Product packaging for Anisodamine(Cat. No.:CAS No. 55869-99-3)

Anisodamine

Cat. No.: B1666042
CAS No.: 55869-99-3
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-RBZJEDDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anisodamine has been investigated for the treatment of Intestinal Diseases.
6-Hydroxyhyoscyamine has been reported in Duboisia myoporoides, Hyoscyamus albus, and Anisodus tanguticus with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
alkaloid isolated from Chinese solanacea plant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO4 B1666042 Anisodamine CAS No. 55869-99-3

Properties

IUPAC Name

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQYWNWRJNXDEG-RBZJEDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025872
Record name alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55869-99-3, 85760-60-7
Record name Anisodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55869-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisodamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055869993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisodamine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085760607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisodamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raceanisodamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anisodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 85760-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISODAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01343Q8EL8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RACEANISODAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AC4ZPQ36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anisodamine: A Technical Guide to its Mechanism of Action as a Cholinergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine, a naturally occurring tropane alkaloid, functions as a non-selective cholinergic antagonist with additional activity at α1-adrenergic receptors. Primarily utilized for its effects on the peripheral nervous system due to limited central nervous system penetration, it exerts its mechanism of action through competitive antagonism at muscarinic acetylcholine receptors (mAChRs) and to some extent at nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols for its characterization, and visualizing the key signaling pathways and experimental workflows.

Introduction

This compound (7β-hydroxyhyoscyamine) is a derivative of atropine isolated from the plant Anisodus tanguticus. It is classified as a non-specific cholinergic antagonist, exhibiting a pharmacological profile similar to atropine and scopolamine, but with reportedly lower toxicity and reduced central nervous system effects[1][2]. Its clinical applications, primarily in China, include the treatment of septic shock, circulatory disorders, and organophosphate poisoning[1][2]. The therapeutic benefits of this compound are largely attributed to its ability to block muscarinic receptors, leading to smooth muscle relaxation and improved microcirculation[3]. Furthermore, it exhibits anti-inflammatory properties through a unique interaction with the cholinergic anti-inflammatory pathway[3][4][5][6]. This document serves as a comprehensive resource on the molecular mechanisms underpinning this compound's action as a cholinergic antagonist.

Cholinergic Receptor Antagonism

This compound's primary mechanism of action is the competitive blockade of acetylcholine (ACh) at cholinergic receptors. This antagonism is not highly selective, affecting both muscarinic and nicotinic subtypes.

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By binding to these G-protein coupled receptors (GPCRs), it prevents ACh from initiating downstream signaling cascades.

  • M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 Receptors (Gi/o-coupled): this compound's blockade of these receptors prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic adenosine monophosphate (cAMP). It also prevents the modulation of ion channels, such as the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Nicotinic Receptor Antagonism

This compound also demonstrates antagonistic activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. However, the primary focus of research has been on its role in the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound can indirectly increase the availability of ACh for α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. This "rerouting" of acetylcholine enhances the activation of the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines[3][4][5][6].

Adrenergic Receptor Antagonism

In addition to its effects on cholinergic receptors, this compound is a weak α1-adrenergic receptor antagonist[1][7][8][9]. This action may contribute to its vasodilatory effects and its utility in improving microcirculation[1][7].

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinities of this compound for all muscarinic and nicotinic receptor subtypes are not extensively available in publicly accessible literature. The following tables summarize the reported values.

Receptor SubtypeTissue/Cell LineParameterValueReference
Prejunctional M2Canine Saphenous VeinpKB7.78[10]
Postjunctional M1Canine Saphenous VeinpKB7.86[10]

pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 1: Muscarinic Receptor Affinity of this compound

Receptor SubtypeTissue/Cell LineParameterValueReference
α1-AdrenergicCanine Femoral Artery (vs. Norepinephrine)pA24.81 ± 0.11[11]
α1-AdrenergicCanine Femoral Artery (vs. Phenylephrine)pA24.86 ± 0.20[11]
α1-AdrenergicRat Brain Membranes (vs. [3H]-WB-4101)pKi2.63[9]
α2-AdrenergicRat Brain Membranes (vs. [3H]-Clonidine)pKi1.61[9]

pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Adrenergic Receptor Affinity of this compound

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Gq_Coupled_Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Antagonism ACh Acetylcholine ACh->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

This compound antagonism of Gq-coupled muscarinic receptor signaling.

Gi_Coupled_Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Antagonism ACh Acetylcholine ACh->M2_M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Cholinergic_Anti_Inflammatory_Pathway cluster_neuron Cholinergic Neuron cluster_macrophage Macrophage ACh Acetylcholine (ACh) ACh_release ACh Release ACh->ACh_release mAChR Muscarinic Receptor alpha7nAChR α7 Nicotinic Receptor (α7nAChR) NFkB NF-κB Pathway alpha7nAChR->NFkB Inhibition Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Production This compound This compound This compound->mAChR Blockade ACh_release->mAChR ACh_release->alpha7nAChR Increased binding Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing a specific muscarinic receptor subtype) incubation 2. Incubation - Receptor Membranes - [3H]-NMS (fixed concentration) - this compound (increasing concentrations) prep->incubation separation 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) incubation->separation quantification 4. Quantification of Radioactivity (Scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation quantification->analysis Calcium_Imaging_Workflow cell_prep 1. Cell Preparation (Plate cells expressing M1, M3, or M5 receptors) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_incubation 3. Antagonist Incubation (Incubate with this compound) dye_loading->antagonist_incubation imaging 4. Fluorescence Imaging - Measure baseline fluorescence - Add agonist (e.g., carbachol) - Record changes in fluorescence intensity over time antagonist_incubation->imaging analysis 5. Data Analysis (Quantify the inhibition of the agonist-induced calcium response) imaging->analysis

References

An In-depth Technical Guide to the Pharmacological Profile and Properties of Anisodamine for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine, a tropane alkaloid naturally derived from the plant Anisodus tanguticus, is a non-specific cholinergic antagonist with a multifaceted pharmacological profile that has garnered significant interest in the research community.[1][2] Also known by its trade name 654-2, this compound has been extensively studied and utilized in China for various therapeutic applications, most notably in the management of septic shock and organophosphate poisoning.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, and anti-inflammatory effects, with a focus on providing researchers with the detailed information necessary for preclinical and clinical investigation.

Mechanism of Action

This compound's primary mechanism of action is as a non-specific antagonist of muscarinic acetylcholine receptors (mAChRs).[4][5] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to a reduction in smooth muscle spasms, decreased glandular secretions, and an increased heart rate.[3]

In addition to its anticholinergic properties, this compound also exhibits antagonist activity at α1-adrenergic receptors.[6][7] This dual antagonism contributes to its vasodilatory effects, which are crucial for its efficacy in improving microcirculation, particularly in conditions like septic shock.[8]

A significant aspect of this compound's mechanism, particularly in the context of inflammation, is its ability to indirectly activate the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound is thought to increase the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells, such as macrophages. This interaction leads to a downstream suppression of pro-inflammatory cytokine production.

Receptor Binding and Functional Affinity

The affinity of this compound for various receptors has been characterized in several studies. The following table summarizes the available quantitative data on its binding and functional antagonism. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB value is the negative logarithm of the dissociation constant of a competitive antagonist. These values can be used to estimate the inhibitor constant (Ki).

Receptor SubtypeAgonist/RadioligandPreparationpA2/pKB ValueCalculated Ki (nM)Reference
Muscarinic M1 (postjunctional)AcetylcholineIsolated canine saphenous veinspKB = 7.86~13.8[5]
Muscarinic M2 (prejunctional)AcetylcholineIsolated canine saphenous veinspKB = 7.78~16.6[5]
α1-AdrenergicNorepinephrineIsolated canine femoral arterypA2 = 4.81 ± 0.11~15,488[6]
α1-AdrenergicPhenylephrineIsolated canine femoral arterypA2 = 4.86 ± 0.20~13,804[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various species, including humans, rats, and dogs. A summary of key pharmacokinetic parameters is presented in the tables below.

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)Reference
Intravenous (i.v.)8267.50 ± 33.16--~3-[9]
Intragastric (i.g.)-----10.78[9]

Table 3: Pharmacokinetic Parameters of this compound in Humans

Administration RouteDoseTmax (h)T1/2 (h)Reference
IntramuscularSingle dose~12-3[10][11]

This compound is poorly absorbed from the gastrointestinal tract, making intravenous or intramuscular administration the preferred routes for systemic effects.[12] It has a relatively short half-life in humans, typically ranging from 2 to 3 hours.[11]

Signaling Pathways

This compound's pharmacological effects are mediated through its influence on several key signaling pathways.

Cholinergic Anti-inflammatory Pathway

Cholinergic_Anti_inflammatory_Pathway This compound This compound mAChR Muscarinic Receptors This compound->mAChR Blocks ACh Acetylcholine ACh->mAChR alpha7nAChR α7 Nicotinic Receptor ACh->alpha7nAChR Binds & Activates Macrophage Macrophage alpha7nAChR->Macrophage Located on NFkB NF-κB Activation Macrophage->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Reduces Production

References

Anisodamine molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Structure, Chemical Properties, and Signaling Pathways of a Versatile Tropane Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Anisodus tanguticus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Also known as 6-hydroxyhyoscyamine, it is structurally related to atropine and scopolamine.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key signaling pathways associated with this compound, presenting the information in a manner tailored for researchers and professionals in drug development.

Molecular Structure and Identification

This compound is characterized by a tropane core, which is a bicyclic [3.2.1] nitrogen-containing skeleton. The systematic IUPAC name for the naturally occurring enantiomer is [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate. It is often used clinically as a racemic mixture, racthis compound, or as its hydrobromide or hydrochloride salt.[4][5][6]

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Chemical Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
CAS Number 55869-99-3
SMILES String CN1[C@H]2C--INVALID-LINK--O">C@@HOC(=O)--INVALID-LINK--C3=CC=CC=C3
InChI Key WTQYWNWRJNXDEG-RBZJEDDUSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline powder[1]
Melting Point 103-113 °C[1]
Boiling Point (Predicted) 474.6 ± 45.0 °C
Solubility Water: ≥5 mg/mL; Soluble in ethanol; Slightly soluble in chloroform, DMSO, and methanol.
pKa (Strongest Acidic, Predicted) 14.44
pKa (Strongest Basic, Predicted) 8.84
logP 0.42

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of crystalline this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[7][8]

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Methodology:

  • Solution Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if necessary.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For tropane alkaloids, the basicity of the tertiary amine is a key determinant of the pKa.[12]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is vigorously agitated for a set period to allow for the partitioning of this compound between the two phases and then left to separate.

  • Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through interactions with multiple signaling pathways. As a non-specific antagonist, it targets both muscarinic acetylcholine receptors and α1-adrenergic receptors.[1][3] It also exhibits antioxidant and anti-inflammatory properties.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine. This action is the basis for its use in relieving smooth muscle spasms.[3] A significant consequence of this blockade is the potentiation of the cholinergic anti-inflammatory pathway. By preventing acetylcholine from binding to mAChRs, more of the neurotransmitter is available to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages. This interaction inhibits the release of pro-inflammatory cytokines.[5][14][15]

muscarinic_antagonism This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR a7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) ACh->a7nAChR Binds ImmuneCell Immune Cell (e.g., Macrophage) a7nAChR->ImmuneCell Activates ProInflammatoryCytokines Pro-inflammatory Cytokines ImmuneCell->ProInflammatoryCytokines Inhibits Release Inflammation Inflammation ProInflammatoryCytokines->Inflammation Promotes

This compound's role in the cholinergic anti-inflammatory pathway.
α1-Adrenergic Receptor Antagonism

This compound is a weak antagonist of α1-adrenergic receptors.[1] These Gq-protein coupled receptors are typically activated by catecholamines like adrenaline and noradrenaline, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to physiological responses such as smooth muscle contraction. By antagonizing α1-adrenergic receptors, this compound can induce vasodilation and improve microcirculation.[16][17]

alpha1_antagonism This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Blocks Gq Gq protein Alpha1_AR->Gq Activates Catecholamines Adrenaline/ Noradrenaline Catecholamines->Alpha1_AR PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Smooth Muscle Contraction Ca_release->Response PKC_activation->Response

This compound's antagonism of the α1-adrenergic receptor pathway.
Antioxidant and Anti-inflammatory Effects via JAK2/STAT3 and Nrf2/ARE Pathways

This compound has been shown to possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[1] One of the mechanisms underlying this effect is the activation of the Nrf2/ARE pathway. This compound can promote the phosphorylation and activation of Nrf2, leading to the upregulation of antioxidant genes.[6]

Furthermore, this compound can attenuate inflammatory responses by inhibiting the JAK2/STAT3 signaling pathway. This pathway, when activated by pro-inflammatory signals, leads to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to induce the expression of inflammatory genes. This compound has been observed to suppress the activation of JAK2 and STAT3.[18]

antioxidant_inflammatory_pathways cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway Anisodamine1 This compound Nrf2 Nrf2 Anisodamine1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Upregulates CellProtection Cellular Protection from ROS AntioxidantGenes->CellProtection Anisodamine2 This compound JAK2 JAK2 Anisodamine2->JAK2 Inhibits ProInflammatoryStimuli Pro-inflammatory Stimuli ProInflammatoryStimuli->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates InflammatoryGenes Inflammatory Gene Expression STAT3->InflammatoryGenes Upregulates Inflammation Inflammation InflammatoryGenes->Inflammation

This compound's modulation of antioxidant and anti-inflammatory pathways.

Conclusion

This compound is a pharmacologically active tropane alkaloid with a well-defined molecular structure and a range of interesting chemical properties. Its ability to act as an antagonist at both muscarinic acetylcholine and α1-adrenergic receptors, coupled with its antioxidant and anti-inflammatory effects through the modulation of the JAK2/STAT3 and Nrf2/ARE pathways, makes it a molecule of significant interest for drug development. This guide provides a foundational understanding of this compound's core characteristics, offering valuable information for researchers and scientists working to unlock its full therapeutic potential. Further investigation into its complex mechanisms of action and the development of detailed experimental protocols will continue to be critical areas of research.

References

An In-Depth Technical Guide to the Discovery and History of Anisodamine from Anisodus tanguticus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine, a tropane alkaloid naturally occurring in the plant Anisodus tanguticus, has a rich history rooted in traditional Chinese medicine and has emerged as a significant therapeutic agent in modern clinical practice, particularly in China. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and clinical applications of this compound. It details the ethnobotanical uses of Anisodus tanguticus, the journey of this compound's isolation and synthesis, and its multifaceted mechanism of action as a non-specific cholinergic antagonist with effects on various signaling pathways. This document consolidates quantitative data on its pharmacokinetics and clinical efficacy, presents detailed experimental protocols for its extraction and analysis, and utilizes visualizations to elucidate its mechanism of action and experimental workflows.

Introduction: From Traditional Herb to Modern Medicine

Anisodus tanguticus (Maxim.) Pascher, a member of the Solanaceae family, is a perennial herb native to the Qinghai-Tibet Plateau of China. [1][2]In traditional Tibetan and Chinese medicine, it is known as "Shān Làng Dàng" (山莨菪) and has been used for centuries to treat various ailments, including pain, spasms, and circulatory disorders. [2][3]The plant is recognized as one of the 50 fundamental herbs in traditional Chinese medicine. [1]Local pastoral communities in Eastern Tibet have also traditionally used the dried aerial parts of A. tanguticus as a supplementary feed for livestock during winter to help them withstand cold and snow disasters. [4] The primary medicinal value of Anisodus tanguticus lies in its rich content of tropane alkaloids, most notably this compound, as well as hyoscyamine and scopolamine. [1]this compound was first isolated from this plant in 1965 by Chinese scientists, marking a pivotal moment in the transition of this traditional remedy into a scientifically validated therapeutic agent. [5]

The Discovery and History of this compound

The journey of this compound from a component of a traditional herb to a clinically used drug is a testament to the value of ethnobotanical knowledge in modern drug discovery.

  • Traditional Use: For centuries, practitioners of traditional Chinese and Tibetan medicine have utilized the roots of Anisodus tanguticus for its analgesic, antispasmodic, and circulation-promoting properties. [2][3]It was traditionally prepared as a powder from dried roots for use. [3]

  • Isolation and Identification: In 1965, Chinese researchers successfully isolated the active alkaloid, this compound, from the roots of Anisodus tanguticus. [5]This achievement allowed for the standardization of dosage and a more profound investigation into its pharmacological properties.

  • Chemical Synthesis: Due to the increasing demand and the limited availability of the wild plant, a method for the chemical synthesis of this compound was developed. [6]This has enabled a stable supply for both clinical use and further research. The synthesis typically involves the esterification of 6β-acetoxy tropine with acetyl tropic acid chloride, followed by hydrolysis. [7]

Pharmacological Profile

This compound is a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, exhibiting a pharmacological profile similar to, but distinct from, atropine and scopolamine. [8][9]It also possesses α1-adrenergic receptor antagonist properties. [10][11]

Mechanism of Action

This compound's therapeutic effects are attributed to its interaction with multiple signaling pathways:

  • Cholinergic System: As a cholinergic antagonist, this compound blocks the action of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation, reduced glandular secretions, and increased heart rate. [8]It appears to be less potent and less toxic than atropine, with reduced central nervous system toxicity compared to scopolamine. [9]

  • Cholinergic Anti-inflammatory Pathway: A key mechanism underlying this compound's efficacy in inflammatory conditions like septic shock is its modulation of the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound is thought to increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, which in turn inhibits the production of pro-inflammatory cytokines. [12]

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. [2][3]This inhibition leads to a downstream reduction in the expression of inflammatory mediators.

  • JAK2-STAT3 Signaling Pathway: this compound can also exert its effects through the JAK2-STAT3 signaling pathway, which is involved in cytokine signaling and immune responses. [1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in both animals and humans. It is characterized by rapid absorption and a relatively short half-life.

ParameterSpeciesRoute of AdministrationValueReference
Tmax RatIntragastric6.7 - 12.5 min[13]
T1/2 RatIntragastric~3 h[13]
T1/2 HumanIntramuscular2 - 3 h[9]
Bioavailability RatIntragastric10.78%[14]
Pharmacodynamics

This compound acts as a competitive antagonist at muscarinic receptors and also exhibits affinity for α1-adrenergic receptors.

ReceptorActionAffinity (pKB/pA2)SpeciesReference
Prejunctional M2-muscarinic AntagonistpKB = 7.78Canine[12]
Postjunctional M1-muscarinic AntagonistpKB = 7.86Canine[12]
α1-adrenergic AntagonistpA2 = 4.81 - 4.86Canine[15]

Clinical Applications

The primary clinical application of this compound has been in the treatment of septic shock in China. [9]Its ability to improve microcirculation is believed to be a key factor in its therapeutic benefit. Numerous other therapeutic uses have been explored, including the treatment of organophosphorus poisoning, migraine, gastric ulcers, and snake bites. [9]

Septic Shock Clinical Trial Data

A multicenter, open-label, randomized controlled trial investigated the effectiveness of this compound in adult patients with septic shock.

OutcomeThis compound Group (n=181)Usual Care Group (n=174)p-valueReference
Hospital Mortality 30%36%0.348[7][16]
ICU Mortality 18%22%0.397[7]
Median Ventilator-Free Days at 28 days 26.024.40.411[7][16]
Median SOFA Score at Day 6 67>0.05[7]

While this particular study did not find a statistically significant reduction in hospital mortality, it did show that serum lactate levels were significantly lower in the this compound-treated group after day 3, and these patients were less likely to require vasopressors on days 5 and 6. [7][16]

Experimental Protocols

Extraction and Isolation of this compound from Anisodus tanguticus

This protocol is a synthesized methodology based on established laboratory practices.

  • Preparation of Plant Material:

    • Collect and dry the roots of Anisodus tanguticus.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Moisten the powdered root material with a small amount of ammonia solution.

    • Perform extraction with an organic solvent such as diethoxymethane or chloroform under reflux or ultrasonication.

    • Filter the extract to remove solid plant material.

  • Acid-Base Partitioning:

    • Partition the organic extract with a dilute acid solution (e.g., 20% sulfuric acid) to transfer the alkaloids into the aqueous phase as salts.

    • Separate the aqueous phase and basify it with a strong base (e.g., ammonia) to a pH of 9-10 to precipitate the free alkaloids.

    • Extract the free alkaloids back into an organic solvent like chloroform.

  • Purification:

    • Concentrate the organic extract to obtain the crude alkaloid mixture.

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a solvent system such as a chloroform-methanol gradient to separate the individual alkaloids.

    • Collect the fractions containing this compound.

  • Crystallization:

    • Evaporate the solvent from the this compound-containing fractions.

    • Recrystallize the residue from a suitable solvent (e.g., acetone) to obtain pure this compound.

HPLC Analysis of this compound in Plasma

This protocol outlines a method for the quantitative analysis of this compound in biological samples. [13][17][18]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., atropine sulfate).

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after basifying the plasma with NaOH.

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Shim-pack CLC-CN, 150 mm x 6.0 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent (e.g., n-propanol or acetonitrile) and an aqueous buffer (e.g., water with 45 mmol/L SDS and phosphate buffer, or 10 mM ammonium acetate with 0.1% formic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 205 nm or by tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the plasma sample by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Visualizations

Signaling Pathways

Cholinergic_Anti_Inflammatory_Pathway cluster_VagusNerve Vagus Nerve cluster_ImmuneCell Immune Cell (e.g., Macrophage) Vagus_Nerve Vagus Nerve Stimulation ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases Immune_Cell Macrophage alpha7nAChR α7nAChR NFkB_Pathway NF-κB Pathway alpha7nAChR->NFkB_Pathway Inhibits mAChR Muscarinic Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines Promotes This compound This compound This compound->mAChR Blocks ACh->alpha7nAChR ACh->mAChR

Caption: Cholinergic Anti-inflammatory Pathway and the Role of this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibits JAK2_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 (dimer) STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., anti-inflammatory) Nucleus->Gene_Transcription This compound This compound alpha7nAChR α7nAChR This compound->alpha7nAChR Indirectly Activates alpha7nAChR->JAK2 Activates Extraction_Workflow start Start plant_material Dried & Powdered *Anisodus tanguticus* Roots start->plant_material extraction Solvent Extraction (e.g., Chloroform/Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloids partitioning->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography fractions Collect Fractions chromatography->fractions analysis TLC/HPLC Analysis of Fractions fractions->analysis pure_this compound Pure this compound analysis->pure_this compound end End pure_this compound->end

References

Anisodamine: A Non-Specific Muscarinic Acetylcholine Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1][2] Structurally related to atropine and scopolamine, it functions as an anticholinergic agent by acting as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[3][4] While it shares pharmacological properties with other belladonna alkaloids, this compound is noted for having lower toxicity.[4] It has been used clinically, particularly in China, for various conditions including septic shock, circulatory disorders, and organophosphate poisoning, primarily due to its effects on improving microcirculation and its antispasmodic properties.[1][5][6] This document provides a detailed technical overview of this compound's mechanism of action, its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and standard experimental protocols for its characterization.

Mechanism of Action

This compound exerts its primary pharmacological effects through competitive antagonism of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[3][7] By binding to these G-protein coupled receptors (GPCRs), this compound prevents acetylcholine from initiating the conformational changes required for signal transduction, thereby inhibiting parasympathetic nervous system activity.[3][5] Its non-selective profile means it does not preferentially target any single muscarinic receptor subtype, leading to a broad range of physiological effects.[7][8]

Beyond its direct antagonism, some of this compound's therapeutic effects, particularly in inflammatory conditions like septic shock, are proposed to involve an indirect mechanism. By blocking mAChRs, this compound may increase the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, thereby activating the "cholinergic anti-inflammatory pathway."[6][9][10]

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for muscarinic receptors has been quantified in various studies. As a non-selective antagonist, it binds to multiple subtypes, although with differing affinities compared to other antagonists like atropine. The table below summarizes available binding affinity data.

Receptor SubtypeLigandPreparationAffinity Metric (pKB)Reference
Prejunctional M2This compoundIsolated canine saphenous veins7.78[7]
Postjunctional M1This compoundIsolated canine saphenous veins7.86[7]
Prejunctional M2AtropineIsolated canine saphenous veins8.69[7]
Postjunctional M1AtropineIsolated canine saphenous veins9.25[7]

Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity.

Downstream Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are coupled to different G-protein families, initiating distinct intracellular signaling cascades upon activation by acetylcholine. This compound, by blocking these receptors, inhibits these pathways.[11]

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[11][12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses such as smooth muscle contraction, glandular secretion, and neurotransmission.[11][13] this compound's antagonism at these receptors blocks this cascade, leading to effects like smooth muscle relaxation.[3]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates This compound This compound This compound->M1_M3_M5 Blocks Gq Gq Protein M1_M3_M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Stimulates Release Ca_Release ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Release Response Cellular Response (e.g., Contraction) Ca_Release->Response

This compound blocks the Gq/11 signaling pathway.
Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to inhibitory Gi/o proteins.[12][14] When activated by acetylcholine, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This reduction in cAMP decreases the activity of protein kinase A (PKA), affecting cellular processes like cardiac muscle contraction rate and neuronal inhibition. This compound's antagonism at M2 and M4 receptors prevents this inhibitory signal, disinhibiting adenylyl cyclase.

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Activates This compound This compound This compound->M2_M4 Blocks Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response

This compound blocks the Gi/o signaling pathway.

Experimental Protocols

The characterization of this compound as a muscarinic antagonist involves standard pharmacological assays to determine its binding affinity and functional potency.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled antagonist (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15][16]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific muscarinic receptor subtype (e.g., CHO-M1 cells) or from tissue homogenates.[17]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of unlabeled this compound.[16]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[16]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Binding_Assay A Prepare Receptor Membranes (e.g., from CHO-M1 cells) B Incubate Membranes with: 1. Fixed [³H]-NMS (Radioligand) 2. Varying [this compound] A->B C Separate Bound/Unbound Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [this compound] Calculate IC50 and Ki D->E

Workflow for a radioligand competition binding assay.
Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist.

This assay is used to determine the potency of antagonists at Gq-coupled receptors by measuring changes in intracellular calcium.[18][19]

Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-M1) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[18][19]

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol), typically at its EC80 concentration, to stimulate a calcium response.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.[16]

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Calcium_Assay A Plate Cells Expressing M1/M3/M5 Receptor B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) A->B C Pre-incubate with Varying [this compound] B->C D Stimulate with Agonist (e.g., Acetylcholine at EC80) C->D E Measure Fluorescence Change (Represents [Ca²⁺]i) D->E F Data Analysis: Plot Response vs. [this compound] Calculate IC50 E->F

Workflow for a calcium mobilization functional assay.

This assay determines antagonist potency at Gi-coupled receptors by measuring the modulation of cAMP levels.[20][21]

Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M2).

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

  • Stimulation: Add a cocktail containing a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a fixed concentration of a muscarinic agonist (e.g., acetylcholine at its EC80). Forskolin raises cAMP levels, and the agonist, acting through Gi, inhibits this rise.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles like HTRF or AlphaScreen.[22][23]

  • Data Analysis: this compound will reverse the agonist's inhibition of the forskolin-stimulated cAMP production. Plot the cAMP level against the logarithm of the this compound concentration to determine the IC50.

cAMP_Assay A Plate Cells Expressing M2/M4 Receptor B Pre-incubate with Varying [this compound] A->B C Stimulate with: 1. Forskolin (to ↑ cAMP) 2. Agonist (to ↓ cAMP) B->C D Lyse Cells and Measure [cAMP] (e.g., HTRF, AlphaScreen) C->D E Data Analysis: Plot [cAMP] vs. [this compound] Calculate IC50 D->E

References

The Role of Anisodamine in Traditional Chinese Medicine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Anisodamine, a tropane alkaloid derived from the traditional Chinese medicinal plant Anisodus tanguticus, represents a significant bridge between traditional remedies and modern pharmacology.[1][2][3] Initially utilized for its anticholinergic and antispasmodic properties, extensive research has elucidated a multifaceted mechanism of action, positioning it as a potent therapeutic agent in critical care medicine. Its primary roles as a non-selective muscarinic receptor antagonist and an indirect activator of the cholinergic anti-inflammatory pathway have been central to its application in treating conditions like septic shock and organophosphate poisoning in China for decades.[4][5][6][7] This technical guide provides an in-depth review of the pharmacological mechanisms, key therapeutic applications, and experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

Origins and Pharmacological Classification

This compound is a naturally occurring belladonna alkaloid extracted from the roots and rhizomes of Anisodus tanguticus (also known as Scopolia tangutica), a plant within the Solanaceae family.[3][8] Chemically, it is classified as a tropane alkaloid, structurally similar to atropine and scopolamine.[7][9] In traditional Chinese medicine (TCM), its uses were historically aimed at alleviating pain and spasms. Modern research began in the 1960s, leading to its synthesis and widespread clinical use in China under the name "654-2".[2][3] It functions primarily as a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][6][9]

Emergence in Modern Clinical Research

Since its introduction into clinical practice in 1965, this compound has become a staple in the treatment of acute circulatory disorders, most notably septic shock.[4][5][10] Its ability to improve microcirculation was the initial basis for its therapeutic application.[5][10] Subsequent research has uncovered a more complex mechanism involving the modulation of systemic inflammatory responses, which has expanded its potential applications and solidified its importance as a subject of rigorous scientific investigation.[5][11]

Core Pharmacological Mechanisms

This compound's therapeutic effects stem from several interconnected mechanisms, ranging from direct receptor antagonism to the modulation of complex inflammatory signaling cascades.

Anticholinergic Activity

The foundational mechanism of this compound is its action as a competitive, non-specific antagonist at muscarinic acetylcholine receptors (subtypes M1-M5).[1][9][12] By blocking the action of acetylcholine, it reduces parasympathetic nervous system activity.[1] This leads to a variety of physiological effects, including the relaxation of smooth muscles in the gastrointestinal, bronchial, and urinary tracts, and a reduction in glandular secretions.[1][2] While it is less potent, it is also considered less toxic than atropine and scopolamine, with fewer central nervous system side effects compared to the latter.[6][7][9]

The Cholinergic Anti-Inflammatory Pathway (CAIP)

A pivotal discovery in this compound research is its role in activating the cholinergic anti-inflammatory pathway (CAIP). This neuro-immune signaling axis links the vagus nerve to the immune system.[5] this compound, by blocking muscarinic receptors, causes a "rerouting" of endogenous acetylcholine, increasing its availability to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells.[4][5][10][13] Activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[5] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3][5]

G cluster_Vagus Vagus Nerve cluster_Synapse Synaptic Cleft / Immune Cell Interface cluster_Macrophage Macrophage Vagus Vagal Efferent Fibers ACh Acetylcholine (ACh) Vagus->ACh Releases mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds a7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->a7nAChR Binds (Enhanced) NFkB NF-κB Pathway a7nAChR->NFkB Inhibits This compound This compound This compound->mAChR Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Production

This compound's activation of the Cholinergic Anti-Inflammatory Pathway.
Improvement of Microcirculation

A primary therapeutic benefit of this compound, particularly in shock states, is its ability to improve microcirculation.[4][5][10] This is achieved through vasodilation, which results from two main actions: the direct blockade of M3 muscarinic receptors on vascular smooth muscle, leading to relaxation, and the indirect inhibition of the release of vasoconstrictive substances.[1] By enhancing blood flow through capillaries, this compound helps to alleviate tissue hypoxia and prevent the disseminated intravascular coagulation that can occur in septic shock.[2][3]

Broad Anti-Inflammatory and Anti-Thrombotic Effects

Beyond the CAIP, this compound exerts other anti-inflammatory effects. It can inhibit the release of mediators like histamine and bradykinin and suppress the NLRP3 inflammasome, a key component of the innate immune response.[1][3][14] In models of acute lung injury, this compound has been shown to inhibit pyroptosis, a highly inflammatory form of programmed cell death.[15] Furthermore, some studies suggest it possesses anti-thrombotic properties by inhibiting thromboxane synthesis and reducing platelet aggregation.[3][9][16]

Key Therapeutic Applications and Clinical Research

Research into this compound has focused on critical care conditions where microcirculatory dysfunction and systemic inflammation are prominent.

Septic Shock

This compound is widely used as an adjuvant therapy for septic shock in China.[17][18] Its combined ability to improve microvascular perfusion and dampen the systemic inflammatory response addresses two core pathophysiological features of the condition.

Table 1: Summary of a Multicenter Randomized Controlled Trial of this compound in Septic Shock

Parameter Description
Study Design Prospective, multicenter, randomized controlled trial.[17]
Patient Population 404 adult patients with septic shock across 16 hospitals in China.[17]
Intervention Group 203 subjects received this compound hydrobromide in addition to standard care.[17]
Control Group 201 subjects received standard care alone.[17]
Primary Endpoint 28-day mortality.[17]
Key Findings The this compound-treated group showed a lower 28-day mortality compared to the control group. Significant differences were also observed in 7-day mortality and hospital mortality.[17]

The "ACIdoSIS" study was designed to provide further high-quality evidence for its use.

Table 2: Protocol for the ACIdoSIS (Effectiveness of this compound for the treatment of critically ill patients with septic shock) Study

Parameter Description
Study Design Multicenter, randomized, controlled clinical trial.[16][19]
Target Enrollment 354 subjects with septic shock requiring vasopressor use.[19]
Randomization 1:1 allocation to either the this compound group or the control group.[19]
Intervention Loading dose of 10 mg this compound intravenously, followed by a continuous infusion at a rate of 0.1 to 0.5 mg/kg/h.[16]
Primary Endpoint Hospital mortality.[16][19]

| Secondary Endpoints | ICU mortality, length of stay in ICU and hospital, organ failure-free days.[16][19] |

G Start Patient diagnosed with Septic Shock Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomize Randomization (1:1) Inclusion->Randomize Yes End Excluded from Trial Inclusion->End No GroupA Treatment Group: Standard Care + this compound Randomize->GroupA GroupB Control Group: Standard Care + Placebo Randomize->GroupB FollowUp Follow-up & Data Collection (e.g., at 6h, 24h, 48h, 7d, 28d) GroupA->FollowUp GroupB->FollowUp Endpoints Analysis of Endpoints: - Primary: Mortality (28-day/Hospital) - Secondary: Vasopressor-free days,   Lactate levels, Organ failure FollowUp->Endpoints Result Evaluation of Therapeutic Efficacy Endpoints->Result

Generalized workflow for a clinical trial of this compound in septic shock.
Organophosphate (OP) Poisoning

This compound is used as an antidote in OP poisoning, functioning similarly to atropine by counteracting the excessive muscarinic stimulation caused by acetylcholinesterase inhibition.[6][7] Clinical experience in China suggests it is a valuable alternative, especially in patients who do not respond adequately to high doses of atropine. It is considered less potent but also less toxic than atropine.[6][20][21]

Table 3: Comparative Efficacy of this compound in Organophosphate Poisoning (Retrospective Analysis)

Parameter This compound Group (n=28) Atropine Group (n=36) P-value
Patient Profile Patients who failed to achieve atropinization after 12h of high-dose atropine treatment.[6] Patients who continued with the original high-dose atropine protocol.[6] N/A
Time to Atropinization 24.3 ± 4.3 hours[6] 29.2 ± 7.0 hours[21] < 0.05[6]
Hospital Stay 5.3 ± 2.5 days[6] 6.9 ± 2.3 days[6] < 0.05[6]

Other Investigated Applications

Research has explored the use of this compound in various other conditions, including:

  • Acute Lung Injury (ALI): It may protect against sepsis-induced ALI by inhibiting inflammatory pathways and pyroptosis.[14][15]

  • Cardiac Protection: Studies indicate it can improve myocardial microcirculation after cardiac arrest and resuscitation.[3][22][23]

  • Acute Pancreatitis: It is used to manage symptoms and may reduce inflammation by inhibiting the NF-кB and NLRP3 pathways.[2][3][14]

Experimental Protocols and Methodologies

The study of this compound utilizes standard preclinical models of sepsis and inflammation.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model in rodents is the gold standard for inducing polymicrobial sepsis that closely mimics the clinical condition.

  • Objective: To evaluate the protective effects of this compound on sepsis-induced organ injury (e.g., ALI) in a live animal model.[15]

  • Methodology:

    • Animal Model: C57BL/6 mice are commonly used.[15]

    • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a substance like pentobarbital sodium.

    • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from its tip. Following ligation, the cecum is punctured one or more times with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity. The cecum is returned to the abdomen, and the incision is closed.[15]

    • Treatment: this compound (or vehicle/control) is administered at specified doses and time points relative to the CLP procedure (e.g., intraperitoneally 1 hour post-CLP).

    • Sample Collection & Analysis: At a predetermined endpoint (e.g., 24 hours), animals are euthanized. Blood, lung tissue, and other organs are collected. Analysis includes lung wet/dry ratio (for edema), histological examination (for tissue damage), and measurement of inflammatory markers (cytokines via ELISA, pathway proteins via Western blot).[15]

G cluster_prep Preparation cluster_procedure CLP Procedure cluster_treatment Intervention cluster_analysis Analysis A1 Select Mice (e.g., C57BL/6) A2 Anesthetize Animal A1->A2 B1 Midline Laparotomy A2->B1 B2 Expose & Ligate Cecum B1->B2 B3 Puncture Cecum (e.g., 21G Needle) B2->B3 B4 Close Incision B3->B4 C1 Administer this compound or Vehicle Control B4->C1 D1 Euthanize at Endpoint (e.g., 24h) C1->D1 D2 Collect Blood & Tissues (Lung, Liver, etc.) D1->D2 D3 Perform Assays: - Histology - ELISA (Cytokines) - Western Blot - qRT-PCR D2->D3

Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This model is used to dissect the molecular mechanisms of this compound's anti-inflammatory effects at the cellular level.

  • Objective: To determine if this compound can directly suppress the inflammatory response in immune cells.[15]

  • Methodology:

    • Cell Culture: A macrophage cell line (e.g., murine RAW264.7) is cultured under standard conditions.[15]

    • Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a set period (e.g., 1 hour).

    • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria, to the cell culture medium.[15]

    • Incubation: Cells are incubated with LPS and this compound for a specified duration (e.g., 6-24 hours).

    • Analysis: The cell culture supernatant is collected to measure secreted cytokines (e.g., TNF-α, IL-6) via ELISA. The cells are lysed to extract protein and RNA for analysis of signaling pathways (e.g., NF-κB, NLRP3) by Western blotting and qRT-PCR, respectively.[15]

Pharmacokinetics and Safety Profile

Pharmacokinetic Parameters

Understanding the pharmacokinetics of this compound is crucial for its clinical application.

Table 4: Pharmacokinetic Profile of this compound

Parameter Value / Description
Administration Route Primarily intravenous infusion.[3][8]
Absorption Poorly absorbed in the gastrointestinal tract, making oral administration less effective.[3][8][24]
Half-life (t½) Approximately 2-3 hours in humans.[9][25]
Metabolism Information on specific metabolic pathways is limited in the provided search results.

| Excretion | Information on the route of elimination is limited in the provided search results. |

Safety and Side Effects

As an anticholinergic agent, this compound's side effects are predictable and generally dose-dependent.

  • Common Side Effects: Include dry mouth, blurred vision, constipation, urinary retention, and tachycardia.[2]

  • Serious Side Effects: Can include acute urinary retention and confusion, particularly in elderly patients.[2]

  • Contraindications: Should be avoided in patients with conditions that could be exacerbated by anticholinergic effects, such as glaucoma and myasthenia gravis.[2]

  • Toxicity Comparison: It is consistently reported to be less toxic than atropine and scopolamine.[6][7][20]

Conclusion and Future Directions

This compound stands as a compelling example of a traditional medicine-derived compound that has found a significant role in modern critical care. Its multifaceted mechanisms—combining muscarinic receptor antagonism, potent anti-inflammatory action via the cholinergic anti-inflammatory pathway, and microcirculatory enhancement—make it a uniquely valuable agent for treating complex conditions like septic shock.

While decades of clinical use in China have supported its efficacy and safety, the future of this compound research hinges on further validation through large-scale, international, multicenter clinical trials that adhere to global standards.[16][17] Such studies are essential to confirm its therapeutic benefits and establish its place in global medical practice. Furthermore, its unique structure and mechanism of action make this compound a promising lead compound for the development of novel drugs targeting neuro-immune modulation in inflammatory and circulatory diseases.

References

Anisodamine: An In-Depth Technical Guide to its Preliminary In Vitro Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro cellular effects of Anisodamine, a naturally occurring belladonna alkaloid. It consolidates data on its mechanisms of action, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development.

Introduction

This compound is a tropane alkaloid that acts as a non-specific muscarinic cholinergic antagonist.[1][2] Traditionally used in China for treating septic shock and other circulatory disorders, recent in vitro studies have begun to elucidate the specific cellular and molecular mechanisms underlying its therapeutic potential.[1][3] These investigations have revealed that this compound's effects extend beyond simple receptor antagonism to include potent anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][4] This guide synthesizes the findings from these preliminary studies, offering a technical resource for professionals in the field.

Cellular Effects of this compound (In Vitro)

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties in various cell models. A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. In studies involving lipopolysaccharide (LPS)-induced pancreatic acinar cells, pretreatment with this compound was found to suppress the phosphorylation of p65 and IκBα, key steps in NF-κB activation.[5] This leads to a downstream reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-18.[5]

Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[5] Its anti-inflammatory actions are also linked to the "cholinergic anti-inflammatory pathway." By blocking muscarinic receptors, this compound may increase the local availability of acetylcholine to bind to the α7 nicotinic acetylcholine receptor (α7nAChR), which in turn suppresses inflammatory cytokine production.[3][6]

Anti-Apoptotic Effects

This compound exerts protective effects against apoptosis (programmed cell death) in various cell types, including cardiomyocytes and pancreatic acinar cells.[5][7] In models of ischemia/reperfusion injury, this compound treatment was shown to increase the Bcl-2/Bax ratio, indicating a shift towards cell survival.[7] It also decreases the expression of key executioner caspases, such as caspase-3 and caspase-8.[7] By inhibiting both the intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways, this compound helps preserve cellular integrity under stress conditions.[7][8]

Antioxidant Effects and Cellular Protection

This compound functions as an antioxidant, protecting cells from damage induced by oxidative stress.[1][4] It has been shown to activate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[9] This activation leads to the upregulation of antioxidant gene expression.[9] In studies on bovine pulmonary endothelial cells, this compound attenuated cellular injury caused by oxygen-free radicals, reducing the production of malondialdehyde (a marker of lipid peroxidation) and the release of lactate dehydrogenase (a marker of cell damage).[10]

Effects on Cell Proliferation and Viability

The impact of this compound on cell proliferation is context-dependent. In models of hypoxic injury in brain microvascular endothelial cells, this compound increased cell proliferation and viability.[11] Conversely, it has also been reported to inhibit the proliferation of SKBR3 breast cancer cells, arresting them in the G0/G1 phase of the cell cycle.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on this compound.

Table 1: Effects of this compound on Cell Viability and Proliferation

Cell Type Condition This compound Concentration Observed Effect Reference
Pancreatic Acinar Cells LPS-induced injury 100 µg/mL Alleviated LPS-induced suppression of cell viability. [5]
Brain Microvascular Endothelial Cells Hypoxic injury 3 mM Increased cell proliferation from 45% to 65%. [11]
Brain Microvascular Endothelial Cells Hypoxic injury 10 mM Increased cell proliferation from 45% to 55%. [11]

| SKBR3 Breast Cancer Cells | Standard Culture | Not specified | Inhibited proliferation; arrested cells in G0/G1 phase. | |

Table 2: Effects of this compound on Inflammatory Markers

Cell Type Condition This compound Concentration Biomarker Result Reference
Pancreatic Acinar Cells LPS-induced 100 µg/mL TNF-α, IL-1β, IL-18 Decreased release. [5]
Pancreatic Acinar Cells LPS-induced 100 µg/mL p-p65, p-IκBα Decreased expression. [5]

| Pancreatic Acinar Cells | LPS-induced | 100 µg/mL | NLRP3, ASC, Caspase-1 | Decreased expression. |[5] |

Table 3: Effects of this compound on Apoptosis Markers

Cell Type Condition This compound Concentration Biomarker Result Reference
Cardiomyocytes (H9c2) Ischemia/Reperfusion Not specified Bcl-2/Bax ratio Increased. [7]
Cardiomyocytes (H9c2) Ischemia/Reperfusion Not specified Caspase-3, Caspase-8 Decreased expression. [7]
Pancreatic Acinar Cells LPS-induced 100 µg/mL Apoptosis Rate Decreased. [5]

| Myocardial Mitochondria | Post-resuscitation | Not specified | Cytochrome C (Cyt C) | Decreased protein content. |[8] |

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the signaling pathways influenced by this compound.

G This compound's Anti-inflammatory Action cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB_nuc p65 IKK->NFkB_nuc p65 translocates NFkB p65 NLRP3 NLRP3 Inflammasome (NLRP3, ASC, pro-Casp1) Casp1 Active Caspase-1 NLRP3->Casp1 Activation Pro_IL1b pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Release Pro_IL1b->IL1b Cleavage DNA DNA NFkB_nuc->DNA Binds DNA->NLRP3 Transcription DNA->Pro_IL1b Transcription TNFa TNF-α, IL-18 Release DNA->TNFa Transcription LPS LPS LPS->TLR4 Binds This compound This compound This compound->IKK Inhibits This compound->NLRP3 Inhibits G Cholinergic Anti-inflammatory Pathway Modulation cluster_cell ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds a7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->a7nAChR Binds (Increased Availability) Macrophage Macrophage / Immune Cell This compound This compound This compound->mAChR Blocks Inflammation Inflammation (TNF-α, IL-1β) Macrophage->Inflammation Inhibits G This compound's Anti-Apoptotic Mechanisms cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway FasL FasL/TNF-α Casp8 Caspase-8 FasL->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Stress Cellular Stress (e.g., I/R Injury) Bax Bax Stress->Bax Activates Bcl2 Bcl-2 Stress->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Bax Inhibits CytC Cytochrome C Mito->CytC Releases CytC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Casp8 Inhibits This compound->Bax Inhibits This compound->Bcl2 Promotes This compound->Casp3 Inhibits G General Experimental Workflow cluster_assays Start Cell Culture (e.g., H9c2, Pancreatic Acinar) Induce Induce Injury/Stress (e.g., LPS, Hypoxia, I/R) Start->Induce Treat Treat with this compound (Varying Concentrations) Induce->Treat Harvest Harvest Cells & Supernatant Treat->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Flow Apoptosis / Cell Cycle (Flow Cytometry) Harvest->Flow WB Protein Expression (Western Blot) Harvest->WB ELISA Cytokine Quantification (ELISA) Harvest->ELISA Data Data Analysis & Interpretation MTT->Data Flow->Data WB->Data ELISA->Data

References

Methodological & Application

Application Notes and Protocols: Anisodamine for Improving Microcirculation in Septic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe microcirculatory dysfunction and organ failure. Anisodamine, a derivative of atropine, has been used in clinical practice, particularly in China, for its potential to improve microcirculation in shock states.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical septic shock models, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development in this area. This compound is thought to exert its beneficial effects through various mechanisms, including the inhibition of inflammatory pathways and the modulation of vascular tone.[2][3]

Data Presentation: Efficacy of this compound in Preclinical Septic Shock Models

The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of septic shock. These studies primarily utilize lipopolysaccharide (LPS) injection or cecal ligation and puncture (CLP) to induce sepsis.

Table 1: Effects of this compound on Hemodynamic Parameters in LPS-Induced Septic Shock in Rats

ParameterControl (LPS)This compound (1.25 mg/kg)This compound (2.5 mg/kg)This compound (5 mg/kg)Reference
Mean Arterial Pressure (MAP; mmHg) DecreasedSignificantly RestoredSignificantly RestoredSignificantly Restored[1][3]
Heart Rate (HR; beats/min) IncreasedSignificantly RestoredSignificantly RestoredSignificantly Restored[1][3]

Table 2: Effects of this compound on Inflammatory Cytokines in Septic Shock Models

CytokineModelControl (Sepsis)This compound Treatment% Reduction (Approx.)Reference
TNF-α Rat LPSElevated1.25-5 mg/kgDose-dependent reduction[1][3][4][5]
IL-6 Rat LPSElevated1.25-5 mg/kgDose-dependent reduction[1][3][4][5]
IL-1β Rat LPSElevated1.25-5 mg/kgDose-dependent reduction[1][3]
TNF-α Rat CLPElevated1.8-5.4 mg/kgDose-dependent reduction[6]
IL-6 Rat CLPElevated1.8-5.4 mg/kgDose-dependent reduction[6]

Table 3: Effects of this compound on Organ Dysfunction Markers in LPS-Induced Septic Shock in Rats

ParameterControl (LPS)This compound (5 mg/kg)Reference
Blood Urea Nitrogen (BUN) ElevatedSignificantly Reduced[1][3]
Creatinine (CRE) ElevatedSignificantly Reduced[1][3]
Lactate Dehydrogenase (LD) ElevatedSignificantly Reduced[1][3]

Table 4: Effects of this compound on Mesenteric Microcirculation in LPS-Induced Septic Shock in Rats

ParameterControl (LPS)This compound HydrobromideReference
Microcirculatory Blood Flow Velocity ReducedRestored[4][5]
Leukocyte-Endothelium Interaction IncreasedSuppressed[4][5]
Microcirculatory Flow Patterns Abnormal (intermittent/reciprocating)Improved[4][5]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Septic Shock Model in Rats

This protocol describes the induction of septic shock using LPS, a major component of the outer membrane of Gram-negative bacteria.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O55:B5)

  • This compound hydrochloride/hydrobromide

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., pentobarbital sodium, isoflurane)

  • Equipment for intravenous/intraperitoneal injections

  • Blood pressure and heart rate monitoring system

  • Blood collection supplies

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

  • Biochemical assay kits for BUN, creatinine, and lactate

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Induction of Septic Shock:

    • Anesthetize the rats.

    • Administer LPS (e.g., 5 mg/kg) via intravenous (tail vein) or intraperitoneal injection to induce septic shock.[4][5] The control group receives an equivalent volume of sterile saline.

  • This compound Administration:

    • At a specified time point post-LPS administration (e.g., immediately after or at the onset of shock), administer this compound at various doses (e.g., 1.25, 2.5, 5 mg/kg) intravenously or intraperitoneally.[1][3] The vehicle control group receives saline.

  • Monitoring and Sample Collection:

    • Continuously monitor mean arterial pressure (MAP) and heart rate (HR).

    • At predetermined time points (e.g., 2, 4, 6 hours post-treatment), collect blood samples for analysis of inflammatory cytokines and markers of organ dysfunction.

  • Data Analysis:

    • Analyze hemodynamic data for changes over time.

    • Measure plasma concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Determine serum levels of BUN, creatinine, and lactate using biochemical assays.

    • Statistically compare the results between the different treatment groups.

G cluster_protocol LPS-Induced Septic Shock Protocol animal Acclimatize Rats lps Induce Septic Shock (LPS Injection) animal->lps This compound Administer this compound lps->this compound monitor Monitor Hemodynamics & Collect Samples This compound->monitor analyze Analyze Data (Cytokines, Organ Function) monitor->analyze

Experimental workflow for LPS-induced septic shock model.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice/Rats

The CLP model is considered a gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • This compound

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and administer a pre-operative analgesic.

    • Shave the abdomen and sterilize the surgical site.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

    • Puncture the ligated cecum once or twice with a needle.[7] A small amount of fecal content can be extruded to ensure patency.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

    • For sham-operated controls, the cecum is exteriorized and then returned to the abdomen without ligation or puncture.

  • Fluid Resuscitation and this compound Treatment:

    • Administer subcutaneous or intraperitoneal sterile saline for fluid resuscitation immediately after surgery.

    • Administer this compound (e.g., 1.8, 3.6, 5.4 mg/kg) at specified time points post-CLP.[6]

  • Post-Operative Care and Monitoring:

    • Monitor animals for signs of sepsis (e.g., piloerection, lethargy, hypothermia).

    • Provide post-operative analgesia as required.

    • At the experimental endpoint, collect blood and tissue samples for analysis.

G cluster_protocol CLP-Induced Sepsis Protocol prepare Anesthetize & Prepare Animal surgery Midline Laparotomy & Expose Cecum prepare->surgery ligate_puncture Ligate & Puncture Cecum surgery->ligate_puncture close Return Cecum & Close Abdomen ligate_puncture->close treat Fluid Resuscitation & this compound close->treat monitor Post-operative Care & Monitoring treat->monitor

Experimental workflow for CLP-induced sepsis model.
Assessment of Microcirculation using Intravital Microscopy

Intravital microscopy allows for the direct visualization and quantification of microcirculatory changes in living animals.

Procedure:

  • Animal Preparation: Anesthetize the septic animal and maintain body temperature.

  • Tissue Exposure: Surgically expose the tissue of interest (e.g., mesentery, cremaster muscle).

  • Microscope Setup: Place the animal on the microscope stage and position the exposed tissue for observation.

  • Image Acquisition: Acquire video images of the microcirculation.

  • Analysis: Analyze the recorded images to quantify parameters such as:

    • Vessel diameter

    • Red blood cell velocity

    • Functional capillary density

    • Leukocyte rolling and adhesion

Signaling Pathways Implicated in the Action of this compound

This compound is believed to improve microcirculation in septic shock through the modulation of several key signaling pathways.

G cluster_pathway This compound's Proposed Signaling Pathways in Septic Shock This compound This compound mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Blocks PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates alpha7nAChR α7 Nicotinic Acetylcholine Receptor mAChR->alpha7nAChR Acetylcholine rerouting NFkB NF-κB Pathway alpha7nAChR->NFkB Inhibits Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation PI3K_AKT->Inflammation Inhibits Microcirculation ↑ Improved Microcirculation Inflammation->Microcirculation Leads to

Proposed signaling pathways of this compound in septic shock.

The "cholinergic anti-inflammatory pathway" is a key proposed mechanism. By blocking muscarinic acetylcholine receptors, this compound may increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, which in turn inhibits the production of pro-inflammatory cytokines via the NF-κB pathway. Additionally, this compound has been shown to activate the pro-survival PI3K/Akt pathway and inhibit other inflammatory pathways like MAPK and JAK/STAT, further contributing to its protective effects.[2][3][7][8]

Conclusion

This compound demonstrates significant potential for improving microcirculation and reducing inflammation in preclinical models of septic shock. The provided protocols and data serve as a valuable resource for researchers investigating novel therapeutic strategies for this devastating condition. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to translate these promising preclinical findings into effective clinical therapies.

References

Anisodamine application in organophosphate poisoning research

Author: BenchChem Technical Support Team. Date: November 2025

Anisodamine is a naturally occurring belladonna alkaloid derived from plants of the Solanaceae family, such as Anisodus tanguticus.[1][2] It functions as a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist.[3][4] In the context of organophosphate (OP) poisoning, this compound presents a multifaceted therapeutic potential that extends beyond its primary anticholinergic activity.[1][3] It has been utilized in traditional Chinese medicine and is considered an antidote for OP poisoning in China.[3][5]

Organophosphate compounds, commonly found in pesticides and chemical warfare agents, induce toxicity by irreversibly inhibiting acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of acetylcholine (ACh) at nerve synapses, causing a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1][6] Standard treatment typically involves a combination of an anticholinergic drug like atropine, an oxime to reactivate AChE (e.g., pralidoxime), and a benzodiazepine to control seizures.[3]

This compound exhibits pharmacological effects similar to atropine and scopolamine, such as reducing salivation, relaxing smooth muscle, and diminishing gastrointestinal motility.[3][5] However, it is reported to be less potent and, crucially, less toxic than atropine, with weaker effects on the central nervous system as it passes the blood-brain barrier less effectively.[2][3][7][8] Its therapeutic value in OP poisoning is enhanced by its additional properties, including anti-inflammatory, antioxidant, antiarrhythmic, and anticoagulant effects, which address the systemic pathophysiology of OP toxicity that involves inflammation and oxidative stress.[1][3][8]

Mechanism of Action

This compound's primary mechanism in combating OP poisoning is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), counteracting the effects of excessive ACh accumulation.[5] This helps to alleviate the classic muscarinic symptoms such as hypersecretion, bronchoconstriction, and bradycardia.[3]

Beyond this, this compound demonstrates significant anti-inflammatory effects. It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] This is partly achieved through the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound may lead to increased ACh availability for α7 nicotinic ACh receptors (α7nAChR) on immune cells like macrophages and microglia, which in turn suppresses cytokine production.[3] It has been shown to reduce lung injury and the expression of IL-17A and IL-17F in models of acute lung injury, a common complication in severe OP poisoning.[3]

Furthermore, this compound possesses antioxidant properties that protect against cellular damage from free radicals, a key component of OP-induced pathology.[3][8] Its vasodilating activity, potentially due to weak alpha-1 adrenergic antagonism, may improve microcirculation, which is often compromised in shock states associated with severe poisoning.[8]

Clinical and Preclinical Evidence

Clinical experience, primarily from China, suggests that this compound can be effective in patients with OP poisoning, particularly when high doses of atropine fail to achieve "atropinization"—the state where cholinergic symptoms are adequately controlled.[1][9][10] Retrospective studies and case reports indicate that the addition of this compound to the treatment regimen can shorten the time to atropinization, reduce the total required dose of atropine, and decrease the length of hospital stays.[3][9]

In one retrospective analysis of 64 OP poisoning patients who did not achieve atropinization after 12 hours of high-dose atropine, the 28 patients who then received this compound had a significantly shorter time to atropinization and a shorter hospital stay compared to the 36 who continued with atropine alone.[3] A case report detailed a patient with severe OP poisoning who, after 22 hours and 960 mg of atropine, remained unstable.[11] Following the administration of 160 mg of this compound, atropinization was achieved within 4 hours, leading to a significant clinical improvement.[5][11]

Animal and in vitro studies have further substantiated these clinical findings, demonstrating this compound's protective effects in various disease models by mitigating inflammation and oxidative stress.[3][7]

Data Presentation

Table 1: Clinical Efficacy of this compound in OP Poisoning Patients Unresponsive to Atropine

Parameter This compound Group (n=28) Atropine-Only Group (n=36) P-value Reference
Time to Atropinization (hours) 24.3 ± 4.3 29.2 ± 7.0 < 0.05 [3][9]
Hospital Stay (days) 5.3 ± 2.5 6.9 ± 2.3 < 0.05 [3][9]

Data from a retrospective analysis of patients who failed to achieve atropinization after 12 hours of high-dose atropine treatment.[3][9]

Table 2: Case Report Data for this compound Intervention

Parameter Atropine Treatment Phase This compound Intervention Outcome Reference
Duration of Treatment 22 hours 4 hours - [11]
Cumulative Atropine Dose 960 mg - - [11]
This compound Dose - 160 mg - [11]

| Clinical Status | Unstable, required ventilation | Atropinization achieved, stable | Patient extubated after 5 days |[3][11] |

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Rodent Model of Organophosphate Poisoning

Objective: To assess the therapeutic efficacy of this compound compared to atropine in a rat model of acute dichlorvos poisoning.

Materials:

  • Male Wistar rats (200-250g)

  • Dichlorvos (OP agent)

  • This compound hydrobromide

  • Atropine sulfate

  • Pralidoxime (2-PAM)

  • Saline solution (0.9% NaCl)

  • Syringes and needles for injection (intraperitoneal, intramuscular)

  • Blood collection tubes (with heparin)

  • Centrifuge

  • Spectrophotometer for AChE activity assay

Methodology:

  • Animal Acclimatization: House rats for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Induction of Poisoning: Administer a sub-lethal dose of dichlorvos (e.g., 15 mg/kg) via intraperitoneal (IP) injection to induce OP poisoning. Observe for clinical signs (salivation, tremors, lacrimation, convulsions).

  • Treatment Groups (n=10 per group): Ten minutes post-OP injection, administer treatments via intramuscular (IM) injection.

    • Control Group: Receives saline only.

    • OP Group: Receives dichlorvos followed by saline.

    • OP + Atropine Group: Receives dichlorvos followed by atropine sulfate (e.g., 10 mg/kg).

    • OP + this compound Group: Receives dichlorvos followed by this compound (e.g., 20 mg/kg).

    • Combination Therapy: All groups (except control) should also receive a standard dose of pralidoxime (e.g., 25 mg/kg, IM) to reactivate AChE.

  • Clinical Observation: Monitor animals continuously for the first 4 hours and then at regular intervals for 24 hours. Score the severity of poisoning based on a standardized scale (e.g., rating salivation, tremors, etc.).

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at baseline and at 2, 6, and 24 hours post-treatment.

  • Biochemical Analysis:

    • Centrifuge blood samples to separate plasma and red blood cells.

    • Measure red blood cell AChE activity using a spectrophotometric method (e.g., Ellman's assay) to determine the level of AChE inhibition and reactivation.

    • Measure plasma levels of inflammatory markers such as TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare survival rates, clinical scores, AChE activity levels, and inflammatory marker concentrations between the groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: In Vitro Assessment of this compound's Anti-Inflammatory Effects on Endothelial Cells

Objective: To investigate the ability of this compound to suppress the inflammatory response in pulmonary microvascular endothelial cells (PMVECs) challenged with an inflammatory stimulus.[3]

Materials:

  • Rat pulmonary microvascular endothelial cells (PMVECs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrobromide

  • Cell culture plates (96-well, 24-well)

  • Incubator (37°C, 5% CO2)

  • ELISA kits for TNF-α and IL-1β

  • Reagents for immunofluorescence staining (e.g., primary antibody for NF-κB, fluorescently-labeled secondary antibody, DAPI)

  • Fluorescence microscope

Methodology:

  • Cell Culture: Culture rat PMVECs in complete medium until they reach 80-90% confluency.

  • Experimental Setup: Seed cells into appropriate plates. Once attached, replace the medium with a low-serum medium.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour before inducing inflammation. Include a "no this compound" control group.

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to stimulate an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 6 or 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Immunofluorescence for NF-κB Translocation:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope to assess the translocation of NF-κB from the cytoplasm to the nucleus, a key step in the inflammatory signaling cascade.

  • Data Analysis: Quantify cytokine levels and the percentage of cells showing nuclear NF-κB. Compare the LPS-treated group with the this compound pre-treated groups to determine if this compound significantly reduces the inflammatory response.

Visualizations

OP_Poisoning_and_Anisodamine_MoA cluster_Synapse Cholinergic Synapse cluster_Receptors Postsynaptic Receptors & Pathways cluster_Effects Pathophysiological & Therapeutic Effects OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_pool Excess ACh mAChR Muscarinic Receptor (mAChR) ACh_pool->mAChR Overstimulates nAChR Nicotinic Receptor (α7nAChR on Immune Cells) ACh_pool->nAChR Activates Cholinergic_Crisis Cholinergic Crisis (Hypersecretion, Bronchospasm) mAChR->Cholinergic_Crisis Inflammation Inflammation (Cytokine Release) mAChR->Inflammation Anti_Inflammation Anti-Inflammatory Effect (Reduced Cytokines) nAChR->Anti_Inflammation This compound This compound This compound->mAChR Antagonizes Symptom_Relief Symptom Relief This compound->Symptom_Relief

Caption: Mechanism of this compound in Organophosphate Poisoning.

preclinical_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis A1 Animal Selection (e.g., Wistar Rats) A2 Acclimatization (1 week) A1->A2 A3 Baseline Measurements (Weight, Blood Sample) A2->A3 B1 Induce OP Poisoning (e.g., Dichlorvos IP) A3->B1 B2 Randomize into Treatment Groups B1->B2 T1 Group 1: OP + Saline B2->T1 T2 Group 2: OP + Atropine B2->T2 T3 Group 3: OP + this compound B2->T3 T4 Group 4: OP + Atropine + this compound B2->T4 C1 Monitor Clinical Signs & Survival (24h) T1->C1 C2 Collect Blood Samples (2, 6, 24h) T1->C2 T2->C1 T2->C2 T3->C1 T3->C2 T4->C1 T4->C2 C4 Statistical Analysis & Interpretation C1->C4 C3 Biochemical Assays (AChE Activity, Cytokines) C2->C3 C3->C4

Caption: Workflow for a preclinical in vivo study of this compound.

logical_relations cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms cluster_outcomes Therapeutic Outcomes in OP Poisoning This compound This compound Anticholinergic Anticholinergic Activity (mAChR Antagonism) This compound->Anticholinergic AntiInflammatory Anti-Inflammatory This compound->AntiInflammatory Antioxidant Antioxidant This compound->Antioxidant Microcirculation Improves Microcirculation (Vasodilation) This compound->Microcirculation MuscarinicRelief Relief of Muscarinic Symptoms Anticholinergic->MuscarinicRelief ReducedToxicity Lower Atropine Toxicity Anticholinergic->ReducedToxicity OrganProtection Reduced Organ Damage (e.g., Lungs, CNS) AntiInflammatory->OrganProtection Antioxidant->OrganProtection HemodynamicStability Hemodynamic Stability Microcirculation->HemodynamicStability

Caption: Multifaceted therapeutic effects of this compound.

References

Application Notes and Protocols for Utilizing Anisodamine in Cholinergic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1][2] It functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, similar to atropine and scopolamine, though it is generally considered less potent and less toxic.[3][4] Its distinct pharmacological profile, particularly its poor permeability across the blood-brain barrier (BBB), makes it a valuable tool for differentiating between central and peripheral cholinergic mechanisms in neuroscience research.[5] this compound has been used clinically in China for various conditions, including septic shock and circulatory disorders, largely due to its ability to improve microcirculation.[4][6] In a research context, it is instrumental in studying the cholinergic anti-inflammatory pathway and for isolating the central effects of cholinomimetic drugs by blocking their peripheral side effects.[7][8]

Mechanism of Action this compound's primary mechanism is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (M1-M5).[2][9] By blocking these receptors, it inhibits the effects of acetylcholine (ACh) in the parasympathetic nervous system, leading to smooth muscle relaxation and reduced glandular secretions.[1][2]

A key application in neuroscience research stems from its role in modulating the cholinergic anti-inflammatory pathway . This compound blocks mAChRs, which prevents parasympathetic side effects and results in a "rerouting" of endogenous acetylcholine to bind with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages.[6][7] This increased activation of α7nAChRs inhibits the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby suppressing inflammation.[6][10] This unique mechanism allows researchers to investigate the anti-inflammatory properties of the cholinergic system.

Additionally, this compound has been reported to possess weak alpha-1 adrenergic antagonist properties, which may contribute to its vasodilating effects.[3][11]

G cluster_0 cluster_1 This compound's Primary Action cluster_2 Indirect 'Rerouting' Effect ACh Acetylcholine (ACh) mAChR Muscarinic Receptors (mAChRs) ACh->mAChR Binds a7nAChR Nicotinic Receptors (α7nAChR) ACh->a7nAChR   Increased Binding   (due to mAChR block) This compound This compound This compound->mAChR BLOCKS Cytokines Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) a7nAChR->Cytokines Activates Anti-inflammatory Pathway

Caption: Mechanism of this compound on the Cholinergic Anti-inflammatory Pathway.

Data Presentation

Receptor Binding Affinity

The affinity of this compound for muscarinic receptors has been characterized and compared to other antagonists like atropine. It is a non-selective antagonist but shows a lower affinity than atropine.[9]

AntagonistReceptor TargetAffinity (pKB)Source(s)
This compoundPrejunctional M2 (canine vein)7.78[9]
This compoundPostjunctional M1/M2 (canine vein)7.86[9]
AtropinePrejunctional M2 (canine vein)8.69[9]
AtropinePostjunctional M1 (canine vein)9.25[9]

Note: pKB is the negative logarithm of the dissociation constant (KB) of an antagonist; a higher value indicates higher affinity.

Pharmacokinetic Properties in Rats

Pharmacokinetic studies in rats highlight differences between this compound and other tropane alkaloids, particularly its moderate oral bioavailability.

CompoundAdministrationCmax (ng/mL)Oral Bioavailability (%)Source(s)
This compoundIV267.50 ± 33.16N/A[12]
This compoundIG-10.78[12]
AtropineIV274.25 ± 53.66N/A[12]
AtropineIG-21.62[12]
ScopolamineIV483.75 ± 78.13N/A[12]
ScopolamineIG-2.52[12]

IV: Intravenous; IG: Intragastric. Cmax: Maximum plasma concentration.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Acetylcholine Release

This protocol describes how to use this compound in conjunction with in vivo microdialysis to study its effects on extracellular acetylcholine levels in a specific brain region of a freely moving rat.

Objective: To determine if systemic or local administration of this compound alters basal or stimulated acetylcholine release.

Materials:

  • This compound hydrobromide

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED) for acetylcholine analysis

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

  • Male Wistar rats (250-300g)

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for at least 48 hours.

  • Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion pump and fraction collector.

  • Perfusion & Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours to establish a stable baseline.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to determine basal acetylcholine levels.

  • Drug Administration:

    • Systemic: Administer this compound via intraperitoneal (i.p.) injection (e.g., 10-30 mg/kg).[13][14]

    • Local (Retrodialysis): Switch the perfusion medium to aCSF containing a known concentration of this compound.

  • Post-Administration Sampling: Continue collecting dialysate fractions for at least 2-3 hours following drug administration.

  • Sample Analysis: Analyze acetylcholine concentrations in the dialysate samples using HPLC-ED.

  • Histology: At the end of the experiment, perfuse the animal and section the brain to histologically verify the placement of the microdialysis probe.

Expected Results/Interpretation: As a muscarinic antagonist, this compound might be expected to increase acetylcholine release via blockade of presynaptic M2 autoreceptors. This protocol can confirm this effect and its time course. When combined with other drugs, it can help dissect their influence on cholinergic transmission.

G cluster_workflow Experimental Workflow: Microdialysis & Behavior cluster_data cluster_analysis start Animal Acclimation & Surgical Implantation (Guide Cannula) recovery Surgical Recovery (>48 hours) start->recovery setup Microdialysis Probe Insertion & System Equilibration (~2 hours) recovery->setup baseline Baseline Sample Collection (e.g., 3 x 20 min fractions) setup->baseline admin Drug Administration (this compound +/- other agents) baseline->admin post_admin Post-Drug Data Collection admin->post_admin behavior Behavioral Assay (e.g., Passive Avoidance) post_admin->behavior microdialysis Microdialysis Sampling post_admin->microdialysis stats Behavioral Scoring behavior->stats hplc HPLC-ED for ACh Levels microdialysis->hplc analysis Data & Sample Analysis end Histological Verification & Final Data Interpretation analysis->end hplc->analysis stats->analysis

Caption: Workflow for a combined in vivo microdialysis and behavioral experiment.
Protocol 2: Ex Vivo Electrophysiology for Synaptic Plasticity

This protocol is designed to test the effect of this compound on long-term potentiation (LTP) in hippocampal slices, a key cellular model for learning and memory.

Objective: To assess whether this compound affects synaptic plasticity in the hippocampus.

Materials:

  • This compound hydrobromide

  • Male Wistar rats or C57BL/6 mice

  • Vibratome for slicing brain tissue

  • Dissection microscope

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulator)

  • Glass microelectrodes

  • Artificial cerebrospinal fluid (aCSF), dissection buffer (ice-cold)

Procedure:

  • Slice Preparation: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated dissection buffer. Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) to establish a stable 20-minute baseline of fEPSP responses.

  • Drug Application: Switch the perfusion to aCSF containing this compound at the desired concentration. Continue baseline recording for another 20-30 minutes to observe any effects on basal synaptic transmission.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Data Analysis: Normalize fEPSP slopes to the pre-HFS baseline. Compare the degree of potentiation in control slices versus this compound-treated slices.

Expected Results/Interpretation: Previous studies have shown that systemically administered this compound does not affect hippocampal LTP in vivo.[5] This is attributed to its poor ability to cross the blood-brain barrier.[5] This ex vivo protocol directly applies this compound to the tissue, bypassing the BBB. It can therefore determine if this compound has a direct effect on the molecular machinery of synaptic plasticity. Any observed effect would be independent of its systemic properties.

Protocol 3: Passive Avoidance Behavioral Assay

This protocol uses this compound to differentiate central from peripheral cholinergic effects in a learning and memory task. It is particularly useful when co-administered with a centrally-acting cholinomimetic that has dose-limiting peripheral side effects.[8][14]

Objective: To determine if this compound can block the peripheral side effects of a cognitive enhancer (e.g., a cholinesterase inhibitor like rivastigmine) without compromising its pro-cognitive effects.[14]

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment)

  • This compound

  • Amnesic agent (e.g., scopolamine)

  • Cognitive enhancer (e.g., pilocarpine, rivastigmine)[8][14]

  • Male ICR mice (20-25g)

Procedure:

  • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Divide animals into groups (e.g., Vehicle, Scopolamine, Scopolamine + Enhancer, Scopolamine + Enhancer + this compound). Administer drugs via i.p. injection at appropriate pre-test intervals (e.g., this compound 10 mg/kg, 30 minutes before the test).[14]

  • Training (Acquisition Trial):

    • Place a mouse in the light compartment of the apparatus.

    • After a brief exploration period (e.g., 10 seconds), the door to the dark compartment opens.

    • Mice, having a natural aversion to light, will typically enter the dark compartment. Measure the latency to enter.

    • Once the mouse fully enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Remove the mouse from the apparatus 15-30 seconds later.

  • Retention Test (24 hours later):

    • Place the mouse back into the light compartment.

    • Open the door and measure the step-through latency (the time it takes for the mouse to re-enter the dark compartment). A longer latency indicates better memory of the aversive shock. Set a cutoff time (e.g., 300 seconds).

  • Side Effect Monitoring: During the experimental period, observe and score animals for peripheral cholinergic side effects such as salivation, diarrhea, or muscle tremors.[8][14]

Expected Results/Interpretation: A cognitive enhancer is expected to reverse the memory deficit induced by scopolamine, resulting in a longer step-through latency. However, it may also produce observable peripheral side effects. The co-administration of this compound is expected to reduce or eliminate these side effects while preserving the cognitive improvement, demonstrating its utility in isolating and studying central cholinergic pathways.[8][14]

Caption: Logical comparison of this compound with other common muscarinic antagonists.

References

Anisodamine: A Versatile Tool Compound for Pharmacological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus. It is a non-selective muscarinic acetylcholine receptor antagonist and a weak α1-adrenergic receptor antagonist.[1][2][3] Its ability to modulate multiple signaling pathways has made it a valuable tool compound in pharmacological research and drug discovery, particularly in studies related to septic shock, inflammation, and microcirculation.[2][4] This document provides detailed application notes and protocols for utilizing this compound in pharmacological screening.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), blocking the effects of acetylcholine.[1] It exhibits affinity for multiple muscarinic receptor subtypes. Additionally, this compound acts as a weak antagonist at α1-adrenergic receptors, contributing to its vasodilatory effects.[3][5] A significant aspect of its pharmacological profile is its ability to modulate the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound may increase the availability of acetylcholine to act on α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells, leading to a downstream anti-inflammatory effect.

Data Presentation

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: this compound Activity at Muscarinic Acetylcholine Receptors

Receptor SubtypeParameterValueSpeciesTissue/SystemReference
M1pKB7.86CanineSaphenous Vein (Postjunctional)[6]
M2pKB7.78CanineSaphenous Vein (Prejunctional)[6]
M3, M4, M5-Data not readily available--

Table 2: this compound Activity at α1-Adrenergic Receptors

AgonistParameterValueSpeciesTissue/SystemReference
NorepinephrinepA24.81 ± 0.11CanineFemoral Artery[5]
PhenylephrinepA24.86 ± 0.20CanineFemoral Artery[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

muscarinic_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR Blocks ACh Acetylcholine ACh->mAChR Activates Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

This compound's antagonism of Gq-coupled muscarinic receptors.

alpha1_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Weak Antagonist) alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Blocks Norepinephrine Norepinephrine Norepinephrine->alpha1_AR Activates Gq_11 Gq/11 alpha1_AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Targets

This compound's weak antagonism of α1-adrenergic receptors.

cholinergic_anti_inflammatory cluster_system Systemic Response This compound This compound mAChR Muscarinic Receptor This compound->mAChR Blocks ACh Acetylcholine ACh->mAChR alpha7nAChR α7 Nicotinic Receptor ACh->alpha7nAChR Increased Binding Macrophage Macrophage alpha7nAChR->Macrophage Activates Inflammation Inflammation (e.g., TNF-α release) Macrophage->Inflammation Inhibits Anti_Inflammatory Anti-inflammatory Effect Macrophage->Anti_Inflammatory Leads to

This compound's role in the cholinergic anti-inflammatory pathway.

Experimental Protocols

The following protocols provide a starting point for screening compounds for this compound-like activity.

Muscarinic Receptor Competitive Binding Assay

This protocol is designed to determine the affinity of a test compound for muscarinic receptors.

Materials:

  • Cell membranes prepared from cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand ([³H]-NMS) at a concentration close to its Kd.

    • 100 µL of cell membrane preparation (5-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Harvesting Harvest onto Glass Fiber Filters Incubation->Harvesting Washing Wash Filters Harvesting->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.
α1-Adrenergic Receptor Competitive Binding Assay

This protocol is similar to the muscarinic receptor assay but uses a specific radioligand for α1-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing the desired α1-adrenergic receptor subtype (e.g., HEK293 cells stably expressing human α1A, α1B, or α1D receptors).

  • Radioligand: [³H]-Prazosin.

  • Non-specific binding control: Phentolamine (10 µM).

  • Test compounds.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure: Follow the same procedure as the muscarinic receptor binding assay, substituting the appropriate radioligand and non-specific binding control.

Cell-Based Calcium Mobilization Assay (for M1, M3, M5 and α1 Receptors)

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-M1 or HEK-α1A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., Carbachol for muscarinic receptors, Phenylephrine for α1 receptors).

  • Test compounds.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add the test compound or vehicle to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Record the change in fluorescence over time.

  • Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response.

In Vivo Model of Septic Shock

This protocol describes a lipopolysaccharide (LPS)-induced model of septic shock in rats to evaluate the in vivo efficacy of test compounds.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound or test compound.

  • Saline solution.

  • Anesthesia (e.g., ketamine/xylazine).

  • Equipment for monitoring blood pressure and heart rate.

  • Materials for blood collection and cytokine analysis (ELISA kits for TNF-α, IL-6, etc.).

Procedure:

  • Anesthetize the rats and surgically implant a catheter in the carotid artery for blood pressure monitoring and blood sampling.

  • Allow the animals to recover from surgery.

  • Induce septic shock by administering a single intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS (e.g., 5-15 mg/kg).[4]

  • Administer this compound (e.g., 5 mg/kg, i.v.) or the test compound at a specified time point after LPS administration.[4] A control group should receive saline.

  • Continuously monitor mean arterial pressure (MAP) and heart rate.

  • Collect blood samples at various time points (e.g., 0, 2, 4, 6 hours) to measure plasma levels of pro-inflammatory cytokines.

  • At the end of the experiment, euthanize the animals and collect organs for histological analysis if required.

  • Evaluate the effect of the test compound on survival rate, hemodynamic parameters, and cytokine levels compared to the control group.

Conclusion

This compound serves as a valuable pharmacological tool for studying muscarinic and α1-adrenergic receptor signaling, as well as the cholinergic anti-inflammatory pathway. The protocols outlined in this document provide a framework for using this compound in screening assays to identify and characterize novel compounds with similar pharmacological profiles. Researchers should adapt and optimize these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols: Anisodamine for Inducing Vasodilation in Peripheral Vascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine, a tropane alkaloid derived from Anisodus tanguticus, is a non-selective muscarinic acetylcholine receptor antagonist and a weak alpha-1 adrenergic receptor antagonist.[1][2][3] It is utilized in clinical practice, primarily in China, for treating conditions such as septic shock and other circulatory disorders, where it is valued for its ability to improve microcirculation.[3][4] Its vasodilatory properties are endothelium-dependent and are associated with the nitric oxide synthase (NOS) pathway, prostacyclin release, and the opening of ATP-dependent potassium (KATP) channels.[5] Furthermore, this compound has been shown to inhibit thromboxane synthesis, which may contribute to its beneficial effects on blood flow.[3][6] These mechanisms suggest its potential therapeutic application in peripheral vascular disease (PVD), a condition characterized by inadequate blood supply to the limbs.

These application notes provide a comprehensive overview of the mechanisms of this compound-induced vasodilation and detailed protocols for its investigation in preclinical PVD models.

Mechanism of Action and Signaling Pathways

This compound induces vasodilation through a multi-faceted mechanism primarily involving the vascular endothelium.[5] The key signaling pathways implicated in its action include:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As a non-selective mAChR antagonist, this compound blocks the effects of acetylcholine, a neurotransmitter that can cause vasoconstriction in certain vascular beds.[1][7]

  • Alpha-1 Adrenergic Receptor Antagonism: this compound exhibits weak antagonist activity at alpha-1 adrenergic receptors, which are involved in vasoconstriction. This contributes to its overall vasodilatory effect.[2][3]

  • Endothelium-Dependent Vasodilation: The vasodilatory action of this compound is significantly dependent on a functional endothelium.[5] This involves the following pathways:

    • Nitric Oxide Synthase (NOS) Pathway: this compound stimulates the production of nitric oxide (NO), a potent vasodilator, by endothelial nitric oxide synthase (eNOS).

    • Prostacyclin (PGI2) Pathway: It is also suggested that this compound promotes the release of prostacyclin, another endothelial-derived vasodilator.[5]

    • KATP Channel Opening: The opening of ATP-dependent potassium channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation.[5]

  • Anti-thrombotic Effects: this compound has been shown to inhibit the synthesis of thromboxane, a potent vasoconstrictor and promoter of platelet aggregation. This action can improve microcirculatory blood flow.[3][6]

  • Anti-inflammatory Effects: this compound can modulate the cholinergic anti-inflammatory pathway, which may be beneficial in the context of PVD where inflammation plays a significant role.[4][8]

Data Presentation: Quantitative Effects of this compound on Vasodilation and Blood Flow

The following tables summarize the quantitative data from various preclinical models investigating the effects of this compound.

Table 1: Dose-Dependent Vasodilation of Preglomerular Renal Vessels by this compound in Rats

This compound Concentration (M)Maximal Dilation of Preglomerular Vessels (%)Increase in Glomerular Blood Flow (%)
10-8-15
10-515 - 2540

Data from a study on the hydronephrotic kidney of rats, indicating a potent vasodilatory effect on preglomerular renal vessels.[4]

Table 2: Hemodynamic Effects of this compound in a Feline Hemorrhagic Shock Model

Treatment GroupMean Arterial Blood Pressure (MABP) 2 hours post-reinfusion (mm Hg)
This compound (1 mg/kg bolus + 2 mg/kg/h infusion)106 ± 10
Vehicle Control53 ± 6

Data demonstrating a significant improvement in MABP in cats subjected to hemorrhagic shock.[1]

Table 3: Effect of this compound on Mucosal Blood Flow in a Rat Gut Ischemia/Reperfusion Model

Time of ReperfusionMucosal Blood Flow (% of baseline)
This compound (0.2 mg/kg)
30 minutes44 ± 3.3
60 minutes57 ± 5.0
90 minutes64 ± 3.3
Saline Control
30 minutes37 ± 2.6
60 minutes45 ± 2.7
90 minutes48 ± 3.4

Data showing a significant and sustained increase in mucosal blood flow with this compound treatment following ischemia.[9]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Vasodilation in a Rat Hindlimb Ischemia Model

This protocol describes the induction of unilateral hindlimb ischemia in rats and the subsequent evaluation of this compound's effect on peripheral blood flow using Laser Doppler Flowmetry.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture material

  • Laser Doppler Flowmetry system with a surface probe

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.

    • Shave the fur from the inner thigh of the left hindlimb.

    • Administer a pre-operative analgesic as per institutional guidelines.

  • Surgical Induction of Hindlimb Ischemia:

    • Make a small incision in the skin overlying the femoral artery.

    • Carefully dissect the femoral artery from the surrounding tissues, proximal to the bifurcation of the saphenous and popliteal arteries.

    • Ligate the femoral artery at two points (proximal and distal) using suture material.

    • The segment of the artery between the ligatures can be excised to ensure complete occlusion.

    • Close the skin incision with sutures.

  • This compound Administration:

    • Prepare a stock solution of this compound hydrochloride in sterile saline.

    • Administer this compound intravenously (e.g., via tail vein) or intraperitoneally. A suggested starting dose, based on other models, is in the range of 1-5 mg/kg. Dose-response studies are recommended.

    • The control group should receive an equivalent volume of sterile saline.

  • Blood Flow Measurement:

    • Secure the Laser Doppler probe over the plantar surface of the ischemic and non-ischemic (contralateral) paws.

    • Record baseline blood flow (perfusion units) before the induction of ischemia.

    • After ligation, record the ischemic blood flow.

    • Following the administration of this compound or vehicle, continuously record blood flow for a predefined period (e.g., 60-90 minutes).

    • Blood flow can be expressed as a ratio of the ischemic limb to the non-ischemic limb to normalize for systemic variations.

  • Data Analysis:

    • Calculate the percentage change in blood flow from the post-ligation baseline in both the this compound and control groups.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Protocol 2: Ex Vivo Evaluation of this compound's Vasodilatory Effect on Isolated Peripheral Arteries

This protocol details the use of an organ bath system to assess the direct effect of this compound on the contractility of isolated femoral arteries.

Materials:

  • Rat femoral arteries

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound hydrochloride

  • Norepinephrine (or other vasoconstrictors like phenylephrine)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and carefully excise the femoral arteries.

    • Place the arteries in ice-cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove adhering connective tissue and cut the arteries into rings of 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g, with buffer changes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 10-6 M).

    • Once the contraction has reached a plateau, add this compound cumulatively to the bath to obtain a concentration-response curve (e.g., from 10-9 M to 10-4 M).

    • Record the relaxation response at each concentration.

    • In separate experiments, the role of the endothelium can be investigated by mechanically removing it before mounting the arterial rings. The involvement of specific pathways can be studied by pre-incubating the rings with inhibitors (e.g., L-NAME for NOS, indomethacin for cyclooxygenase).

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by norepinephrine.

    • Plot the concentration-response curves and calculate the EC50 values for this compound.

    • Compare the responses in endothelium-intact and endothelium-denuded vessels, and in the presence and absence of inhibitors.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Vasodilation

Anisodamine_Vasodilation_Pathway This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChR) This compound->mAChR Alpha1_AR Alpha-1 Adrenergic Receptors (α1-AR) This compound->Alpha1_AR Endothelium Vascular Endothelium This compound->Endothelium Thromboxane Thromboxane Synthesis This compound->Thromboxane Vasc_Smooth_Muscle Vascular Smooth Muscle mAChR->Vasc_Smooth_Muscle Inhibition of contraction Alpha1_AR->Vasc_Smooth_Muscle Inhibition of contraction eNOS eNOS Endothelium->eNOS + Prostacyclin Prostacyclin (PGI2) Endothelium->Prostacyclin + KATP_Channel KATP Channels Vasc_Smooth_Muscle->KATP_Channel Opening NO Nitric Oxide (NO) eNOS->NO NO->Vasc_Smooth_Muscle Vasodilation Vasodilation NO->Vasodilation Prostacyclin->Vasc_Smooth_Muscle Prostacyclin->Vasodilation Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Hyperpolarization->Vasodilation Thromboxane->Vasodilation Inhibition of vasoconstriction

Caption: Signaling pathways of this compound-induced vasodilation.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Shaving) Start->Animal_Prep Baseline_BF Baseline Blood Flow Measurement (Laser Doppler) Animal_Prep->Baseline_BF Surgery Induction of Hindlimb Ischemia (Femoral Artery Ligation) Baseline_BF->Surgery Ischemic_BF Ischemic Blood Flow Measurement Surgery->Ischemic_BF Treatment This compound or Vehicle Administration (IV/IP) Ischemic_BF->Treatment Post_Treatment_BF Post-Treatment Blood Flow Measurement (Continuous) Treatment->Post_Treatment_BF Data_Analysis Data Analysis (% Change in Blood Flow) Post_Treatment_BF->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo assessment of this compound.

References

Anisodamine: A Potential Therapeutic Agent for Attenuating Inflammation in Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Anisodamine, a derivative of the plant Anisodus tanguticus, has demonstrated significant potential in reducing the inflammatory cascade associated with sepsis in various animal models. This belladonna alkaloid, traditionally used in Chinese medicine, is gaining attention from the international research community for its multifaceted pharmacological effects, primarily its anti-inflammatory, anti-shock, and microcirculation-improving properties. These application notes provide a comprehensive overview of the use of this compound in preclinical sepsis research, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action

This compound exerts its anti-inflammatory effects in sepsis through several key mechanisms. Primarily, it is known as an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] This action is believed to be central to its therapeutic effects.

One of the prominent mechanisms is the modulation of the cholinergic anti-inflammatory pathway (CAP) . By blocking mAChRs, this compound may increase the availability of acetylcholine (ACh) to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages.[1][2][3] This interaction inhibits the production and release of pro-inflammatory cytokines, a critical step in the systemic inflammatory response seen in sepsis.[1]

Furthermore, this compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][5][6] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][7] By suppressing the activation of NF-κB, this compound effectively dampens the inflammatory response at a transcriptional level.[4][5] Studies have indicated that this inhibition can occur through the p38/JNK/AP-1 and MAPK signaling pathways.[4][6]

Additionally, recent research has highlighted this compound's role in inhibiting pyroptosis , a form of pro-inflammatory programmed cell death. It has been shown to downregulate the expression of key components of the pyroptosis pathway, including NLRP3, Caspase-1, and GSDMD, thereby reducing the release of IL-1β and IL-18.[8][9]

This compound also exhibits protective effects on endothelial cells and improves microcirculation, which is often severely impaired during sepsis.[5][10][11] It can counteract the activation of endothelial cells and reduce the expression of pro-thrombotic factors.[5] Some studies also suggest it has antioxidant properties, reducing oxidative stress associated with sepsis.[12][13]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by this compound in the context of sepsis-induced inflammation.

Cholinergic_Anti_Inflammatory_Pathway cluster_VagusNerve Vagus Nerve cluster_ImmuneCell Immune Cell (e.g., Macrophage) Vagus Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus Nerve->ACh releases mAChR Muscarinic Receptor (mAChR) ACh->mAChR binds alpha7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->alpha7nAChR rerouted to bind This compound This compound This compound->mAChR blocks Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6) alpha7nAChR->Inflammation inhibits

Figure 1: this compound's role in the Cholinergic Anti-Inflammatory Pathway.

NFkB_Pathway Sepsis_Stimulus Sepsis Stimulus (e.g., LPS) IKK IKK Activation Sepsis_Stimulus->IKK This compound This compound This compound->IKK inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene_Expression

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in sepsis animal models.

Table 1: Effect of this compound on Inflammatory Cytokines in Sepsis Animal Models

Animal ModelSepsis InductionThis compound DosageCytokineResultReference
RatLipopolysaccharide (LPS)1.25, 2.5, 5 mg/kgTNF-α, IL-6, IL-1βDose-dependent reduction in serum levels.[4][14][4],[14]
RatCecal Ligation and Puncture (CLP)1.8, 3.6, 5.4 mg/kgTNF-α, IL-6Dose-dependent reduction in plasma levels.[12][13][12],[13]
MouseCecal Ligation and Puncture (CLP)Not specifiedIL-1β, IL-18Downregulation of mRNA and protein levels.[8][9][8],[9]

Table 2: Effect of this compound on Organ Injury Markers and Hemodynamics in Rat Sepsis Models

Sepsis InductionThis compound DosageParameterResultReference
LPS1.25, 2.5, 5 mg/kgBUN, CREDose-dependent reduction in serum levels.[4][14][4],[14]
LPS5 mg/kgMean Arterial Pressure (MAP)Significantly restored.[4][14][4],[14]
LPS5 mg/kgHeart Rate (HR)Significantly restored.[4][14][4],[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Lipopolysaccharide (LPS)-Induced Sepsis in Rats

This model is commonly used to induce a systemic inflammatory response characteristic of Gram-negative sepsis.

Materials:

  • Male Sprague-Dawley rats (220-250 g)[4][14]

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., O55:B5)[15]

  • This compound hydrobromide (or 654-1/654-2)[4][14]

  • Sterile saline solution

  • Anesthesia (e.g., pentobarbital sodium)

  • Blood collection tubes

  • Centrifuge

  • ELISA kits for TNF-α, IL-6, IL-1β

  • Biochemical assay kits for BUN and CRE

Protocol:

  • Animal Acclimatization: House rats in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.[4][14]

  • Group Allocation: Randomly divide the rats into experimental groups: Control, LPS model, and LPS + this compound (at various doses).[4][14]

  • Sepsis Induction: Induce sepsis by administering a single intraperitoneal or intravenous injection of LPS (e.g., 10 mg/kg).[4][14][15] The control group receives an equivalent volume of sterile saline.

  • This compound Administration: Administer this compound at specified doses (e.g., 1.25, 2.5, 5 mg/kg) via intravenous injection at set time points post-LPS administration (e.g., 1, 3, and 5 hours after LPS).[4][14]

  • Monitoring and Sample Collection: Monitor hemodynamic parameters such as Mean Arterial Pressure (MAP) and Heart Rate (HR).[4][14] At a predetermined time point (e.g., 6 hours after LPS injection), anesthetize the rats and collect blood samples via cardiac puncture or from the abdominal aorta.[4][14]

  • Biochemical Analysis: Centrifuge the blood samples to obtain plasma or serum. Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.[4][6] Analyze serum levels of BUN and CRE using biochemical assay kits.[4][14]

  • Tissue Harvesting: After blood collection, perfuse the animals with saline and harvest organs (e.g., kidneys, lungs) for histological analysis or molecular studies (e.g., Western blot, RT-PCR).[4][14]

LPS_Protocol_Workflow Acclimatization Animal Acclimatization Grouping Random Group Allocation Acclimatization->Grouping Induction Sepsis Induction (LPS Injection) Grouping->Induction Treatment This compound Administration Induction->Treatment Monitoring Monitoring & Sample Collection Treatment->Monitoring Analysis Biochemical & Cytokine Analysis Monitoring->Analysis Histology Tissue Harvesting & Analysis Monitoring->Histology

Figure 3: Experimental workflow for the LPS-induced sepsis model.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rodents

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats[8][12]

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • Needle (e.g., 21-gauge)

  • This compound hydrobromide

  • Sterile saline solution

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Animal Preparation: Acclimatize animals as described previously. Anesthetize the animal.

  • Surgical Procedure:

    • Make a midline laparotomy incision (1-2 cm) to expose the cecum.

    • Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained. The percentage of ligated cecum can be varied to modulate the severity of sepsis.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Sham Control: For the sham group, perform the same surgical procedure but without ligation and puncture of the cecum.

  • Fluid Resuscitation and Analgesia: Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation and an analgesic for pain management.

  • This compound Treatment: Administer this compound at the desired doses (e.g., 1.8, 3.6, 5.4 mg/kg) at specified time points post-CLP.[12]

  • Post-operative Monitoring and Endpoint Analysis: Monitor the animals for signs of sepsis (e.g., lethargy, piloerection). Collect blood and tissue samples at predetermined endpoints for analysis of inflammatory markers and organ damage as described in the LPS protocol.

Conclusion

This compound demonstrates considerable promise as a therapeutic agent for mitigating the inflammatory response in sepsis. Its ability to modulate key inflammatory pathways, including the cholinergic anti-inflammatory pathway and the NF-κB pathway, provides a strong rationale for its use. The experimental protocols and quantitative data presented here offer a valuable resource for researchers and drug development professionals investigating the potential of this compound and related compounds for the treatment of sepsis. Further research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into effective therapies for septic patients.[16][17][18]

References

Application Notes and Protocols: HPLC Analysis and Purification of Anisodamine for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine, a tropane alkaloid derived from Anisodus tanguticus, is a non-selective muscarinic antagonist with significant therapeutic potential in treating conditions such as septic shock, circulatory disorders, and organophosphorus poisoning.[1] For researchers investigating its pharmacological properties and developing new therapeutic applications, obtaining high-purity this compound is crucial. This document provides detailed application notes and protocols for the analytical determination and preparative purification of this compound using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and its Analysis

This compound (6-hydroxyhyoscyamine) is a naturally occurring atropine derivative.[1] It functions as a non-specific cholinergic antagonist, exhibiting a wide range of pharmacological effects.[2] Unlike atropine, it is considered to have lower toxicity.[2] A key aspect of its mechanism of action involves the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound can redirect acetylcholine to activate the α7 nicotinic acetylcholine receptor (α7nAChR), leading to an anti-inflammatory response.[3][4][5][6]

Accurate analysis and purification of this compound are essential for reliable experimental results. HPLC is a powerful technique for both the quantitative analysis of this compound in various matrices and for its purification from synthetic mixtures or natural extracts to the high degree of purity (≥98%) required for research.[1]

HPLC Methodologies for this compound Analysis

A variety of HPLC methods have been developed for the analysis of this compound, each suited to different applications such as pharmacokinetic studies, metabolic profiling, and quality control.

Analytical HPLC for Quantification

Table 1: Summary of Analytical HPLC Methods for this compound

ParameterMethod 1: Micellar HPLC[7]Method 2: LC-MS/MS[8][9]Method 3: UPLC-PDA[10]
Column Shim-pack CLC-CN (150 x 6 mm, 5 µm)Reversed-phase C18Waters CSH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase n-propanol:water (15:85) with 45 mmol/L SDSA: MethanolB: 0.01% Triethylamine in water, pH 3.5 (with formic acid)Ratio: 60:40 (A:B)A: 20 mM KH₂PO₄ + 0.1% Triethylamine, pH 2.6B: Acetonitrile(Gradient Elution)
Flow Rate Not Specified0.2 mL/min0.2 mL/min
Detection UV at 205 nmMS/MSPDA at 210 nm
Retention Time Not SpecifiedThis compound: 3.29 minHydroxythis compound: 2.12 min, 2.80 minNot Specified
Application Pharmacokinetic studies in plasmaAnalysis of this compound and its metabolites in urineQuantitative analysis of tropane alkaloids
Preparative HPLC for Purification of this compound Isomers

Synthetic this compound is often a mixture of four isomers. Preparative HPLC is a robust method for separating these isomers to obtain compounds with high purity for bioactivity studies.[11][12][13][14]

Table 2: Preparative HPLC Parameters for this compound Isomer Separation

ParameterMethod for Isomer Separation[14][15]
Column Chiral stationary phase (e.g., CHIRALPAK AD-H) or Reversed-phase C18
Mobile Phase Dependent on chiral column selection (e.g., n-hexane/isopropanol for normal phase) or a gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or triethylamine) for reversed-phase.
Flow Rate Typically higher than analytical, dependent on column diameter.
Detection UV at a suitable wavelength (e.g., 210 nm)
Purity Achieved >95% for each isomer[11][12][13][14]
Yield/Recovery Dependent on sample loading and optimization, but generally aims for high recovery.[16]

Experimental Protocols

Protocol for Analytical HPLC of this compound (LC-MS/MS Method)

This protocol is adapted from a method for the analysis of this compound and its metabolites.[8][9]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Triethylamine (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Reversed-phase C18 column

2. Instrument and Conditions:

  • HPLC system with a mass spectrometer detector

  • Column: Reversed-phase C18

  • Mobile Phase A: Methanol

  • Mobile Phase B: 0.01% triethylamine in water, adjusted to pH 3.5 with formic acid

  • Mobile Phase Composition: 60% A, 40% B (isocratic)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: MS/MS in positive ion mode

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the sample and acquire data for a sufficient duration to allow for the elution of all components of interest.

  • Identify and quantify this compound based on its retention time and mass-to-charge ratio compared to the reference standard.

Protocol for Preparative HPLC Purification of this compound

This protocol provides a general workflow for the purification of this compound from a mixture. The specific parameters will need to be optimized based on the crude sample composition and the desired purity and yield.

1. Method Development and Optimization (Analytical Scale):

  • Using an analytical HPLC system, screen different reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or TFA) to achieve the best separation of this compound from impurities.

  • Determine the retention time of this compound and its closest eluting impurities.

2. Scale-Up to Preparative Scale:

  • Select a preparative column with the same stationary phase as the optimized analytical column but with a larger diameter and particle size.

  • Adjust the flow rate and gradient profile to maintain a similar separation to the analytical method. The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.

  • Prepare a concentrated solution of the crude this compound sample in a solvent compatible with the mobile phase.

3. Purification:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject a suitable volume of the concentrated sample onto the column.

  • Run the preparative gradient and collect fractions corresponding to the this compound peak using a fraction collector.

  • Monitor the separation using the UV detector.

4. Fraction Analysis and Post-Purification Processing:

  • Analyze the purity of the collected fractions using the optimized analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Remove the mobile phase solvents from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Analysis & Final Product A Analytical HPLC Screening (Column & Mobile Phase) B Optimize Separation A->B C Scale-Up to Preparative Column B->C D Inject Crude this compound C->D E Run Preparative Gradient D->E F Collect Fractions E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H I Solvent Removal H->I J High-Purity this compound I->J G cluster_0 Mechanism of Action This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR blocks ACh Acetylcholine (ACh) ACh->mAChR normally activates alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) ACh->alpha7nAChR activates Macrophage Macrophage alpha7nAChR->Macrophage Inflammation ↓ Pro-inflammatory Cytokine Release Macrophage->Inflammation leads to

References

Troubleshooting & Optimization

Anisodamine cardiovascular side effects like tachycardia in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Anisodamine, with a specific focus on tachycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause tachycardia?

This compound is a naturally occurring tropane alkaloid and a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Tachycardia, an elevated heart rate, is a common side effect of this compound due to its anticholinergic properties.[1][4] It competitively blocks M2 muscarinic receptors in the sinoatrial (SA) node of the heart.[2] Under normal physiological conditions, acetylcholine released by the vagus nerve binds to these M2 receptors, slowing the heart rate. By blocking this interaction, this compound inhibits the parasympathetic (vagotonic) influence on the heart, leading to an unopposed sympathetic drive and a subsequent increase in heart rate.[2][3]

Q2: What are the expected quantitative changes in heart rate following this compound administration in animal models?

The degree of tachycardia is dose-dependent. While specific data from experiments solely designed to induce tachycardia is limited, studies investigating other cardiovascular effects of this compound provide some insight. For instance, in a study on miniswine with acute myocardial infarction, a 2 mg intracoronary injection of this compound resulted in a slight, non-significant increase in mean perfusion pressure, while heart rate changes were not the primary focus.[5] Another study in anesthetized rats showed that intravenous administration of 10 and 15 mg/kg of this compound significantly shortened the duration of induced arrhythmias but did not affect isoproterenol-induced tachycardia, indicating a complex interaction with the autonomic nervous system.[6] Researchers should establish a dose-response curve in their specific animal model to determine the optimal dose for inducing a consistent and measurable tachycardic effect.

Q3: Besides tachycardia, what other cardiovascular side effects can be expected?

Due to its anticholinergic and vasodilatory effects, this compound can also cause:

  • Changes in blood pressure: It can lead to a decrease in mean arterial and diastolic pressure.[6]

  • Arrhythmias: While sometimes used to treat certain arrhythmias, it can also induce them, particularly at higher doses.[1]

  • Increased cardiac output: By increasing heart rate, it can lead to a temporary increase in cardiac output.[4]

  • Changes in ECG intervals: Prolongation of P-P, P-R, and QT-c intervals has been observed.[6]

Troubleshooting Guide for this compound-Induced Tachycardia Experiments

Issue Potential Cause Troubleshooting Steps
No significant increase in heart rate observed. Inadequate Dose: The administered dose of this compound may be too low for the specific animal model or strain.- Perform a dose-response study to determine the optimal dose for inducing tachycardia. - Consult literature for appropriate dosage ranges in similar experimental models.
Route of Administration: The chosen route (e.g., intraperitoneal, subcutaneous) may result in slow or incomplete absorption.- Consider intravenous (IV) administration for a more rapid and predictable onset of action.
Anesthesia Interference: Certain anesthetics can have cardiodepressant effects, masking the tachycardic effect of this compound.- Use an anesthetic with minimal impact on heart rate, such as isoflurane. - Ensure the depth of anesthesia is stable and not excessively deep.
High variability in heart rate response between animals. Individual Animal Differences: Biological variability in receptor density, metabolism, and autonomic tone can lead to varied responses.- Increase the sample size (n) to improve statistical power. - Ensure animals are of a similar age, weight, and genetic background. - Allow for a sufficient acclimatization period to minimize stress-induced cardiovascular changes.
Inconsistent Drug Preparation: Inaccurate dilution or improper storage of this compound can affect its potency.- Prepare fresh solutions for each experiment. - Verify the concentration and purity of the this compound stock.
Arrhythmias or severe hypotension observed. High Dose of this compound: Excessive dosage can lead to adverse cardiovascular events beyond tachycardia.- Reduce the dose of this compound. - Monitor blood pressure and ECG continuously. - Have emergency resuscitation equipment and drugs available.
Difficulty in accurately measuring cardiovascular parameters. Improper Catheter Placement: Incorrect positioning of arterial or venous catheters can lead to erroneous blood pressure and heart rate readings.- Ensure proper surgical technique for catheter implantation. - Verify catheter placement before starting the experiment.
Signal Interference: Electrical noise or movement artifacts can interfere with ECG and blood pressure recordings.- Ensure proper grounding of equipment. - Minimize animal movement during data acquisition. - Use appropriate signal filtering techniques.

Experimental Protocols

Protocol 1: Induction and Measurement of Tachycardia in Anesthetized Rats

1. Animal Preparation:

  • Adult male Wistar rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance) in oxygen.
  • The animal is placed on a heating pad to maintain body temperature at 37°C.
  • The left carotid artery and right jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

2. Baseline Cardiovascular Parameter Recording:

  • Connect the arterial cannula to a pressure transducer to record systolic, diastolic, and mean arterial pressure (MAP).
  • Record heart rate (HR) from the pressure waveform or via subcutaneous ECG electrodes.
  • Allow the animal to stabilize for at least 20 minutes to obtain stable baseline readings.

3. This compound Administration:

  • Prepare a stock solution of this compound hydrochloride in sterile saline.
  • Administer a bolus intravenous (IV) injection of this compound at a starting dose of 5 mg/kg. Subsequent doses can be adjusted based on the observed response.

4. Post-Administration Monitoring:

  • Continuously record HR and MAP for at least 60 minutes post-injection.
  • Note the time to onset of tachycardia, peak heart rate, and duration of the effect.

5. Data Analysis:

  • Calculate the change in heart rate from baseline at various time points.
  • Analyze the dose-response relationship if multiple doses are tested.

Quantitative Data Summary (Hypothetical)
This compound Dose (mg/kg IV)Baseline HR (bpm)Peak HR (bpm)% Increase in HRTime to Peak HR (min)
1350 ± 20400 ± 2514.3%5
5345 ± 18480 ± 3039.1%3
10352 ± 22550 ± 3556.3%2

Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

Anisodamine_Tachycardia_Pathway cluster_neuron Vagal Nerve Terminal cluster_sa_node Sinoatrial Node Cell ACh Acetylcholine M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Heart_Rate Heart Rate Gi_Protein->Heart_Rate Decreases (via K+ channels) cAMP cAMP AC->cAMP Converts ATP to If_Channel If 'Funny' Channel cAMP->If_Channel Activates If_Channel->Heart_Rate Increases Depolarization Rate This compound This compound This compound->M2_Receptor Blocks

Caption: Signaling pathway of this compound-induced tachycardia in the sinoatrial node.

Experimental_Workflow A Animal Preparation (Anesthesia, Cannulation) B Baseline Cardiovascular Parameter Recording (20 min) A->B C This compound Administration (Intravenous Bolus) B->C D Continuous Post-Administration Monitoring (60 min) C->D E Data Acquisition (HR, MAP, ECG) D->E F Data Analysis (Change from baseline, Dose-response) E->F

Caption: Experimental workflow for studying this compound-induced tachycardia in rats.

References

Anisodamine Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Anisodamine, a tropane alkaloid with significant pharmacological interest, requires careful handling and storage in laboratory settings to ensure the integrity of experimental results. This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound, recommended storage conditions, and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in the laboratory?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. As a tropane alkaloid, it is susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For short-term storage (up to one month), this compound solutions should be stored at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C to minimize degradation. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in the color of an this compound solution may indicate degradation. It is strongly advised to discard any discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.

Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A4: Unexpected peaks can arise from the degradation of this compound. Common degradation pathways include hydrolysis of the ester linkage, N-demethylation, hydroxylation, and N-oxidation. Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Potency in Biological Assays This compound degradation in stock or working solutions.1. Prepare fresh solutions from a reliable source of this compound powder. 2. Store solutions under the recommended conditions (frozen and protected from light). 3. Perform a quick stability check of your solution using a validated analytical method like HPLC.
Peak Tailing or Broadening in HPLC Interaction of this compound with the stationary phase or presence of degradation products.1. Optimize your HPLC method, including mobile phase composition and pH. 2. Use a stability-indicating method capable of resolving this compound from its degradants. 3. Check the column's performance and replace it if necessary.
Loss of this compound During Sample Preparation Adsorption to container surfaces or degradation due to inappropriate solvent or pH.1. Use silanized glassware or low-adsorption polypropylene tubes. 2. Ensure the pH of your sample preparation solutions is within a stable range for this compound (ideally slightly acidic). 3. Evaluate the compatibility of your chosen solvents with this compound.

This compound Stability Data

While specific kinetic data for the degradation of this compound under various laboratory conditions is not extensively published, studies on its thermal degradation and metabolism provide insights into its stability.

Thermal Degradation:

Condition Temperature Duration Degradation (%)
Baking in Breadsticks180°C20 minutes35-49%
Proofing and Baking37°C (60 min) then 190°C (40 min)-83%
Hot Water Treatment100°C-~40%

This data suggests that this compound is susceptible to significant degradation at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • pH meter, UV lamp, heating block/water bath

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Heat solid this compound powder at a high temperature (e.g., 105°C) for a specified time. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted to be slightly acidic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good resolution between the this compound peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Anisodamine_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., H₂O₂) Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Degradation_Products Degradation Products (e.g., Tropic Acid, 6-Hydroxytropine, N-oxides, N-demethylated compounds) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Degradation_Profile Degradation Profile HPLC->Degradation_Profile Method_Validation Method Validation HPLC->Method_Validation

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Check this compound Solution (Age, Storage, Appearance) Start->Check_Solution Yes Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh Issue Found Check_Protocol Review Experimental Protocol (Solvents, pH, Temperature) Check_Solution->Check_Protocol No Issue Resolved Problem Resolved Prepare_Fresh->Resolved Optimize_Protocol Optimize Protocol Check_Protocol->Optimize_Protocol Issue Found Check_Analysis Verify Analytical Method (Specificity, Calibration) Check_Protocol->Check_Analysis No Issue Optimize_Protocol->Resolved Validate_Method Validate/Re-validate Method Check_Analysis->Validate_Method Issue Found Check_Analysis->Resolved No Issue Validate_Method->Resolved

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Overcoming the Blood-Brain Barrier Permeability of Anisodamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Anisodamine across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the blood-brain barrier permeability of this compound limited?

This compound, a tropane alkaloid, has inherent physicochemical properties that restrict its passage across the blood-brain barrier (BBB)[1]. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most compounds from entering the brain from the bloodstream[2]. While this compound does cross the BBB to some extent, its efficiency is low[1][3][4]. Factors contributing to this limited permeability include its molecular structure, charge at physiological pH, and potential recognition by efflux transporters, which actively pump substances out of the brain endothelial cells.

Q2: What are the most promising strategies to enhance this compound delivery to the central nervous system (CNS)?

Several strategies can be employed to overcome the limited BBB penetration of drugs like this compound. These can be broadly categorized as:

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation, alter its pharmacokinetic profile, and facilitate transport across the BBB.[5][6][7] Surface modifications with specific ligands can further enhance brain targeting through receptor-mediated transcytosis.[6]

  • Prodrug Approach: this compound can be chemically modified into a more lipophilic prodrug.[8] This increases its ability to diffuse across the lipid membranes of the BBB. Once in the brain, the prodrug is metabolized back into the active this compound molecule.[8]

  • Intranasal Delivery: This non-invasive method bypasses the BBB by delivering the drug directly to the brain along the olfactory and trigeminal nerve pathways.[9][10][11] Formulating this compound into a nanoemulsion or liposomal spray can improve its absorption and transport from the nasal cavity to the CNS.[11][12]

Q3: Which nanoparticle formulations are most suitable for this compound?

Polymeric nanoparticles and liposomes are two of the most promising systems for this compound delivery.

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer approved by the FDA.[5] It can effectively encapsulate small molecules like this compound and can be surface-modified to target brain-specific receptors.[5]

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[13] Cationic (positively charged) liposomes can enhance uptake through electrostatic interactions with the negatively charged cell membranes of the BBB.[13] Furthermore, "stealth" liposomes, modified with polyethylene glycol (PEG), have a longer circulation time, increasing the probability of reaching the brain.[14]

Q4: Is intranasal delivery a viable option for a small molecule like this compound?

Yes, intranasal delivery is a highly viable and non-invasive strategy. This route offers direct access to the brain and cerebrospinal fluid, bypassing the BBB.[9][12] For small molecules, transport can occur via extracellular pathways along the olfactory and trigeminal nerves.[10] To enhance efficiency, this compound can be formulated into nanoemulsions or mucoadhesive nanoparticles, which increase residence time in the nasal cavity and improve absorption.[11]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique, adapted from established methods.[15][16]

Materials:

  • This compound Hydrobromide

  • Poly(D,L-lactide-co-glycolide) (PLGA) (50:50, MW 10-20 kDa)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 ml of DCM. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 15 ml of deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 8000 rpm) using a homogenizer. Continue homogenization for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a method for extracting and quantifying this compound from brain tissue, adapted from general procedures for analyzing small molecules in biological matrices.[17][18][19]

Materials:

  • This compound standard and internal standard (IS) (e.g., Atropine)

  • Brain tissue samples

  • Acetonitrile (ACN) with 0.1% formic acid

  • Deionized water with 0.1% formic acid

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen brain tissue samples on ice.

    • Weigh approximately 100 mg of tissue and place it in a 2 ml tube.

    • Add 500 µL of ice-cold ACN containing the internal standard.

    • Homogenize the tissue thoroughly until no visible particles remain.

  • Protein Precipitation:

    • Vortex the homogenate for 2 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Extraction:

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • LC-MS/MS Analysis:

    • Transfer the final supernatant to an autosampler vial.

    • Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the IS must be optimized beforehand.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the IS against the calibration curve. The final concentration should be reported as ng or µg per gram of brain tissue.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<50%) of this compound in PLGA Nanoparticles

  • Q: What are the primary causes of low encapsulation efficiency for a hydrophilic drug like this compound hydrobromide in PLGA nanoparticles? A: The main challenge is the rapid diffusion of the water-soluble drug from the organic phase into the external aqueous phase during the emulsification process. The choice of solvent and the polymer-to-drug ratio are also critical.

  • Q: How can I improve the encapsulation efficiency? A:

    • Use a Double Emulsion Method (w/o/w): For highly water-soluble drugs, a water-in-oil-in-water (w/o/w) emulsion is often more effective. Dissolve this compound in a small volume of water, emulsify this into the PLGA/DCM solution, and then emulsify this primary emulsion into the external PVA solution.

    • Optimize the Polymer-to-Drug Ratio: Increase the amount of PLGA relative to this compound. A higher polymer concentration can create a more viscous organic phase, which slows the diffusion of the drug into the aqueous phase.[20]

    • Adjust Stirring Speed and Time: Very high homogenization speeds or long sonication times can lead to smaller emulsion droplets and a larger surface area, potentially increasing drug loss. Experiment with slightly lower speeds or shorter times.

    • Increase the Viscosity of the Aqueous Phase: Adding a viscosity-enhancing agent to the external aqueous phase can create a higher osmotic pressure, reducing the diffusion gradient for the drug.

Issue 2: Nanoparticle Size is Too Large (>200 nm) for Effective BBB Crossing

  • Q: My formulated nanoparticles have an average diameter of 350 nm. Why is this a problem for brain delivery? A: Nanoparticles larger than 200 nm are often rapidly cleared by the reticuloendothelial system (RES) (e.g., liver and spleen) and are less likely to cross the BBB effectively.[21] Smaller particles (ideally <150 nm) show better circulation and potential for brain uptake.

  • Q: What steps can I take to reduce the particle size? A:

    • Increase Homogenization Energy: Increase the speed or duration of homogenization or sonication. This breaks down the emulsion droplets into smaller sizes, resulting in smaller final nanoparticles.

    • Decrease Polymer Concentration: A lower concentration of PLGA in the organic phase reduces the viscosity, allowing for the formation of smaller droplets during emulsification.[20]

    • Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA) is crucial. Too little stabilizer will lead to particle aggregation, while too much can also sometimes increase size. Experiment with a range of PVA concentrations (e.g., 0.5% to 2%).

    • Control the Rate of Solvent Evaporation: Rapid evaporation can sometimes lead to larger or more aggregated particles. Ensure a controlled, steady evaporation process.

Issue 3: No Significant Increase in this compound Brain Concentration In Vivo

  • Q: Despite successful formulation, my in vivo studies in rodents show no significant difference in brain uptake between free this compound and the nanoformulation. What could be wrong? A: This is a common and complex issue. The lack of enhanced brain uptake can stem from formulation characteristics, biological interactions, or experimental design.

  • Q: What specific factors should I investigate? A:

    • In Vivo Stability: Are the nanoparticles stable in the bloodstream, or are they aggregating and being cleared too quickly? Assess particle stability in serum. PEGylation can improve stability and circulation time.[14]

    • Drug Release Profile: Is the this compound being released from the nanoparticles too quickly in the bloodstream before it has a chance to reach the BBB? Aim for a formulation with a sustained release profile.

    • Surface Chemistry: Unmodified nanoparticles may not be sufficient. Consider surface functionalization with ligands that target BBB receptors, such as transferrin or peptides that mimic apolipoproteins, to engage receptor-mediated transcytosis.[6][22]

    • Animal Model and Dosing: Ensure the dose administered is appropriate and that the time points for tissue collection are optimized to capture the peak brain concentration. The pharmacokinetics of the nanoformulation will be different from the free drug.[23]

    • BBB Integrity: In some disease models, the BBB may already be compromised, which could mask the benefits of a targeted delivery system. Use appropriate controls with healthy animals.

Quantitative Data Summary

The following tables provide illustrative data from studies on nanoparticle-based drug delivery to the brain for molecules with properties similar to this compound. This data is intended for comparison and to provide target parameters for your experiments, as specific data for this compound formulations is not yet widely available.

Table 1: Illustrative Physicochemical Properties of Brain-Targeted Nanoparticles

Formulation TypeDrugPolymer/LipidSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NPsCapecitabinePLGA144.5 ± 2.5-14.888.416.98[16]
PLGA-PEG NPsGM-CSFPLGA/PLGA-PEG143 ± 35Negative84 ± 5N/A[20]
LiposomesDoxorubicinDSPC/Cholesterol/DSPE-PEG~100-8.3>90~1.5[24]
Cationic LiposomesN/ADPPC/Cholesterol/DDAB~130+25.4N/AN/A[13]

Table 2: Illustrative In Vivo Brain Uptake Comparison

DrugFormulationAdministration RouteBrain Concentration (ng/g)Brain/Blood RatioTime PointSpeciesReference
DopamineFree SolutionIntranasal~150~0.22hRat[25]
DopamineLf-BNPsIntranasal~750~1.52hRat[25]
DoxorubicinFree SolutionIntravenous<10<0.14hMouse[24]
DoxorubicinGlutathione-PEG LiposomesIntravenous~50~0.34hMouse[24]

Lf-BNPs: Lactoferrin-Borneol co-modified Nanoparticles

Visualizations

Experimental_Workflow Experimental Workflow for this compound-Nanoparticle Development cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro BBB Model cluster_2 Phase 3: In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., PLGA, Liposomes) Optimization Parameter Optimization (Size, Charge, Drug Load) Formulation->Optimization Characterization Physicochemical Analysis (DLS, TEM, HPLC) Optimization->Characterization Stability In Vitro Stability (PBS, Serum) Characterization->Stability Release Drug Release Kinetics Stability->Release CellCulture BBB Cell Culture (e.g., bEnd.3 cells) Release->CellCulture Toxicity Cytotoxicity Assay (MTT, LDH) CellCulture->Toxicity Uptake Cellular Uptake Study (Confocal, Flow Cytometry) CellCulture->Uptake Permeability Transwell Permeability Assay Uptake->Permeability AnimalModel Rodent Model Administration (IV, IN) Permeability->AnimalModel PK Pharmacokinetics (Blood Sampling) AnimalModel->PK Biodistribution Biodistribution Study (Organ Collection) AnimalModel->Biodistribution BrainUptake Brain Tissue Quantification (LC-MS/MS) Biodistribution->BrainUptake PD Pharmacodynamic/Efficacy Study BrainUptake->PD BBB_Transport_Mechanisms Nanoparticle Transport Mechanisms Across the BBB cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Blood Vessel Lumen AMT Adsorptive-Mediated Transcytosis (Cationic NP) Blood->AMT 1. Electrostatic Interaction RMT Receptor-Mediated Transcytosis (Ligand-Coated NP) Blood->RMT 1. Ligand-Receptor Binding Passive Passive Diffusion (Lipid Nanoparticle) Blood->Passive Lipid fusion/ membrane transit Brain Brain Parenchyma Lumen_mem Brain_mem AMT->Brain 2. Endocytosis & Exocytosis RMT->Brain 2. Endocytosis & Exocytosis Passive->Brain Troubleshooting_Tree Troubleshooting Low Brain Uptake of this compound Formulation Start Low this compound Brain Uptake Observed Q_Size Is particle size < 200 nm and PDI low? Start->Q_Size Q_EE Is Encapsulation Efficiency high? Q_Size->Q_EE Yes A_Size Action: Optimize formulation (homogenization, polymer conc.) Q_Size->A_Size No Q_Stability Is NP stable in serum? Q_EE->Q_Stability Yes A_EE Action: Change formulation method (e.g., to double emulsion) Q_EE->A_EE No Q_Targeting Is a targeting ligand being used? Q_Stability->Q_Targeting Yes A_Stability Action: Add PEGylation to surface (Stealth NP) Q_Stability->A_Stability No A_Targeting Action: Add targeting ligand (e.g., anti-TfR, Angiopep-2) Q_Targeting->A_Targeting No A_Final Consider alternative strategy (e.g., Intranasal Delivery) Q_Targeting->A_Final Yes

References

Technical Support Center: Managing Anisodamine-Induced Urinary Retention in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of anisodamine-induced urinary retention.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action behind this compound-induced urinary retention?

This compound is an anticholinergic agent. It competitively antagonizes muscarinic receptors in the bladder, particularly the M3 subtype, which is primarily responsible for detrusor muscle contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, leading to relaxation of the bladder's detrusor muscle and subsequent urinary retention.[1][2][3]

Q2: Which animal models are suitable for studying this compound-induced urinary retention?

Rats and mice are the most commonly used animal models for urodynamic studies due to their anatomical and physiological similarities to humans in bladder function, as well as their cost-effectiveness and ease of handling.[4][5]

Q3: What are the expected urodynamic changes in an animal model of this compound-induced urinary retention?

Following the administration of this compound, researchers can expect to observe:

  • Increased bladder capacity: The bladder can hold a larger volume of urine before a voiding contraction is triggered.

  • Decreased voiding frequency: The interval between micturitions will be longer.

  • Increased post-void residual (PVR) volume: A larger amount of urine will remain in the bladder after urination.

  • Decreased micturition pressure: The force of the bladder contraction during voiding will be reduced.

Q4: How can I confirm that urinary retention has been successfully induced?

Urinary retention can be confirmed through several methods:

  • Bladder palpation: A distended, firm bladder can be felt in the lower abdomen.

  • Urodynamic studies (cystometry): This is the gold standard for quantifying changes in bladder function, such as increased capacity and residual volume.[6][7][8]

  • Bladder weight measurement: Post-mortem, the bladder can be excised and weighed. An increased bladder weight is indicative of urine retention and potential hypertrophy.

Q5: What are the potential complications of inducing urinary retention in animal models?

Prolonged and severe urinary retention can lead to several complications, including:

  • Bladder overdistension, which can cause damage to the detrusor muscle and nerves.

  • Hydronephrosis (swelling of the kidneys due to urine backup).

  • Urinary tract infections (UTIs).

  • Systemic effects due to the absorption of waste products from the urine.

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Urinary Retention
Possible Cause Troubleshooting Step
Incorrect this compound Dosage The optimal dose can vary depending on the animal species, strain, and route of administration. A dose-response study is recommended to determine the effective dose for your specific experimental conditions.
Route of Administration Intravenous (IV) or intraperitoneal (IP) administration generally provides a more rapid and consistent onset of action compared to subcutaneous (SC) or oral (PO) routes.
Animal Stress Stress can influence bladder function. Ensure animals are properly acclimatized to the experimental environment and handled gently to minimize stress.
Anesthesia Interference Some anesthetics can affect bladder contractility. Urethane is often recommended for terminal urodynamic studies as it preserves the micturition reflex.[8] If recovery studies are planned, consider isoflurane or a combination of ketamine and xylazine.[9]
Issue 2: Difficulty in Reversing this compound-Induced Urinary Retention
Possible Cause Troubleshooting Step
Inappropriate Reversal Agent Cholinesterase inhibitors like neostigmine or muscarinic agonists such as pilocarpine are commonly used. The choice may depend on the desired duration of action and potential side effects.
Incorrect Dosage of Reversal Agent A dose-response study for the reversal agent is crucial. For neostigmine, a common starting dose for reversing neuromuscular blockade is in the range of 0.03-0.07 mg/kg IV.[2][10] However, the optimal dose for reversing this compound's effects on the bladder may differ and needs to be determined empirically. For pilocarpine, oral doses of 5 mg three times daily have been used in clinical settings to treat detrusor underactivity.[11][12] Animal equivalent doses would need to be calculated and tested.
Timing of Reversal Agent Administration The timing of administration is critical. Administer the reversal agent when the effects of this compound are at their peak to observe a clear reversal.
Severe Bladder Overdistension If the bladder has been overdistended for a prolonged period, the detrusor muscle may be damaged and unresponsive to pharmacological reversal. In such cases, manual bladder expression or catheterization may be necessary to empty the bladder.

Experimental Protocols

Protocol 1: Induction of Urinary Retention with this compound and Urodynamic Evaluation in Rats

1. Animal Preparation:

  • Use adult female Sprague-Dawley rats (250-300g).

  • Anesthetize the rat with urethane (1.2 g/kg, intraperitoneally) for terminal studies.[8] For survival studies, use isoflurane anesthesia.

  • Perform a midline abdominal incision to expose the bladder.

  • Insert a catheter (e.g., PE-50 tubing) into the dome of the bladder and secure it with a purse-string suture.[6]

2. Cystometry Setup:

  • Connect the bladder catheter to a pressure transducer and an infusion pump.

  • Place the rat in a metabolic cage that allows for the collection and measurement of voided urine.[6]

3. Baseline Urodynamic Recording:

  • Infuse saline into the bladder at a constant rate (e.g., 10 ml/hr).[9]

  • Record bladder pressure continuously to measure parameters such as bladder capacity, micturition pressure, and inter-micturition interval for a baseline period (e.g., 30 minutes).

4. This compound Administration:

  • Administer this compound intravenously (IV) or intraperitoneally (IP). A starting dose range to explore would be 1-10 mg/kg, based on general anticholinergic properties. A dose-finding study is essential.

5. Post-Anisodamine Urodynamic Recording:

  • Continue the saline infusion and record urodynamic parameters for at least 30-60 minutes to observe the effects of this compound on bladder function.

Protocol 2: Reversal of this compound-Induced Urinary Retention

1. Induction of Urinary Retention:

  • Follow steps 1-4 from Protocol 1 to induce urinary retention with this compound.

2. Administration of Reversal Agent:

  • Neostigmine: Administer neostigmine (e.g., 0.03-0.07 mg/kg, IV) once urinary retention is established.[2][10] Co-administration with an antimuscarinic agent like atropine or glycopyrrolate is often necessary to counteract systemic cholinergic side effects.[2]

  • Pilocarpine: Administer pilocarpine. The dosage will need to be determined experimentally, but starting with a dose equivalent to the lower end of the human therapeutic range is a reasonable approach.[11][12]

3. Post-Reversal Urodynamic Recording:

  • Continue to record urodynamic parameters to assess the reversal of urinary retention, looking for a decrease in bladder capacity and an increase in voiding frequency and pressure.

Quantitative Data Summary

Table 1: Urodynamic Parameters in a Rat Model of this compound-Induced Urinary Retention (Hypothetical Data)

ParameterBaseline (Saline Control)After this compound (X mg/kg)After Reversal (Neostigmine Y mg/kg)
Bladder Capacity (ml)0.8 ± 0.12.5 ± 0.31.0 ± 0.2#
Micturition Pressure (cmH₂O)35 ± 515 ± 330 ± 4#
Inter-micturition Interval (min)5 ± 120 ± 36 ± 1#
Post-Void Residual (ml)0.05 ± 0.011.5 ± 0.20.1 ± 0.03#

*p < 0.05 compared to Baseline; #p < 0.05 compared to After this compound. Data are presented as mean ± SEM.

Visualizations

Anisodamine_Mechanism cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Muscle Cell ACH Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACH->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates This compound This compound This compound->M3 Blocks

Caption: Mechanism of this compound-Induced Urinary Retention.

Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Baseline Urodynamic Recording (Cystometry) A->B C This compound Administration B->C D Induction of Urinary Retention C->D E Post-Anisodamine Urodynamic Recording D->E F Reversal Agent Administration (e.g., Neostigmine) E->F G Post-Reversal Urodynamic Recording F->G H Data Analysis G->H Reversal_Pathway cluster_0 Synaptic Cleft cluster_1 Detrusor Muscle Cell ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by M3 M3 Receptor ACh->M3 Binds Contraction Muscle Contraction M3->Contraction Activates Neostigmine Neostigmine Neostigmine->AChE Inhibits This compound This compound This compound->M3 Blocks

References

Addressing variability in Anisodamine efficacy in septic shock studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of anisodamine in septic shock.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in septic shock?

A1: this compound is a non-specific muscarinic cholinergic antagonist. Its primary proposed mechanism in septic shock involves the "cholinergic anti-inflammatory pathway." By blocking M-type acetylcholine receptors, this compound is thought to reroute acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR). This increased activation of α7nAChR on immune cells, such as macrophages, inhibits the production of pro-inflammatory cytokines, thereby mitigating the systemic inflammation characteristic of septic shock. Additionally, this compound is believed to improve microcirculation by indirectly antagonizing α-adrenergic receptors, leading to vasodilation and enhanced tissue perfusion. Other reported mechanisms include the inhibition of platelet and thromboxane synthesis and stabilization of the endothelium.

Q2: Why do clinical studies on this compound in septic shock show variable mortality outcomes?

A2: The variability in mortality outcomes in clinical trials of this compound for septic shock can be attributed to several factors:

  • Patient Heterogeneity: Septic shock is a complex syndrome with significant variability in patient responses due to differences in the pathogen, the host's genetic makeup, immune status, and comorbidities.[1] A "one-size-fits-all" approach to treatment may not be effective for all patient subgroups.[1]

  • Severity of Illness: Some studies suggest that this compound may be more beneficial for patients with a higher severity of illness. For instance, one study noted a significant reduction in 28-day mortality in patients with a Sequential Organ Failure Assessment (SOFA) score of 8 or greater, or lactate levels of 4 mmol/L or higher.[2]

  • Dosing Regimens: Different clinical trials have used varying dosage strategies for this compound, which could influence efficacy.[3][4] The optimal loading and maintenance doses may still need to be fully elucidated.

  • Timing of Administration: The stage of sepsis (e.g., hyper-inflammatory versus immunosuppressive phase) at the time of drug administration could impact its effectiveness.[1]

  • Clinical Trial Design: Differences in study protocols, including endpoints (e.g., 28-day mortality vs. hospital mortality), sample size, and inclusion/exclusion criteria, can contribute to disparate results.[4]

Q3: What are the expected effects of this compound on microcirculation and hemodynamics?

A3: A more consistent finding across studies is the positive effect of this compound on microcirculation.[2][3] Researchers can expect to observe:

  • Lower Serum Lactate Levels: Improved tissue perfusion often leads to a reduction in serum lactate. Some studies have shown significantly lower lactate levels in patients treated with this compound, particularly after a few days of treatment.[4][5]

  • Reduced Need for Vasopressors: By improving microcirculatory function, this compound may reduce the requirement for vasopressor drugs to maintain mean arterial pressure.[4][5]

  • Increased Vasopressor-Free Days: Consequently, patients may experience a greater number of days alive and free from vasopressor support.[2]

Q4: What are the common adverse events associated with this compound administration?

A4: As an anticholinergic agent, this compound's side effects are predictable. Researchers should monitor for:

  • Cardiovascular Effects: Tachycardia and arrhythmias are potential side effects.[6]

  • Other Anticholinergic Effects: These can include dry mouth, blurred vision, pupil dilation, urinary retention, and decreased gastrointestinal motility, potentially leading to bowel obstruction.[6]

Troubleshooting Guides

Issue 1: High Variability in Animal Model Results

Problem: You are observing significant variability in outcomes (e.g., survival rates, inflammatory markers) in your LPS-induced septic shock animal model when treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
LPS Potency and Preparation Ensure the use of the same lot of LPS for all experiments, as potency can vary between lots. Prepare fresh LPS solutions for each experiment and vortex thoroughly before administration to ensure homogeneity.[7]
Animal Characteristics Factors such as the age, sex, and weight of the animals can influence the response to LPS and treatment.[8] Ensure these characteristics are consistent across all experimental groups. Some studies suggest male rats may be more susceptible to LPS-induced sepsis.[9]
Surgical/Injection Technique Standardize the injection procedure (e.g., intraperitoneal injection site) to minimize variability in LPS absorption.[10] If using a surgical model like cecal ligation and puncture (CLP), ensure the procedure is highly standardized (e.g., needle gauge, number of punctures).[11]
Environmental Factors House animals under controlled conditions (temperature, light-dark cycle). Seasonal variations have been shown to affect sepsis mortality in mouse models.[8]
Timing of Intervention The timing of this compound administration relative to the LPS challenge is critical. Establish a strict and consistent timeline for treatment initiation in your protocol.
Issue 2: Lack of Significant Effect on Primary Mortality Endpoint in a Clinical Trial

Problem: Your clinical trial of this compound in septic shock is not showing a statistically significant improvement in the primary endpoint of mortality.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Sample Size The study may be underpowered to detect a modest treatment effect on mortality. Consider conducting a power analysis based on existing data to determine if a larger sample size is needed.
Patient Population The enrolled patient population may be too heterogeneous.[1] Consider a post-hoc or pre-planned subgroup analysis based on severity of illness (e.g., SOFA score, initial lactate levels) to identify populations that may benefit more.[2]
Suboptimal Dosing The chosen dosing regimen may not be optimal. A high loading dose followed by a moderate maintenance dose has been suggested as a potentially better strategy.[2] Titration of the maintenance dose based on clinical response (e.g., lactate clearance) may be necessary.[3]
Endpoint Selection While mortality is a definitive endpoint, it can be influenced by many factors. Consider analyzing secondary endpoints that may be more sensitive to the drug's mechanism of action, such as vasopressor-free days, lactate clearance, and changes in SOFA score.[2][4]
Timing of Treatment Initiation Delayed administration of the study drug may reduce its efficacy. Ensure that the protocol specifies a narrow window for initiating treatment after the diagnosis of septic shock.

Data Presentation

Table 1: Comparison of Patient Demographics and Baseline Characteristics in this compound Septic Shock Clinical Trials
Characteristic Zhang et al. (2023) [2]Yu et al. (ACIdoSIS Study) [4]
Number of Patients 404 (203 this compound, 201 Control)355 (181 this compound, 174 Control)
Mean Age (years) This compound: 61.1 ± 16.0, Control: 61.0 ± 15.6This compound: 62.1 ± 16.3, Control: 62.4 ± 16.2
Sex (% Male) This compound: 60.1%, Control: 63.2%This compound: 61.3%, Control: 60.3%
Mean SOFA Score This compound: 9.6 ± 3.4, Control: 9.7 ± 3.5This compound: 10.1 ± 3.2, Control: 10.2 ± 3.1
Mean Lactate (mmol/L) This compound: 6.1 ± 4.3, Control: 6.0 ± 4.2This compound: 5.9 ± 4.1, Control: 5.7 ± 3.9
Primary Infection Site (% Lung) This compound: 46.8%, Control: 45.3%This compound: 45.9%, Control: 44.8%
Table 2: Comparison of Dosing Regimens and Clinical Outcomes in this compound Septic Shock Clinical Trials
Parameter Zhang et al. (2023) [2][3]Yu et al. (ACIdoSIS Study) [4][6]
Loading Dose 0.5 mg/kg (min 20 mg, max 40 mg) IV10 mg IV
Maintenance Infusion 0.02–0.1 mg/kg/h0.1–0.5 mg/kg/h
Primary Endpoint 28-day mortalityHospital mortality
Mortality Outcome This compound: 26.1%, Control: 35.8% (p=0.035)This compound: 30%, Control: 36% (p=0.348)
Effect on Lactate Lower levels in the treated group at 6, 24, 48, and 72 hours.Significantly lower levels in the treated group after day 3.
Effect on Vasopressors Longer vasopressor-free days in 7 days in the treated group.Treated group less likely to receive vasopressors on days 5 and 6.

Experimental Protocols

Protocol: Lipopolysaccharide (LPS)-Induced Septic Shock Model in Rats

This protocol describes a common method for inducing a model of septic shock in rats using LPS from Escherichia coli.

1. Materials and Reagents:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4 or O127:B8)

  • Sterile, pyrogen-free 0.9% saline

  • Sprague-Dawley or Wistar rats (male, 250-300g)

  • Sterile syringes and needles (e.g., 25-gauge)

  • Analytical balance

  • Vortex mixer

2. LPS Preparation:

  • Caution: LPS is a potent endotoxin. Handle with appropriate personal protective equipment (gloves, lab coat).

  • On the day of the experiment, weigh the desired amount of LPS powder.

  • Reconstitute the LPS in sterile, pyrogen-free 0.9% saline to a final concentration of 1-5 mg/mL. The exact concentration will depend on the target dose. For example, to achieve a 10 mg/kg dose in a 300g rat (requiring 3 mg of LPS) with an injection volume of 1 mL, the concentration should be 3 mg/mL.[12]

  • Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.

3. Animal Procedure:

  • Allow rats to acclimatize to the laboratory environment for at least one week before the experiment.

  • Weigh each rat immediately before injection to calculate the precise dose.

  • Administer LPS via intraperitoneal (IP) injection. The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[10]

  • A typical dose to induce septic shock is 10-15 mg/kg.[9][12] However, the optimal dose may vary depending on the LPS serotype and rat strain, and should be determined in pilot studies.

  • A control group should receive an equivalent volume of sterile saline via IP injection.

4. Monitoring:

  • After LPS administration, monitor the animals closely for clinical signs of sepsis, which may include:

    • Piloerection, lethargy, diarrhea, and reduced activity within the first few hours.[13]

    • Changes in body temperature (hypothermia is common in rodent models).[11]

    • Changes in heart rate and blood pressure (if continuous monitoring is available).

  • The peak inflammatory response typically occurs within a few hours. The timing of this compound administration should be chosen based on the experimental question (e.g., pre-treatment, co-treatment, or post-treatment).

  • At the desired experimental endpoint, animals can be euthanized for collection of blood and tissue samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6), organ injury markers, and other relevant parameters.

Mandatory Visualizations

Signaling Pathway

G cluster_0 This compound Intervention cluster_1 Cholinergic Anti-Inflammatory Pathway This compound This compound M_receptor Muscarinic Receptor This compound->M_receptor Blocks ACh Acetylcholine (ACh) ACh->M_receptor Normal Binding alpha7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->alpha7nAChR Activates Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines Inhibits Release Inflammation Systemic Inflammation Cytokines->Inflammation

Caption: this compound blocks muscarinic receptors, rerouting acetylcholine to activate the α7nAChR pathway.

Experimental Workflow

G cluster_treatment Treatment Arm start Patient with Septic Shock (Meets Inclusion Criteria) randomization Randomization (1:1) start->randomization treatment_dose This compound Loading Dose + Maintenance Infusion randomization->treatment_dose control_care Standard Care (No this compound) randomization->control_care treatment_care Standard Care treatment_dose->treatment_care data_collection Data Collection (0, 6h, 24h, 48h, 72h, 7d, 28d) endpoints Endpoint Analysis - Primary: Mortality - Secondary: Lactate, Vasopressor Use data_collection->endpoints

Caption: Workflow of a randomized controlled trial for this compound in septic shock.

Logical Relationship Diagram

G cluster_factors Contributing Factors cluster_outcomes Observed Outcomes Variability Variable Efficacy of this compound Mortality Inconsistent Mortality Benefit Variability->Mortality Microcirculation Consistent Improvement in Microcirculation Variability->Microcirculation Patient Patient Heterogeneity - Severity of Illness - Genetics - Comorbidities Patient->Variability Trial Clinical Trial Design - Dosing Regimen - Timing of Drug - Endpoint Selection Trial->Variability Sepsis Sepsis Pathophysiology - Inflammatory Phase - Pathogen Type Sepsis->Variability

References

Technical Support Center: Troubleshooting Unexpected Responses to Anisodamine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected responses to Anisodamine in cell culture experiments. The following information is designed to address specific issues in a question-and-answer format, offering potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a naturally occurring tropane alkaloid and acts as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It is structurally related to atropine and scopolamine but is reported to have lower central nervous system toxicity.[1] While its primary role is blocking mAChRs, it also exhibits other biological activities, including weak alpha-1 adrenergic receptor antagonism, antioxidant effects, and membrane stabilization, which may contribute to its overall cellular effects.[1][2][3]

Q2: What are some of the known off-target effects of this compound?

Beyond its primary function as a muscarinic antagonist, this compound has been shown to possess other pharmacological properties that could be considered off-target effects in certain experimental contexts. These include:

  • Alpha-1 Adrenergic Receptor Antagonism: this compound can act as a weak antagonist at α1-adrenoceptors, which may contribute to its vasodilatory effects.[1][4]

  • Inhibition of Thromboxane Synthesis: It has been shown to inhibit the synthesis of thromboxane, which can affect platelet aggregation.[5]

  • Calcium Channel Blocking Activity: Some studies suggest that this compound may have calcium antagonist properties, contributing to its cell-protective effects.[3]

  • Antioxidant Properties: this compound has been reported to have antioxidant effects, protecting cells from oxidative stress.[1]

Q3: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on available literature for alkaloids and related compounds, a typical starting range for in vitro experiments is between 0.1 µM and 100 µM . It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental endpoint.

Troubleshooting Guides

Issue 1: No Observable Effect or Weaker-Than-Expected Response

Question: I've treated my cells with this compound, but I'm not seeing the expected inhibition of a muscarinic receptor-mediated response. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Concentration Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.01 µM to 200 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. This compound solutions, particularly in media containing serum, may not be stable over long periods.[6] Avoid repeated freeze-thaw cycles of the stock solution.
Low Receptor Expression Confirm the expression of muscarinic acetylcholine receptors (mAChRs) in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. Different cell lines have varying levels of mAChR subtypes.
Rapid Drug Metabolism Some cell lines may metabolize compounds faster than others. Consider performing a time-course experiment to determine the optimal incubation time.
Incorrect Vehicle Control Ensure that the vehicle used to dissolve this compound (e.g., DMSO, PBS) is used as a control at the same final concentration and is not affecting the cells.
Issue 2: Unexpected or Paradoxical Increase in Cell Proliferation or Signaling

Question: I expected this compound to have a neutral or inhibitory effect, but I'm observing an increase in cell proliferation or activation of a signaling pathway. Why is this happening?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects This compound's weak antagonism of α1-adrenergic receptors or its other non-cholinergic effects could be stimulating pathways in your specific cell line.[1][4] Consider using a more specific muscarinic antagonist as a control.
Cell Line-Specific Signaling The cellular response to muscarinic receptor blockade can be complex and cell-type dependent. In some contexts, blocking one pathway may lead to the upregulation of compensatory pathways. Investigate downstream signaling pathways that might be affected.
Biphasic Dose-Response Some compounds can exhibit a biphasic or hormetic effect, where low doses stimulate and high doses inhibit. A detailed dose-response study is essential to rule this out.
Interaction with Media Components This compound may interact with components in the cell culture media, leading to unexpected byproducts or effects.[6] Consider using a serum-free medium for the duration of the treatment if your cells can tolerate it.
Issue 3: High Cytotoxicity or a Narrow Therapeutic Window

Question: this compound is causing significant cell death even at low concentrations, making it difficult to study its specific effects. How can I address this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Sensitivity of the Cell Line Your cell line may be particularly sensitive to this compound. Perform a viability assay (e.g., MTT, SRB) with a very wide range of concentrations to identify a non-toxic working concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium. High concentrations of solvent can be cytotoxic.
Apoptosis Induction This compound has been shown to induce apoptosis in some cancer cell lines.[4] Confirm if the observed cell death is due to apoptosis using an Annexin V/PI assay.
Compound Purity Impurities in the this compound preparation could be contributing to cytotoxicity. Ensure you are using a high-purity grade of the compound.
Issue 4: Inconsistent or Irreproducible Results

Question: I am getting variable results between experiments when using this compound. What are the potential sources of this inconsistency?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment. High passage numbers can lead to phenotypic drift.
Inconsistent Compound Preparation Prepare a large, single batch of this compound stock solution to be used for a series of experiments to minimize variability between preparations.
Precipitation of the Compound Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inconsistent effective concentrations. Consider pre-warming the media before adding the compound.
Assay Interference Plant-derived compounds can sometimes interfere with assay readouts (e.g., fluorescence).[7][8] Include appropriate controls to check for assay interference, such as running the assay in a cell-free system with the compound.

Quantitative Data Summary

Table 1: Reported Effects and Concentration Ranges of this compound in In Vitro Studies

Cell LineEffectConcentration RangeReference
SKBR3 (Human Breast Cancer)Inhibition of cell proliferation, G0/G1 cell cycle arrestNot specified[4]
Bovine Pulmonary Endothelial CellsProtection against oxygen-free radical-induced injuryNot specified[9]
Human Peripheral Blood Mononuclear CellsInhibition of superantigen-induced pro-inflammatory cytokine productionNot specified[10]

Note: Specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature. Researchers are strongly encouraged to determine the IC50 for their specific cell line and assay.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the this compound in a suitable sterile solvent. For many in vitro applications, Dimethyl Sulfoxide (DMSO) or sterile Phosphate Buffered Saline (PBS) are used. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Signaling Pathways and Visualizations

This compound's effects can be mediated through several signaling pathways. Understanding these can help interpret unexpected results.

Cholinergic Anti-inflammatory Pathway

This compound, by blocking muscarinic receptors, can lead to an increased availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. This interaction can suppress the production of pro-inflammatory cytokines.

Cholinergic_Anti_Inflammatory_Pathway This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR Binds alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) ACh->alpha7nAChR Binds alpha7nAChR->Inhibition_Node Inflammation Pro-inflammatory Cytokine Production Inhibition_Node->Inflammation Inhibits

Caption: this compound's role in the cholinergic anti-inflammatory pathway.

NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.

NLRP3_Inflammasome_Pathway This compound This compound NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Maturation (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.

Experimental Workflow for Troubleshooting

This diagram outlines a logical workflow for troubleshooting unexpected results with this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Basics Verify Basic Cell Culture (Viability, Contamination, Passage #) Start->Check_Basics Check_Compound Confirm Compound Integrity (Fresh Stock, Solubility) Start->Check_Compound Dose_Response Perform Dose-Response & Time-Course Experiment Check_Basics->Dose_Response Check_Compound->Dose_Response Receptor_Expression Confirm Target Receptor Expression Dose_Response->Receptor_Expression Off_Target Investigate Off-Target Effects Dose_Response->Off_Target Pathway_Analysis Analyze Downstream Signaling Pathways Receptor_Expression->Pathway_Analysis Off_Target->Pathway_Analysis Conclusion Identify Cause of Unexpected Result Pathway_Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Anisodamine Dose-Response Curve Determination In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro determination of anisodamine dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound dose-response curve for M1/M3/M5 receptors in a calcium flux assay is showing a low signal-to-noise ratio or no response. What are the possible causes and solutions?

Possible Causes:

  • Low Receptor Expression: The CHO or HEK293 cells may have low expression levels of the target muscarinic receptor subtype.

  • Agonist Concentration: The concentration of the agonist (e.g., carbachol, acetylcholine) used to stimulate the calcium flux may be too high, preventing the observation of competitive antagonism by this compound.

  • Cell Health: Poor cell health can lead to a diminished response.

  • Calcium Dye Loading: Inefficient loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can result in a weak signal.

Troubleshooting Steps:

Parameter Recommendation
Cell Line Verification Confirm the expression of the target muscarinic receptor subtype in your cell line using a positive control antagonist with known affinity.
Agonist Concentration Perform an agonist dose-response curve to determine the EC80 concentration. Use this concentration for subsequent antagonist experiments.
Cell Viability Check cell viability using a trypan blue exclusion assay before starting the experiment. Ensure viability is >95%.
Dye Loading Optimize the dye loading protocol by adjusting the dye concentration and incubation time.

Q2: I am observing inconsistent IC50 values for this compound in my cAMP assay for M2/M4 receptors. What could be causing this variability?

Possible Causes:

  • This compound Stability: this compound in solution may degrade over time, especially if not stored properly.

  • Inconsistent Cell Density: Variations in the number of cells seeded per well can lead to inconsistent results.

  • Assay Window: The forskolin concentration used to stimulate cAMP production may not be optimal, leading to a narrow assay window.

Troubleshooting Steps:

Parameter Recommendation
Compound Handling Prepare fresh this compound stock solutions for each experiment. This compound hydrobromide is soluble in water.[1] For cell-based assays, a stock solution in DMSO or methanol can also be prepared.[2] Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cell Seeding Use a cell counter to ensure consistent cell seeding density across all wells of your microplate.
Forskolin Concentration Optimize the forskolin concentration by performing a dose-response curve to find a concentration that yields a robust and reproducible cAMP signal.

Q3: My dose-response curve for this compound is shifted, but the maximal response of the agonist is also suppressed. Is this expected?

Possible Causes:

  • Non-Competitive Antagonism: While this compound is generally considered a competitive antagonist, at high concentrations or under certain experimental conditions, it may exhibit non-competitive or insurmountable antagonism.

  • Off-Target Effects: this compound is also known to be a weak α1-adrenergic antagonist.[3][4] If your cell line expresses α1-adrenergic receptors, this could contribute to the observed effect.

  • Compound Cytotoxicity: At high concentrations, this compound may be causing cell death, leading to a reduction in the maximal response.

Troubleshooting Steps:

Parameter Recommendation
Mechanism of Action Analysis Perform a Schild analysis to determine if the antagonism is competitive.
Off-Target Assessment Use a selective α1-adrenergic antagonist as a control to see if it mimics the effect. Test for α1-adrenergic receptor expression in your cell line.
Cytotoxicity Assay Run a cell viability assay (e.g., MTS or ATP-based) in parallel with your functional assay to assess this compound's cytotoxicity at the concentrations tested.

Data Presentation

This compound is a non-selective muscarinic antagonist.[3][5] The following table summarizes its reported affinity for muscarinic receptor subtypes.

Receptor Subtype Reported pKB Calculated Ki (nM) Assay Type Tissue/Cell Line
M1 (postjunctional) 7.86[5]13.8Functional Assay (Contraction)Canine Saphenous Vein
M2 (prejunctional) 7.78[5]16.6Functional Assay (Dilatation)Canine Saphenous Vein

Note: pKB was converted to Ki using the formula Ki = 10-pKB M.

Experimental Protocols

Protocol 1: Calcium Flux Assay for M1, M3, and M5 Receptors

This protocol is for determining the IC50 value of this compound at Gq-coupled muscarinic receptors using a fluorescent calcium indicator in a 96-well format.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic).

  • This compound hydrobromide.

  • Muscarinic agonist (e.g., carbachol).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare the agonist (carbachol) at a 2X concentration corresponding to its EC80 value.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing probenecid. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells with assay buffer. Add the this compound serial dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds. Add the 2X agonist solution and continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the % inhibition (relative to control wells with no antagonist) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: cAMP Assay for M2 and M4 Receptors

This protocol is for determining the IC50 value of this compound at Gi-coupled muscarinic receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.

  • Culture medium.

  • This compound hydrobromide.

  • Muscarinic agonist (e.g., acetylcholine).

  • Forskolin.

  • IBMX (phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well microplates.

Procedure:

  • Cell Seeding: Seed the cells into the appropriate microplate and incubate until they reach the desired confluency.

  • Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer (assay buffer containing IBMX). Prepare a solution of the agonist at its EC80 concentration and a solution of forskolin at its EC80 concentration, both in stimulation buffer.

  • Antagonist Incubation: Remove the culture medium and add the this compound serial dilutions. Incubate for 15-30 minutes.

  • Agonist and Forskolin Stimulation: Add the agonist and forskolin solution to the wells. Incubate for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the % inhibition of the forskolin-stimulated response against the log of the this compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

Anisodamine_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-M1) plate_cells Plate Cells (96-well) cell_culture->plate_cells dye_loading Load Calcium Dye (for M1/M3/M5) plate_cells->dye_loading prepare_compounds Prepare this compound & Agonist Dilutions antagonist_incubation Incubate with This compound prepare_compounds->antagonist_incubation dye_loading->antagonist_incubation stimulate Stimulate with Agonist antagonist_incubation->stimulate read_plate Read Plate (Fluorescence or Luminescence) stimulate->read_plate calculate_response Calculate % Response or % Inhibition read_plate->calculate_response plot_curve Plot Dose-Response Curve calculate_response->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General experimental workflow for determining the IC50 of this compound.

Muscarinic_Signaling_Pathways cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling Anisodamine_M1 This compound M1_Receptor M1/M3/M5 Receptor Anisodamine_M1->M1_Receptor blocks Gq_11 Gq/11 M1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Anisodamine_M2 This compound M2_Receptor M2/M4 Receptor Anisodamine_M2->M2_Receptor blocks Gi_o Gi/o M2_Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: Signaling pathways of muscarinic receptors antagonized by this compound.

References

Technical Support Center: Minimizing Anisodamine Toxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using anisodamine in long-term animal studies. The information is designed to help anticipate, manage, and minimize toxicity to ensure the welfare of experimental animals and the integrity of study data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1] Its primary mechanism of action is as a non-specific cholinergic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the central and peripheral nervous systems.[1][2] This blockade reduces smooth muscle spasms, decreases glandular secretions (saliva, sweat), and improves microcirculatory blood flow.[1][3] this compound is also a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating activity.[2][3] Additionally, it has demonstrated anti-inflammatory, antioxidant, and anti-thrombotic properties.[2][4][5]

Q2: What are the common toxicities observed with long-term this compound administration in animal studies?

The toxic effects of this compound are primarily extensions of its pharmacological action as an anticholinergic agent and are generally dose-dependent.[1] While it is considered less potent and less toxic than atropine, with lower central nervous system (CNS) toxicity than scopolamine, researchers should monitor for the following signs[2][3]:

  • Peripheral Anticholinergic Effects: Dry mouth (leading to difficulty eating), reduced gastrointestinal motility (constipation), urinary retention, blurred vision (due to pupil dilation), and rapid heart rate (tachycardia).[1]

  • Central Nervous System (CNS) Effects: At higher doses, potential CNS effects can include confusion, restlessness, or delirium.[1]

  • Cardiovascular Effects: Besides tachycardia, this compound can also cause depression of cardiac conduction.[2]

Long-term studies require careful monitoring as these effects can lead to secondary complications such as weight loss, dehydration, and distress.

Q3: How can this compound toxicity be minimized in long-term experiments?

Minimizing toxicity is crucial for animal welfare and data validity. Key strategies include:

  • Dose-Response Studies: Conduct initial dose-range finding or Maximum Tolerated Dose (MTD) studies to establish the No-Observed-Adverse-Effect-Level (NOAEL) for your specific animal model and study duration.[6][7][8] The dose differentiates a poison from a remedy.[9]

  • Dose Adjustment: If signs of toxicity appear, reducing the dose is the first-line management strategy.[4]

  • Co-administration with a Cholinesterase Inhibitor: Studies have shown that combining this compound with neostigmine can produce potent anti-inflammatory effects.[10] this compound mitigates the non-specific parasympathetic side effects of neostigmine while redirecting acetylcholine to activate the beneficial α7nAChR-mediated cholinergic anti-inflammatory pathway.[3][11] This may allow for the use of a lower, less toxic dose of this compound.

  • Formulation Strategies: Consider pharmacokinetic-modulating formulations that could reduce the peak plasma concentration (Cmax) while maintaining the total exposure (AUC), as toxicity may be related to Cmax.[12][13]

  • Careful Monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity, allowing for timely intervention.[11][14]

Q4: What are the key signaling pathways affected by this compound?

The most prominent pathway modulated by this compound is the cholinergic anti-inflammatory pathway . By blocking muscarinic acetylcholine receptors (mAChRs), this compound increases the availability of endogenous acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages.[4][11] Activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, partly by suppressing the NF-κB signaling pathway.[4] This mechanism is central to its therapeutic effects in conditions like septic shock.[3]

Data Presentation: this compound Doses in Preclinical Studies

The following table summarizes doses used in various published rodent studies. Note that these are primarily from short-term efficacy studies and should be used only as a reference for designing dose-range finding experiments for long-term toxicity studies.

Animal ModelSpeciesDoses UsedRoute of AdministrationStudy Focus
Septic Acute Kidney InjuryRat1.25, 2.5, 5 mg/kgIntravenous (IV)Efficacy
Liver FibrosisRat7.0, 14.0 mg/kg/dayIntraperitoneal (IP)Efficacy
Endotoxic ShockMouse12.5, 25, 50 mg/kgIntraperitoneal (IP)Efficacy
Crush SyndromeRat5, 10, 20 mg/kg (with Neostigmine)Intraperitoneal (IP)Efficacy[10]

Troubleshooting Guides

Guide 1: Managing Anticholinergic Side Effects

Issue: Animal exhibits signs of anticholinergic toxicity such as poor grooming, rough coat, lethargy, reduced food intake, constipation (decreased fecal output), or a distended bladder.

Troubleshooting Steps:

  • Confirm Signs:

    • Dry Mouth: Observe for excessive chewing motions or difficulty swallowing dry food pellets. Provide softened mash or gel-based hydration/nutrition.

    • Urinary Retention: Gently palpate the lower abdomen for a distended bladder. If suspected, consult with a veterinarian. This can contribute significantly to agitation.[15]

    • Constipation: Monitor fecal output daily. A significant decrease or absence of pellets for over 24 hours is a concern.

  • Immediate Actions:

    • Dose Reduction: Lower the next administered dose of this compound.

    • Supportive Care: Ensure easy access to water and food. Provide hydration support (e.g., subcutaneous fluids) if dehydration is suspected.

    • Dietary Modification: Provide a high-moisture diet or fiber-supplemented food to alleviate constipation.

  • Pharmacological Intervention (Veterinary Consultation Required):

    • For severe urinary retention or gut stasis, a veterinarian may consider pro-motility agents or bethanechol.[4]

    • The use of an antidote like physostigmine is complex, as it can cause a cholinergic crisis (seizures, bradycardia, salivation) and should only be considered in life-threatening situations under expert guidance.[1][16]

  • Review Protocol:

    • Assess if other medications with anticholinergic properties are being co-administered and eliminate them if possible.[4]

Guide 2: Monitoring and Managing Cardiovascular & CNS Effects

Issue: Animal displays signs of cardiovascular distress (abnormal heart rate) or CNS toxicity (agitation, delirium).

Troubleshooting Steps:

  • Confirm Signs:

    • Cardiovascular: Use a non-invasive method (e.g., tail-cuff plethysmography or telemetry if available) to monitor heart rate and blood pressure. Tachycardia is the most common finding.

    • CNS: Observe for abnormal behaviors such as circling, head-tilting, restlessness, or uncharacteristic aggression.[11] Manage agitated animals in a quiet, calm environment.[15]

  • Immediate Actions:

    • Pause Dosing: Temporarily halt this compound administration.

    • Rule out Other Causes: Ensure signs are not due to pain, distress from other procedures, or environmental stressors.

    • Supportive Care: For hyperthermia ("atropine fever"), which can occur with high doses, use cooling measures. Antipyretics are not effective.[15][16]

  • Pharmacological Intervention (Veterinary Consultation Required):

    • For severe agitation or delirium, a veterinarian may recommend a sedative like diazepam. Avoid neuroleptics like haloperidol, which can worsen anticholinergic effects.[15]

  • Protocol Adjustment:

    • Re-evaluate the dose level. The current dose may be exceeding the MTD.

    • Consider a slower dose escalation schedule in future studies to allow for acclimatization.

Experimental Protocols

Protocol 1: General Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rodents

This protocol is a general guideline based on OECD and FDA recommendations and should be adapted to specific research needs and institutional IACUC policies.[7][17]

  • Animal Selection:

    • Species: Use a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

    • Number: Use at least 10 animals per dose group (5 male, 5 female).[7]

    • Acclimatization: Allow animals to acclimate to laboratory conditions for at least 5 days before the study begins.[7]

  • Dose Groups & Preparation:

    • Groups: Establish a minimum of three dose levels and one concurrent control group.[17]

      • Control Group: Receives the vehicle only.

      • Low Dose: Intended to be the No-Observed-Adverse-Effect-Level (NOAEL).[18]

      • Mid Dose: An intermediate dose.

      • High Dose: Selected to induce minimal but observable signs of toxicity without causing severe suffering or death.[6]

    • Vehicle Selection: Use a suitable vehicle (e.g., sterile saline or water). Confirm the stability of this compound in the chosen vehicle.[7]

  • Administration:

    • Route: Oral gavage is often used to ensure precise dosing.

    • Frequency: Administer the dose once daily at approximately the same time each day for 28 consecutive days.

  • Monitoring and Data Collection:

    • Mortality/Morbidity: Check animals at least twice daily.

    • Clinical Observations: Conduct a detailed clinical observation of each animal daily, outside the home cage. Note any changes in skin, fur, eyes, respiration, and behavior.[11]

    • Body Weight & Food/Water Intake: Measure and record body weight and food consumption weekly.[17]

    • Clinical Pathology (Blood & Urine): Collect blood samples at termination (and optionally at an interim point) for hematology and clinical chemistry analysis. Collect urine for urinalysis.[6]

  • Terminal Procedures:

    • Necropsy: At the end of the 28-day period, perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, heart, brain, spleen).

    • Histopathology: Preserve organs and tissues in a suitable fixative (e.g., 10% buffered formalin). Perform microscopic examination of all tissues from the control and high-dose groups. If treatment-related effects are found in the high-dose group, examine the same tissues in the lower-dose groups to determine a dose-response relationship.[6][17]

Mandatory Visualizations

Signaling Pathway Diagram

Anisodamine_Pathway cluster_Macrophage Macrophage ACh_source Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh_source->mAChR Binds (Blocked) a7nAChR α7 Nicotinic Receptor (α7nAChR) ACh_source->a7nAChR Binds (Enhanced) NFkB NF-κB Pathway a7nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Release This compound This compound This compound->mAChR Blocks

Caption: this compound blocks mAChRs, enhancing ACh binding to α7nAChRs to inhibit inflammation.

Experimental Workflow Diagram

LongTerm_Toxicity_Workflow start Start: Define Study Objectives dose_range Phase 1: Dose-Range Finding (e.g., MTD Study) start->dose_range define_doses Define Doses for Main Study (Control, Low, Mid, High) dose_range->define_doses acclimatize Animal Acclimatization (≥ 5 days) define_doses->acclimatize dosing_period Phase 2: Repeated Dosing (e.g., 28 or 90 days) acclimatize->dosing_period monitoring In-Life Monitoring (Daily Observations, Weekly Weights) dosing_period->monitoring interim_samples Optional: Interim Blood/Urine Samples dosing_period->interim_samples termination Phase 3: Study Termination dosing_period->termination monitoring->dosing_period data_analysis Data Analysis & Reporting monitoring->data_analysis interim_samples->data_analysis necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathology necropsy->histopathology histopathology->data_analysis end End: Determine NOAEL data_analysis->end

Caption: Workflow for a long-term rodent toxicity study from dose finding to NOAEL determination.

Troubleshooting Logic Diagram

Toxicity_Troubleshooting start Adverse Clinical Sign Observed (e.g., Weight Loss, Lethargy) is_anticholinergic Are signs consistent with anticholinergic effects? (Dry mouth, constipation, etc.) start->is_anticholinergic provide_support Action: Provide Supportive Care (Hydration, soft food) is_anticholinergic->provide_support Yes rule_out Investigate other causes (Pain, environment, procedure) is_anticholinergic->rule_out No is_severe Is the animal in severe distress? vet_consult Action: Consult Veterinarian & Consider Pausing Study is_severe->vet_consult Yes document Document all findings and actions taken is_severe->document No reduce_dose Action: Reduce this compound Dose provide_support->reduce_dose reduce_dose->is_severe vet_consult->document rule_out->document

Caption: Decision tree for troubleshooting adverse clinical signs in this compound studies.

References

Validation & Comparative

Anisodamine's Neuroprotective Potential in Ischemic Stroke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anisodamine's neuroprotective effects in preclinical stroke models against other therapeutic alternatives. Experimental data, detailed protocols, and mechanistic insights are presented to validate its potential as a neuroprotective agent.

This compound, a naturally derived tropane alkaloid, has demonstrated significant neuroprotective properties in experimental models of ischemic stroke. Its therapeutic potential stems from a multifaceted mechanism of action that includes anti-inflammatory, anti-apoptotic, and antioxidant effects, alongside improvements in microcirculation. This guide synthesizes the available preclinical evidence for this compound and compares its efficacy with established and emerging neuroprotective agents, Edaravone and Citicoline.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective efficacy of this compound, primarily studied in combination with Neostigmine, is benchmarked against Edaravone and Citicoline based on key outcomes in rodent models of middle cerebral artery occlusion (MCAO), a common preclinical model of ischemic stroke.

Table 1: Reduction in Infarct Volume
Treatment GroupAnimal ModelDosage and AdministrationInfarct Volume Reduction (%) vs. ControlReference
Neostigmine/Anisodamine (1:500) Sprague-Dawley Rat (MCAO)Intraperitoneal injection~62.9%[1]
Edaravone Rat (MCAO/R)6 mg/kg, intraperitonealSignificantly reduced[2][3]
Edaravone Rat (MCAO)3 mg/kg, intravenousSignificant reduction (34.2%)[4]
Citicoline Rat (Embolic Stroke)250 mg/kg, intraperitoneal (post-rtPA)~86.3%
Citicoline Rat (MCAO)50 mM via brain ECS~84.0%[5]

Note: Direct head-to-head comparative studies are limited; data is compiled from separate preclinical trials.

Table 2: Improvement in Neurological Deficit Scores
Treatment GroupAnimal ModelNeurological Scoring MethodImprovement in Neurological ScoreReference
Neostigmine/Anisodamine Sprague-Dawley Rat (MCAO)Not specified in abstractSignificant improvement[1]
Edaravone Rat (MCAO/R)5-point scaleSignificantly improved[2][3]
Citicoline Rat (MCAO)5-point scaleSignificantly improved[5][6]
Table 3: Modulation of Biomarkers
Treatment GroupBiomarkerEffectMechanismReference
Neostigmine/Anisodamine Bad, BaxDecreased expressionAnti-apoptotic[1]
Bcl-2, Bcl-xlIncreased expressionAnti-apoptotic[1]
This compound SODEnhanced activityAntioxidant
MDAInhibited elevationAntioxidant
Edaravone Fe2+, MDA, LPODecreased levelsAnti-ferroptotic, Antioxidant[2][3]
GSH, GPX4Increased levelsAnti-ferroptotic, Antioxidant[2][3]
Nrf2, FPNUpregulated expressionAntioxidant pathway activation[2][3]
Citicoline TUNEL-positive cellsDecreased numberAnti-apoptotic

Mechanistic Insights: Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anisodamine_Signaling_Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical procedure is a widely used method to induce focal cerebral ischemia that mimics human stroke.

MCAO_Workflow start Anesthetize Rat (e.g., Isoflurane) incision Midline Neck Incision start->incision expose_cca Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) incision->expose_cca ligate_eca Ligate Distal ECA expose_cca->ligate_eca insert_filament Insert Filament into ICA via ECA Stump to Occlude Middle Cerebral Artery (MCA) ligate_eca->insert_filament occlusion Maintain Occlusion (e.g., 90-120 minutes) insert_filament->occlusion reperfusion Withdraw Filament to Allow Reperfusion occlusion->reperfusion suture Suture Incision reperfusion->suture recovery Post-operative Care and Recovery suture->recovery end Experimental Endpoint recovery->end

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, scissors)

  • Suture material (e.g., 4-0 silk)

  • Monofilament suture for occlusion (e.g., nylon, silicone-coated)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline incision in the neck to expose the carotid sheath.

  • Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Insert a monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The duration of occlusion is typically 90 to 120 minutes for transient MCAO.

  • For reperfusion, the filament is withdrawn.

  • Suture the incision and provide post-operative care, including maintaining body temperature and monitoring for any signs of distress.

Assessment of Neuroprotective Efficacy

1. Infarct Volume Measurement (TTC Staining):

  • Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by viable mitochondrial enzymes (dehydrogenases) in healthy tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white).

  • Procedure:

    • Euthanize the animal at the experimental endpoint (e.g., 24 or 48 hours post-MCAO).

    • Rapidly remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

    • Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

    • Fix the stained slices in 10% formalin.

    • Capture digital images of the slices and use image analysis software (e.g., ImageJ) to quantify the unstained (infarcted) area in each slice.

    • Calculate the total infarct volume by summing the infarcted areas multiplied by the slice thickness.

2. Neurological Deficit Scoring:

  • Purpose: To assess the functional outcome after stroke. A commonly used scale is the Zea Longa or a modified version of the McGraw stroke index.

  • Scoring (Example 5-point scale):

    • 0: No observable neurological deficit.

    • 1: Mild focal deficit (e.g., contralateral forelimb flexion).

    • 2: Moderate focal deficit (circling to the contralateral side).

    • 3: Severe focal deficit (falling to the contralateral side).

    • 4: No spontaneous motor activity.

  • Procedure: The scoring is performed by an observer blinded to the treatment groups at specific time points post-MCAO (e.g., 24, 48, and 72 hours).

3. Analysis of Apoptosis and Oxidative Stress Markers:

  • Apoptosis:

    • Western Blot: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl) in brain tissue homogenates.

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a histological method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Oxidative Stress:

    • SOD Activity Assays: Measure the activity of superoxide dismutase (SOD), a key antioxidant enzyme, in brain tissue.

    • MDA Assays: Quantify the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.

Logical Comparison of Neuroprotective Mechanisms

Mechanism_Comparison cluster_this compound This compound cluster_Edaravone Edaravone cluster_Citicoline Citicoline Anisodamine_Node This compound Anisodamine_Mech Anti-inflammatory (α7nAChR) Anti-apoptotic (ERK) Antioxidant Vasodilation Anisodamine_Node->Anisodamine_Mech Ischemic_Cascade Ischemic Cascade (Inflammation, Apoptosis, Oxidative Stress) Anisodamine_Mech->Ischemic_Cascade Edaravone_Node Edaravone Edaravone_Mech Free Radical Scavenger Anti-ferroptotic (Nrf2/FPN) Antioxidant Edaravone_Node->Edaravone_Mech Edaravone_Mech->Ischemic_Cascade Citicoline_Node Citicoline Citicoline_Mech Membrane Stabilization Reduces Apoptosis Neurotransmitter Precursor Citicoline_Node->Citicoline_Mech Citicoline_Mech->Ischemic_Cascade Neuroprotection Neuroprotection Ischemic_Cascade->Neuroprotection

References

A Comparative Analysis of the Anti-Inflammatory Effects of Anisodamine and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Anisodamine and atropine, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting these findings. Both are muscarinic receptor antagonists, yet they exhibit distinct profiles in modulating the inflammatory response.

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes key quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of this compound and atropine in reducing inflammatory markers.

ParameterThis compoundAtropineAnimal ModelSource(s)
↓ TNF-α (Tumor Necrosis Factor-alpha) More potent reduction in plasma levels with this compound hydrobromide (5.4 mg/kg) compared to atropine (5.4 mg/kg).[1] Dose-dependent reduction with this compound (1.25, 2.5, and 5 mg/kg).[2]Significant reduction in plasma levels with atropine sulfate (1 mg/kg) prior to LPS administration.[3][4]Septic Rats, LPS Mice[1][2][3][4]
↓ IL-6 (Interleukin-6) More potent reduction in plasma levels with this compound hydrobromide (5.4 mg/kg) compared to atropine (5.4 mg/kg).[1] Dose-dependent reduction with this compound (1.25, 2.5, and 5 mg/kg).[2]No significant effect on IL-6 production was observed in one study with atropine pretreatment.[3]Septic Rats, LPS Mice[1][2][3]
↓ IL-1β (Interleukin-1 beta) Dose-dependent reduction in plasma levels with this compound (1.25, 2.5, and 5 mg/kg).[2]Data not available in the reviewed studies for a direct comparison.Septic Rats[2]
↑ IL-10 (Interleukin-10) Data not available in the reviewed studies for a direct comparison.Significant elevation in plasma levels with atropine sulfate (1 mg/kg) prior to LPS administration.[3][4]LPS Mice[3][4]
Survival Rate This compound hydrobromide treatment in septic shock patients showed a lower 28-day mortality (26.1%) compared to the control group (35.8%).[5]Atropine pretreatment improved the rate of survival from endotoxic shock in mice.[3][6]Humans, LPS Mice[3][5][6]
Other Effects Reduced leukocyte adhesion and improved microcirculation.[7]Inhibits the migration of leukocytes to the site of inflammation.[8]Various[7][8]
Toxicity/Side Effects Considered less potent and less toxic than atropine, with fewer central nervous system side effects.[9][10]Can have more pronounced central nervous system and other systemic side effects.[9]General Pharmacology[9][10]

Signaling Pathways and Mechanisms of Action

This compound and atropine, while both being muscarinic antagonists, appear to exert their anti-inflammatory effects through different primary mechanisms.

This compound: Indirect Activation of the Cholinergic Anti-Inflammatory Pathway

This compound's principal anti-inflammatory mechanism involves the potentiation of the cholinergic anti-inflammatory pathway. By blocking muscarinic acetylcholine receptors (mAChRs), it is hypothesized that this compound increases the local concentration of acetylcholine (ACh), making more of the neurotransmitter available to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells.[11] The activation of α7nAChR inhibits the release of pro-inflammatory cytokines.[1]

G cluster_0 This compound's Mechanism of Action This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) ACh->alpha7nAChR Binds to & Activates Macrophage Macrophage/Immune Cell alpha7nAChR->Macrophage Located on Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Macrophage->Cytokines Inhibits Release

This compound's indirect activation of the cholinergic anti-inflammatory pathway.

Atropine: Inhibition of Leukocyte Migration

Atropine, as a pan-muscarinic antagonist, demonstrates anti-inflammatory effects primarily by inhibiting the migration of leukocytes to the site of inflammation.[8] Muscarinic receptor stimulation on immune cells like T cells can promote inflammatory responses; therefore, atropine's blockade of these receptors can dampen this effect. This mechanism is distinct from the α7nAChR-mediated pathway highlighted for this compound.

G cluster_1 Atropine's Mechanism of Action Atropine Atropine mAChR_leukocyte Muscarinic Acetylcholine Receptor (mAChR) on Leukocytes Atropine->mAChR_leukocyte Blocks Leukocyte_Activation Leukocyte Activation & Migration Atropine->Leukocyte_Activation Inhibits mAChR_leukocyte->Leukocyte_Activation Mediates Inflammation Inflammation Leukocyte_Activation->Inflammation Contributes to

Atropine's inhibition of leukocyte migration.

Experimental Protocols

The following are representative experimental methodologies used in the studies cited in this guide.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is commonly used to study systemic inflammation and the effects of anti-inflammatory agents.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.[3][12]

  • LPS Preparation: Lyophilized LPS from E. coli is reconstituted in sterile, pyrogen-free saline to a stock concentration (e.g., 1 mg/mL).[13]

  • Drug Administration:

    • Atropine: Atropine sulfate (e.g., 1 mg/kg) is administered via intraperitoneal (i.p.) injection 10-30 minutes prior to LPS challenge.[4]

    • This compound: this compound (various doses) can be administered before or after the LPS challenge, depending on the study design.

  • Induction of Endotoxemia: A single i.p. injection of LPS (e.g., 10-15 mg/kg body weight) is administered.[4][12]

  • Sample Collection and Analysis:

    • Blood samples are collected at various time points (e.g., 1, 2, 4, 6 hours) post-LPS injection.

    • Plasma is separated for cytokine analysis (TNF-α, IL-6, IL-10) using ELISA kits.

    • Survival is monitored over a period of up to 7 days.

Cecal Ligation and Puncture (CLP) Model of Sepsis in Rats

This model mimics the polymicrobial nature of clinical sepsis.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Surgical Procedure:

    • Rats are anesthetized.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve and punctured (e.g., twice with an 18-gauge needle).

    • A small amount of fecal matter is extruded to induce peritonitis.

    • The abdominal incision is closed.

  • Drug Administration:

    • This compound hydrobromide (e.g., 1.8, 3.6, and 5.4 mg/kg) or atropine (e.g., 5.4 mg/kg) is administered (e.g., intravenously) after the CLP procedure.[1]

  • Outcome Measures:

    • Blood samples are collected at specified time points (e.g., 24 hours) for analysis of plasma cytokines (TNF-α, IL-6).[1]

    • Organ injury markers and oxidative stress parameters can also be assessed.

    • Survival rates are monitored.

G cluster_workflow General Experimental Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Inflammation_Induction Induce Inflammation (e.g., LPS injection, CLP surgery) Animal_Model->Inflammation_Induction Drug_Admin Administer Treatment (this compound, Atropine, or Vehicle) Inflammation_Induction->Drug_Admin Monitoring Monitor & Collect Samples (Blood, Tissues) Drug_Admin->Monitoring Analysis Analyze Endpoints (Cytokines, Survival, etc.) Monitoring->Analysis

A generalized workflow for preclinical anti-inflammatory studies.

References

Anisodamine's Efficacy as an Alpha-1 Adrenergic Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of anisodamine with other well-established alpha-1 adrenergic antagonists, namely prazosin and tamsulosin. The information is compiled from preclinical studies to offer a quantitative and methodological perspective on their respective potencies and mechanisms of action.

Introduction

This compound is a naturally occurring tropane alkaloid that acts as a non-specific cholinergic antagonist and also exhibits properties of a weak alpha-1 adrenergic antagonist.[1][2] It is primarily used in China for treating septic shock and organophosphorus poisoning.[2][3] In contrast, drugs like prazosin and tamsulosin are potent and selective alpha-1 adrenergic antagonists widely used in the management of hypertension and benign prostatic hyperplasia (BPH).[4][5] This guide aims to objectively compare the alpha-1 adrenergic blocking efficacy of this compound with these established antagonists, supported by available experimental data.

Quantitative Comparison of Alpha-1 Adrenergic Antagonist Efficacy

The following table summarizes the available quantitative data on the potency of this compound, prazosin, and tamsulosin as alpha-1 adrenergic antagonists. The data is derived from radioligand binding assays (Ki values) and functional assays (pA2 values). Lower Ki and higher pA2 values indicate greater potency.

AntagonistParameterValueSpecies/TissueReference
This compound pA2 (vs. Phenylephrine)4.86 ± 0.20Canine Femoral Artery[6]
pKi (vs. [3H]-WB-4101)~4.6 (Calculated from IC50)Rat Brain Membranes[7][8]
Prazosin pA2 (vs. Norepinephrine)9.14Rabbit Cutaneous Arteries[9]
pA2 (vs. Norepinephrine)9.8 - 10.7Rat Thoracic Aorta[10]
Ki (α1A-adrenoceptor)0.25 nMHuman (cloned)[11]
Ki (α1B-adrenoceptor)0.35 nMHuman (cloned)[11]
Ki (α1D-adrenoceptor)0.47 nMHuman (cloned)[11]
Tamsulosin pA29.12Rabbit Ventricular Myocardium[1]
Ki (α1A-adrenoceptor)0.04 nMHuman (cloned)[12]
Ki (α1B-adrenoceptor)4.68 nMHuman (cloned)[12]
Ki (α1D-adrenoceptor)1.41 nMHuman (cloned)[12]

Note: Direct comparative studies of all three agents under identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.

A study directly comparing the potency of several compounds in displacing the alpha-1 adrenoceptor ligand [3H]-WB-4101 and antagonizing the effects of phenylephrine on isolated rat aortic strips and left atria established the following order of potency: prazosin > atropine > this compound > scopolamine > anisodine .[7][8] This further underscores the significantly higher potency of prazosin compared to this compound as an alpha-1 adrenergic antagonist.

Experimental Protocols

Detailed experimental protocols for the cited studies are often not fully available in the publications. However, based on standard pharmacological methodologies, the following are representative protocols for the key experiments used to generate the comparative data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a drug to a specific receptor.

Objective: To determine the affinity of this compound, prazosin, and tamsulosin for alpha-1 adrenergic receptors.

Materials:

  • Cell membranes expressing specific human alpha-1 adrenoceptor subtypes (α1A, α1B, α1D).

  • Radioligand (e.g., [3H]prazosin).

  • Test compounds (this compound, prazosin, tamsulosin) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Isolated Aortic Strip Assay (Functional Antagonism)

This assay is used to determine the functional potency (pA2) of an antagonist in a physiological system.

Objective: To determine the ability of this compound, prazosin, and tamsulosin to antagonize agonist-induced contractions in isolated vascular tissue.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, rabbit).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isometric force transducer.

  • Alpha-1 adrenergic agonist (e.g., phenylephrine, norepinephrine).

  • Test antagonists (this compound, prazosin, tamsulosin).

Procedure:

  • Tissue Preparation: The thoracic aorta is dissected and cut into rings or strips.

  • Mounting: The tissue is mounted in an organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate for a period of time.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist for a specific period.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The degree of rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.[13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the alpha-1 adrenergic receptor signaling pathway and a typical experimental workflow for determining antagonist potency.

G cluster_membrane Cell Membrane alpha1_receptor α1-Adrenergic Receptor g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves agonist Agonist (e.g., Norepinephrine) agonist->alpha1_receptor Activates antagonist Antagonist (this compound, Prazosin, etc.) antagonist->alpha1_receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Physiological Response (e.g., Vasoconstriction) ca2->response pkc->response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

G start Start prep_tissue Prepare Isolated Tissue (e.g., Aortic Strip) start->prep_tissue mount_tissue Mount Tissue in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate agonist_crc1 Generate Agonist Concentration-Response Curve (CRC) equilibrate->agonist_crc1 wash Wash Tissue agonist_crc1->wash add_antagonist Incubate with Antagonist wash->add_antagonist agonist_crc2 Generate Agonist CRC in presence of Antagonist add_antagonist->agonist_crc2 analyze Analyze Data (Calculate pA2) agonist_crc2->analyze end End analyze->end

Caption: Experimental Workflow for Functional Antagonism Assay.

Conclusion

The available experimental data clearly indicates that this compound is a significantly weaker alpha-1 adrenergic antagonist compared to prazosin and tamsulosin. While this compound's alpha-1 blocking properties may contribute to its therapeutic effects in conditions like septic shock by promoting vasodilation and improving microcirculation, it is not a potent or selective agent for this receptor.[7][8] Researchers and drug development professionals should consider the substantial difference in potency when evaluating the potential applications of this compound in contexts where alpha-1 adrenergic antagonism is the primary desired mechanism of action. Further direct, head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of the efficacy of these compounds.

References

Anisodamine's Therapeutic Window: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Anisodamine, a muscarinic receptor antagonist, demonstrates a significantly wider therapeutic window compared to its counterpart, atropine, positioning it as a potentially safer alternative in various clinical applications, including the treatment of septic shock and organophosphate poisoning. This guide provides a cross-study validation of this compound's therapeutic window, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

This compound, derived from the plant Anisodus tanguticus, functions as a non-selective muscarinic antagonist, similar to atropine, but exhibits a distinct pharmacological profile characterized by lower potency and toxicity.[1][2][3] This translates to a more favorable safety margin, a critical consideration in therapeutic applications.

Quantitative Comparison of Therapeutic Windows

While a precise, universally accepted therapeutic index for this compound is not extensively documented across multiple cross-validated studies, a compilation of data from various preclinical and clinical investigations allows for a comparative assessment of its therapeutic window relative to atropine.

DrugParameterSpeciesValueEfficacy/Toxicity EndpointCitation
This compound Effective DoseHuman0.1-0.5 mg/kg/h (infusion)Treatment of septic shock
Effective DoseRat5.4 mg/kgTreatment of septic shock[4][5]
Effective DoseRat1.25, 2.5, and 5 mg/kgAmelioration of septic kidney injury[6][7]
High Tolerated DoseHumanUp to 500 mg/dayTreatment of snakebites without serious toxic reaction[8]
Atropine Potency Comparison-This compound is at least 10x less potentGeneral muscarinic antagonism[9]

It is noteworthy that in human studies, this compound has been administered at doses as high as 500 mg per day without producing serious adverse effects, indicating a broad range between effective and toxic doses.[8] In contrast, atropine's use is often limited by its more pronounced central nervous system and cardiovascular side effects.[1]

Experimental Protocols

The determination of a drug's therapeutic window involves a series of preclinical and clinical studies designed to establish its efficacy and safety profile. Below are generalized experimental protocols relevant to the assessment of anticholinergic drugs like this compound.

Preclinical Determination of Therapeutic Index

Objective: To determine the median effective dose (ED50) and median lethal dose (LD50) in animal models to calculate the therapeutic index (TI = LD50/ED50).

Animal Models: Rodent models (mice, rats) are commonly used. For sepsis-related studies, models of lipopolysaccharide (LPS)-induced endotoxemia or cecal ligation and puncture (CLP) are employed.[5][10]

Methodology:

  • Dose-Response for Efficacy (ED50):

    • Animals are divided into multiple groups, each receiving a different dose of this compound.

    • A disease state (e.g., septic shock) is induced.

    • Key efficacy parameters are measured, such as survival rate, reduction in inflammatory markers (e.g., TNF-α, IL-6), or improvement in organ function.

    • The dose at which 50% of the animals show the desired therapeutic effect is determined as the ED50.

  • Dose-Response for Toxicity (LD50):

    • Healthy animals are administered escalating doses of this compound.

    • Mortality is observed over a specified period (e.g., 24-48 hours).

    • The dose at which 50% of the animals die is determined as the LD50.

  • Calculation of Therapeutic Index:

    • TI = LD50 / ED50. A higher TI indicates a wider therapeutic window.

Clinical Trial Protocol for Therapeutic Window Assessment in Septic Shock

Objective: To evaluate the efficacy and safety of this compound in human patients with septic shock.

Study Design: A multi-center, randomized, controlled trial.

Patient Population: Adult patients diagnosed with septic shock.

Methodology:

  • Randomization: Patients are randomly assigned to a treatment group (receiving standard care plus this compound) or a control group (receiving standard care only).

  • Dosing Regimen: The treatment group receives a continuous intravenous infusion of this compound (e.g., 0.1-0.5 mg/kg/h).

  • Efficacy Endpoints: Primary endpoints may include 28-day mortality. Secondary endpoints can include vasopressor-free days, improvement in organ function scores (e.g., SOFA score), and reduction in inflammatory markers.

  • Safety Monitoring: Patients are closely monitored for adverse events, such as tachycardia, urinary retention, and delirium.

  • Data Analysis: Statistical analysis is performed to compare the efficacy and safety outcomes between the treatment and control groups.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase P1 Animal Model Selection (e.g., Rats, Mice) P2 Dose-Ranging Studies (Single & Repeated Doses) P1->P2 P3 Efficacy Studies (ED50) (Disease Models, e.g., Sepsis) P2->P3 P4 Toxicology Studies (LD50) (Healthy Animals) P2->P4 P5 Therapeutic Index Calculation (TI = LD50 / ED50) P3->P5 P4->P5 C1 Phase I: Safety & Tolerability (Healthy Volunteers) P5->C1 Informs Starting Dose C2 Phase II: Efficacy & Dose-Finding (Patients) C1->C2 C3 Phase III: Confirmation of Efficacy & Safety (Large Patient Population) C2->C3 C4 Post-Marketing Surveillance C3->C4

Experimental workflow for determining the therapeutic window.

G cluster_cell Target Cell (e.g., Smooth Muscle, Immune Cell) ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M2, M3, etc.) ACh->M_Receptor Binds & Activates This compound This compound This compound->M_Receptor Blocks Binding G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Response Cellular Response (e.g., Contraction, Inflammation) Second_Messenger->Response Triggers

Signaling pathway of this compound as a muscarinic antagonist.

References

A Comparative Guide to the Separation and Biological Activity of Anisodamine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodamine, a tropane alkaloid, is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. Commercially available synthetic this compound is often a mixture of these isomers. This guide provides a comparative overview of the methods for separating these enantiomers and their distinct biological activities, supported by experimental data.

Separation of this compound Enantiomers

The separation of this compound's four stereoisomers—(6S, 2'S), (6S, 2'R), (6R, 2'S), and (6R, 2'R)—is crucial for evaluating the pharmacological properties of each. High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization are effective methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

A common method for the separation of this compound stereoisomers involves the use of a chiral stationary phase.

Experimental Protocol: HPLC Separation [1]

  • Instrumentation: Preparative High-Performance Liquid Chromatography system.

  • Column: CHIRALPAK AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio is optimized to achieve the best separation. For basic compounds like this compound, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape.

  • Flow Rate: Optimized for the specific column dimensions and particle size to ensure good resolution.

  • Detection: UV detector at a wavelength suitable for this compound (e.g., 220 nm).

  • Procedure:

    • A solution of synthetic this compound is prepared in the mobile phase.

    • The solution is injected into the HPLC system.

    • The chromatogram is monitored, and the fractions corresponding to each separated stereoisomer are collected.

    • The purity of the collected fractions is then verified using analytical HPLC.

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Crystallization [1][2]

  • Resolving Agent: An enantiomerically pure chiral acid (e.g., tartaric acid derivatives).

  • Solvent: A suitable solvent or solvent mixture in which the diastereomeric salts have different solubilities.

  • Procedure:

    • The synthetic this compound mixture is dissolved in the chosen solvent.

    • An equimolar amount of the chiral resolving agent is added to the solution.

    • The solution is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.

    • The crystals are collected by filtration.

    • The chiral resolving agent is then removed from the separated diastereomers to yield the pure enantiomers of this compound. This is typically achieved by an acid-base extraction.

Comparative Biological Activity

The stereochemistry of this compound plays a significant role in its biological activity, particularly its anticholinergic effects.

Anticholinergic Activity

The primary mechanism of action for this compound is as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist. However, the four stereoisomers exhibit different potencies.

Table 1: Comparison of Anticholinergic Activity of this compound Stereoisomers

StereoisomerConfigurationRelative Anticholinergic Potency
Isomer 1(6S, 2'S)Most Potent
Isomer 2(6S, 2'R)
Isomer 3(6R, 2'S)
Isomer 4(6R, 2'R)Least Potent

Data compiled from qualitative descriptions in research articles. Specific IC50 values were not available in the searched literature.

One study also highlighted that the (6R, 2'S) isomer demonstrated a more significant effect on carbachol-preconditioned small intestine tension compared to the other isomers and the racemic mixture[1][2][3].

Adrenergic Receptor Activity

This compound also acts as a weak alpha-1 adrenergic receptor antagonist. This action is believed to contribute to its effects on microcirculation.

Cholinergic Anti-inflammatory Pathway

This compound has been shown to be involved in the cholinergic anti-inflammatory pathway, which is mediated by the α7 nicotinic acetylcholine receptor (α7nAChR). By blocking muscarinic receptors, this compound may indirectly increase the availability of acetylcholine to activate α7nAChR, leading to a reduction in pro-inflammatory cytokine production.

Stereoselective Pharmacokinetics

The pharmacokinetic profiles of this compound enantiomers have been studied in rabbits, revealing a potential for stereoselective disposition.

Experimental Protocol: Pharmacokinetic Study in Rabbits [4]

  • Subjects: Male and female rabbits.

  • Administration: Intravenous or oral administration of racemic this compound.

  • Sampling: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of the individual this compound enantiomers are determined using a validated stereoselective analytical method, such as capillary electrophoresis.

  • Pharmacokinetic Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) are calculated for each enantiomer.

Table 2: Summary of Stereoselective Pharmacokinetics of this compound Enantiomers in Rabbits

Enantiomer PairObservation in Rabbits with Non-stereoselective DispositionObservation in Rabbits with Stereoselective Disposition
(6S, 2'S)- and (6R, 2'R)-anisodamineSimilar pharmacokinetic characteristics(6S, 2'S)-anisodamine below the limit of detection
(6S, 2'R)- and (6R, 2'S)-anisodamineSimilar pharmacokinetic characteristics(6R, 2'S)-anisodamine below the limit of detection

This table summarizes the qualitative findings from a study by Fan et al. (2004). Specific quantitative pharmacokinetic parameters for each enantiomer were not provided in a comparative format.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.

experimental_workflow cluster_separation Enantiomer Separation cluster_activity Biological Activity Assessment Synthetic this compound Synthetic this compound HPLC HPLC Synthetic this compound->HPLC Chiral HPLC Crystallization Crystallization Synthetic this compound->Crystallization Diastereomeric Crystallization Pure Enantiomers Pure Enantiomers HPLC->Pure Enantiomers Crystallization->Pure Enantiomers Anticholinergic Assay Anticholinergic Assay Pure Enantiomers->Anticholinergic Assay Biological Testing Pharmacokinetic Study Pharmacokinetic Study Pure Enantiomers->Pharmacokinetic Study In Vivo Studies

Caption: Experimental workflow for the separation and biological evaluation of this compound enantiomers.

muscarinic_pathway This compound This compound mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Antagonist Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Simplified signaling pathway of muscarinic acetylcholine receptor (mAChR) antagonism by this compound.

adrenergic_pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Weak Antagonist Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response

Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism by this compound.

References

Anisodamine in Septic Shock: A Comparative Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodamine, a derivative of the plant Anisodus tanguticus, has been investigated as a potential adjunctive therapy for septic shock, a life-threatening condition with high mortality. This guide provides a comparative analysis of the clinical evidence from key multicenter randomized controlled trials (RCTs), focusing on quantitative outcomes and experimental methodologies. The aim is to offer an objective resource for researchers and drug development professionals evaluating the therapeutic potential of this compound in this critical care setting.

Comparative Efficacy of this compound in Septic Shock

Two major multicenter RCTs have evaluated the efficacy of this compound in patients with septic shock. The following tables summarize the key findings from these studies, providing a side-by-side comparison of their primary and secondary outcomes.

Table 1: Comparison of Mortality Outcomes

OutcomeACIdoSIS Trial (Yu et al.)[1][2]This compound Hydrobromide Trial[3][4]
Primary Endpoint Hospital Mortality28-Day Mortality
This compound Group 30% (54/181)26.1% (53/203)
Control Group 36% (63/174)35.8% (72/201)
P-value 0.348<0.05
Secondary Endpoints
7-Day Mortality Not ReportedLower in this compound Group (p<0.05)
Hospital Mortality -Lower in this compound Group (p<0.05)

Table 2: Comparison of Hemodynamic and Metabolic Outcomes

OutcomeACIdoSIS Trial (Yu et al.)[1][5]This compound Hydrobromide Trial[3][4]
Serum Lactate Levels Significantly lower in the this compound group after day 3.Not specifically reported as a comparative outcome.
Vasopressor Use Patients in the treated group were less likely to receive vasopressors on day 5 and 6.Longer vasopressor-free days in the this compound group.
Vasopressor-free days within 7 days Not ReportedLonger in this compound Group

Detailed Experimental Protocols

Understanding the methodologies of these trials is crucial for interpreting their findings. The following table outlines the key aspects of their experimental designs.

Table 3: Comparison of Experimental Protocols

ParameterACIdoSIS Trial (Yu et al.)[6][7][8]This compound Hydrobromide Trial[3][4]
Study Design Multicenter, open-label, randomized controlled trial.[8]Prospective, multicenter, randomized controlled trial.[3][4]
Inclusion Criteria Adults with septic shock requiring vasopressors despite adequate fluid resuscitation.[6][7]Adults (≥18 years) with septic shock as defined by Sepsis-3 criteria.[4]
Exclusion Criteria Age < 15 years, moribund, ICU stay > 24h at enrollment, contraindications to this compound (e.g., elevated intracranial pressure, glaucoma).[6][8]Expected to die within 24 hours, contraindications to this compound or low-molecular-weight heparin, terminal malignancies, severe immunodeficiency, severe liver or kidney dysfunction, pregnancy.[4][9]
Intervention This compound: 10 mg intravenous bolus, followed by 0.1–0.5 mg/kg/h infusion.[8]This compound Hydrobromide: 0.5 mg/kg intravenous bolus (minimum 20 mg, maximum 40 mg), followed by 0.02–0.1 mg/kg/h infusion (maximum 200 mg/day).[4]
Control Group Usual care without this compound.[8]Conventional treatment without this compound hydrobromide.[4]
Primary Outcome Hospital mortality.[8]28-day mortality.[3][4]
Secondary Outcomes Ventilator-free days at 28 days, vasopressor-free days at 28 days, serum lactate, SOFA score.[1]7-day mortality, hospital mortality, hospital length of stay, vasopressor-free days within 7 days, serum lactate level, lactate clearance, SOFA score.[3][10]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound in septic shock are believed to be mediated through its influence on inflammatory pathways. Preclinical studies have elucidated some of the potential mechanisms of action.

Proposed Signaling Pathway of this compound in Septic Shock

This compound is a non-specific muscarinic antagonist.[11] In the context of septic shock, it is proposed to exert its anti-inflammatory effects through the cholinergic anti-inflammatory pathway.[12] By blocking muscarinic acetylcholine receptors, this compound may increase the availability of acetylcholine to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages.[13] This interaction is thought to inhibit the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production.[12] Animal studies have shown that this compound can inhibit the NF-κB and NLRP3 pathways, and in some cases activate the PI3K-AKT pathway, leading to reduced inflammation and apoptosis.[14]

Signaling_Pathway cluster_cell Macrophage cluster_intervention This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription This compound This compound mAChR Muscarinic Receptor This compound->mAChR blocks ACh Acetylcholine ACh->mAChR a7nAChR α7nAChR ACh->a7nAChR binds & activates a7nAChR->NFkB inhibits

This compound's proposed anti-inflammatory signaling pathway.
Clinical Trial Workflow

The workflow of the multicenter randomized controlled trials investigating this compound for septic shock generally followed a standard sequence of patient screening, randomization, intervention, and outcome assessment.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_intervention Intervention cluster_outcome Outcome Assessment Screening Screening of Patients with Septic Shock Inclusion Inclusion Criteria Met? (e.g., vasopressor requirement) Screening->Inclusion Exclusion Exclusion Criteria Met? (e.g., contraindications) Inclusion->Exclusion No Eligible Eligible Patient Pool Inclusion->Eligible Yes Exclusion->Screening Yes Exclusion->Eligible No Randomize Randomization (1:1) Eligible->Randomize Anisodamine_Group This compound + Standard Care Randomize->Anisodamine_Group Control_Group Standard Care Alone Randomize->Control_Group Follow_up Follow-up (e.g., 28 days) Anisodamine_Group->Follow_up Control_Group->Follow_up Primary_Outcome Primary Outcome Assessed (e.g., Mortality) Follow_up->Primary_Outcome Secondary_Outcomes Secondary Outcomes Assessed (e.g., Vasopressor-free days, Lactate) Follow_up->Secondary_Outcomes

Generalized workflow of the this compound clinical trials.

References

Safety Operating Guide

Proper Disposal Procedures for Anisodamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Anisodamine, a tropane alkaloid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Waste Characterization and Regulatory Overview

Proper disposal begins with accurate waste characterization. This compound itself is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] Furthermore, it is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA).[2][3]

However, any chemical waste, including pharmaceuticals, must be evaluated to determine if it exhibits hazardous characteristics:

  • Ignitability (D001): Liquids with a flashpoint below 140°F (60°C).[4][5][6]

  • Corrosivity (D002): Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4][5][6]

  • Reactivity (D003): Substances that are unstable, react violently with water, or can detonate.[4][5]

  • Toxicity (D004-D043): Wastes that contain certain contaminants at or above regulated concentrations.[4][5]

Pure this compound does not typically exhibit these characteristics. However, waste solutions containing this compound may be classified as hazardous depending on the other components (e.g., solvents). Therefore, all waste streams containing this compound must be managed through your institution's Environmental Health and Safety (EHS) office.

Key Safety and Handling Data for Disposal

ParameterDataSource(s)
Chemical Name This compound[7]
Synonyms 6-Hydroxyhyoscyamine[7]
CAS Number 17659-49-3[7]
Molecular Formula C17H23NO4[7]
Hazard Statements Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[7]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration.[7]
Prohibited Disposal Do not discharge to sewer systems or contaminate water.[7]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedure for disposing of all forms of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Identify and Segregate the Waste

  • Keep different waste streams separate. Do not mix this compound waste with other chemical wastes unless explicitly permitted by your EHS office.

  • Categories of this compound waste include:

    • Unused or expired pure this compound powder.

    • Aqueous solutions containing this compound.

    • Organic solvent solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).

Step 2: Containerize and Label Waste Correctly

  • Use only appropriate, leak-proof, and chemically compatible waste containers.[8][9]

  • For solid waste (pure powder, contaminated debris), use a securely sealed container, such as a pail lined with a clear plastic bag.[9]

  • For liquid waste, use a sealable container that will not react with the solvent (e.g., do not store acidic solutions in metal containers).[9]

  • Affix a properly completed hazardous waste label to every container. The label must include:

    • The words "Hazardous Waste" (or other wording required by your institution).

    • The full chemical name(s) of all constituents (e.g., "this compound," "Methanol").

    • The approximate percentages of each constituent.

    • The date accumulation started.

  • Keep waste containers closed at all times except when adding waste.[8]

Step 3: Store Waste in a Designated Area

  • Store all chemical waste in a designated Satellite Accumulation Area (SAA).[8]

  • This area should be under the direct control of laboratory personnel and clearly marked with appropriate signage.[9]

Step 4: Arrange for Disposal Through EHS

  • Once a waste container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for pickup.[8]

  • EHS personnel are responsible for the compliant transport and final disposal of the waste, which is typically handled by a licensed hazardous waste disposal company.[8][9]

  • The ultimate disposal method for both hazardous and non-hazardous pharmaceutical waste is typically high-temperature incineration.[7]

Step 5: Managing Empty Containers and Spills

  • Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as chemical waste.[8] After rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste or according to institutional policy.[8]

  • Spill Cleanup: In case of a spill, wear appropriate Personal Protective Equipment (PPE).[7] Cover the spill with an absorbent material, sweep it up using non-sparking tools, and place the material into a sealed container for disposal as chemical waste.[7] Do not allow the spill to enter drains.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AnisodamineDisposal start This compound Waste Generated waste_type Characterize Waste Stream (Pure this compound, Solution, or Contaminated Debris) start->waste_type check_hazard Does waste exhibit RCRA characteristics? (Ignitable, Corrosive, Reactive, or Toxic) waste_type->check_hazard non_haz_path Manage as Non-Hazardous Pharmaceutical Waste check_hazard->non_haz_path  No haz_path Manage as RCRA Hazardous Waste check_hazard->haz_path  Yes collect_label 1. Segregate and Collect in a Compatible, Closed Container 2. Attach Completed Waste Label non_haz_path->collect_label haz_path->collect_label contact_ehs Store in Satellite Accumulation Area (SAA) and Contact EHS for Pickup collect_label->contact_ehs disposal Final Disposal via Licensed Vendor (Controlled Incineration) contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anisodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Anisodamine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a naturally occurring tropane alkaloid, functions as an anticholinergic and α1-adrenergic receptor antagonist.[1][2] While it has therapeutic applications, particularly in the treatment of acute circulatory shock, proper handling is imperative to mitigate risks of exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in preventing accidental exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Handling/Weighing (Powder) Double Nitrile Gloves, Disposable Gown (solid front, long sleeves, tight-fitting cuffs), Tightly Fitting Safety Goggles with Side-Shields, N-95 or N-100 Respirator
Preparing Solutions Double Nitrile Gloves, Disposable Gown, Face Shield and Safety Goggles
Administering to Animals Double Nitrile Gloves, Disposable Gown, Safety Goggles
Cleaning Spills Double Nitrile Gloves, Disposable Gown, Safety Goggles, Chemical Cartridge-Type Respirator (for large spills)
Disposal of Waste Double Nitrile Gloves, Disposable Gown, Safety Goggles

Note: Always wash hands thoroughly before putting on and after removing gloves.[3] When double gloving, place one glove under the gown cuff and the second over it to ensure no skin is exposed.[3] Gloves should be powder-free to avoid aerosolization of the compound.[4]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the standard operating procedures for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Handling:

  • Restricted Access: All work with this compound should be conducted in a designated and clearly marked restricted area. Unauthorized personnel should not be granted access.

  • Ventilation: Handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation of dust and aerosols.[5][6]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the designated handling area.[3]

  • Weighing: When weighing the powder, use non-sparking tools and take precautions to prevent electrostatic discharge.[5][6]

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

2. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[5][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6][7] Consult a physician.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical help.[6][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.[6]

  • Spill Cleanup: For small spills, use an inert absorbent material. For large spills, evacuate the area and follow emergency procedures. All spill cleanup materials should be collected in a suitable, closed container for disposal as hazardous waste.[7]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep it away from incompatible materials and foodstuff containers.[6]

  • The storage area should be locked.[6]

4. Disposal Plan:

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Collection: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be collected in clearly labeled, sealed containers for hazardous waste.

  • Disposal Methods: The primary recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[9][10]

  • Alternative Methods (with caution):

    • Waste Encapsulation: Mixing the waste with cement and other materials in a metal drum before landfilling.[9]

    • Inertization: A process involving the removal of packaging, grinding the pharmaceuticals, and mixing them with water, cement, and lime to form a paste for landfill disposal.[9][10]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound in the regular trash.

    • Do not pour this compound down the drain or into any water source.[10] Improper disposal can lead to contamination of water supplies.[10]

Logical Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Anisodamine_Handling_Workflow cluster_handling Handling this compound cluster_disposal Disposal Path cluster_emergency Emergency Procedures start Start: Receive this compound prep Preparation: Don PPE start->prep weigh Weighing/Handling (in Fume Hood) prep->weigh exposure Personal Exposure prep->exposure experiment Experimental Use weigh->experiment spill Spill Occurs weigh->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure collect_waste Collect Contaminated Waste decontaminate->collect_waste package_waste Package & Label Hazardous Waste collect_waste->package_waste spill_waste Spill Cleanup Waste spill_waste->package_waste dispose Dispose via Licensed Contractor package_waste->dispose end End of Process dispose->end spill->spill_waste first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodamine
Reactant of Route 2
Anisodamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.